molecular formula C5H2BrN3 B1438959 5-Bromopyrazine-2-carbonitrile CAS No. 221295-04-1

5-Bromopyrazine-2-carbonitrile

Cat. No.: B1438959
CAS No.: 221295-04-1
M. Wt: 183.99 g/mol
InChI Key: ZPBNABIKZKTQQH-UHFFFAOYSA-N
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Description

5-Bromopyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C5H2BrN3 and its molecular weight is 183.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromopyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrN3/c6-5-3-8-4(1-7)2-9-5/h2-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBNABIKZKTQQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90653322
Record name 5-Bromopyrazine-2-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221295-04-1
Record name 5-Bromopyrazine-2-carbonitrile
Source EPA DSSTox
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Record name 2-Bromo-5-cyanopyrazine
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 5-Bromopyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromopyrazine-2-carbonitrile is a heterocyclic aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its rigid pyrazine core, substituted with both an electron-withdrawing nitrile group and a synthetically versatile bromine atom, makes it a valuable building block for the synthesis of complex molecular architectures. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in further synthetic endeavors. This guide provides a comprehensive overview of the key physicochemical and spectroscopic properties of this compound, supported by established experimental protocols and theoretical considerations.

Molecular and Chemical Identity

The foundational identity of a chemical compound lies in its molecular formula, weight, and registered identifiers. These parameters are crucial for stoichiometric calculations, database referencing, and regulatory compliance.

  • Chemical Name: this compound

  • Synonyms: 2-Bromo-5-cyanopyrazine, 5-Bromo-2-pyrazinecarbonitrile[1]

  • CAS Number: 221295-04-1[2]

  • Molecular Formula: C₅H₂BrN₃[2]

  • Molecular Weight: 183.99 g/mol [2]

  • Monoisotopic Mass: 182.94321 Da[1]

Physicochemical Properties

The physical state, thermal characteristics, and solubility profile of a compound dictate the conditions required for its storage, purification, and use in chemical reactions.

PropertyValue / ObservationSource(s)
Appearance Faint peach crystalline solid[2]
Melting Point Data not experimentally reported. Expected to be a sharp melting solid. For comparison, the isomeric compound 5-Bromo-2-pyridinecarbonitrile has a melting point of 128-132 °C.
Boiling Point 264.7 ± 35.0 °C (Predicted)[2]
Density 1.86 ± 0.1 g/cm³ (Predicted)[2]
Solubility The synthesis protocol involves purification with a hexane/ethyl acetate eluent system, indicating solubility in these common non-polar to moderately polar organic solvents. It is also soluble in acetonitrile and deuterated chloroform (for NMR purposes).[2][3] It is predicted to have low solubility in water.
Storage Store at 2-8°C under an inert atmosphere (Nitrogen or Argon).[2]
Causality and Insights:

The crystalline solid nature is typical for a rigid, planar aromatic molecule of this molecular weight. The predicted high boiling point is a consequence of its polarity, arising from the nitrogen atoms and the nitrile group, which leads to significant dipole-dipole intermolecular forces. The bromine atom further contributes to the molecular weight and van der Waals forces. Its solubility in organic solvents like ethyl acetate is consistent with a molecule possessing both polar (pyrazine ring, nitrile) and non-polar (bromine-substituted aromatic) characteristics.

Spectroscopic Profile

Spectroscopic analysis provides an empirical fingerprint of a molecule, confirming its structure and purity. The following sections detail the expected and reported spectroscopic data for this compound.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for elucidating the hydrogen framework of a molecule. For this compound, the spectrum is characteristically simple due to the molecular symmetry, showing two singlets in the aromatic region.

Chemical Shift (δ)MultiplicityIntegrationAssignmentSource(s)
8.83 ppmSinglet (s)1HPyrazine C3-H[2][3]
8.71 ppmSinglet (s)1HPyrazine C6-H[2][3]

Solvent: Chloroform-d (CDCl₃)

Insight: The downfield chemical shifts ( > 8.5 ppm) are characteristic of protons on an electron-deficient pyrazine ring. The electron-withdrawing nature of the nitrile group and the nitrogen atoms deshields the adjacent protons, shifting them to a lower field. The absence of coupling (singlets) confirms that the two protons are not on adjacent carbons.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by their characteristic vibrational frequencies. While an experimental spectrum for this specific compound is not publicly available, the expected absorption bands can be predicted based on its structure.

  • ~3100-3000 cm⁻¹ (Aromatic C-H Stretch): Weak to medium bands are expected for the C-H bonds on the pyrazine ring.

  • ~2230-2210 cm⁻¹ (C≡N Stretch): A sharp, strong absorption band is characteristic of the nitrile functional group. The conjugation with the aromatic ring typically shifts this band to the lower end of the range.

  • ~1580-1450 cm⁻¹ (C=C and C=N Stretch): Multiple bands are expected in this region corresponding to the stretching vibrations within the aromatic pyrazine ring.

  • ~700-500 cm⁻¹ (C-Br Stretch): A medium to strong absorption is expected in the fingerprint region for the carbon-bromine bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues. For this compound, an Electron Ionization (EI) mass spectrum would be expected to show:

  • Molecular Ion (M⁺·): A prominent molecular ion peak would be observed. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50), this peak will appear as a characteristic doublet (M⁺ and M+2) of nearly equal intensity at m/z 183 and 185.[4] This isotopic pattern is a definitive indicator of the presence of a single bromine atom.

  • Key Fragments: Fragmentation would likely involve the loss of bromine (M-Br)⁺ at m/z 104 and the loss of HCN from the ring system.

Safety and Handling

Understanding the potential hazards is crucial for the safe handling of any chemical. Based on aggregated GHS data, this compound should be handled with appropriate precautions.[1]

  • Signal Word: Warning[5]

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H332: Harmful if inhaled.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

    • P280: Wear protective gloves/ eye protection/ face protection.[5]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Handling Recommendation: This compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Avoid inhalation of dust and contact with skin and eyes.

Experimental Methodologies

The following protocols outline the standard, field-proven procedures for determining the physical properties discussed in this guide.

Workflow for Physicochemical and Spectroscopic Characterization

G cluster_physchem Physicochemical Analysis cluster_spectro Spectroscopic Analysis Sample Purified Solid Sample MP Melting Point Determination Sample->MP Sol Solubility Testing Sample->Sol NMR_Prep Sample Prep (CDCl3) Sample->NMR_Prep IR_Prep Sample Prep (Thin Film/KBr) Sample->IR_Prep MS_Prep Sample Prep (Dilute Solution) Sample->MS_Prep Data_Analysis Data Synthesis & Structural Confirmation MP->Data_Analysis Sol->Data_Analysis NMR_Acq 1H NMR Acquisition NMR_Prep->NMR_Acq NMR_Acq->Data_Analysis IR_Acq FT-IR Acquisition IR_Prep->IR_Acq IR_Acq->Data_Analysis MS_Acq EI-MS Acquisition MS_Prep->MS_Acq MS_Acq->Data_Analysis

Caption: Workflow for the comprehensive characterization of this compound.

Melting Point Determination

Rationale: The melting point is a robust indicator of purity. A sharp, narrow melting range (typically < 2 °C) is characteristic of a pure compound, while impurities depress and broaden the melting range.

Protocol:

  • Sample Preparation: Place a small amount of the dry, crystalline this compound onto a watch glass and crush it into a fine powder with a spatula.

  • Capillary Loading: Tap the open end of a glass capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end to a height of 2-3 mm.

  • Measurement: Place the loaded capillary into a calibrated melting point apparatus.

  • Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

  • Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ – T₂.

Solubility Testing

Rationale: Determining solubility in a range of solvents helps in selecting appropriate systems for reactions, purification (e.g., recrystallization, chromatography), and analysis.

Protocol:

  • Preparation: Add approximately 10-20 mg of this compound to a series of small, labeled test tubes.

  • Solvent Addition: To each tube, add 0.5 mL of a different test solvent (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane, DMSO).

  • Observation: Vigorously agitate each tube for 30-60 seconds.

  • Classification: Observe if the solid completely dissolves. Classify as 'soluble' (clear solution), 'partially soluble' (some solid remains but a significant amount dissolves), or 'insoluble' (no visible dissolution).

¹H NMR Spectroscopy

Rationale: This technique provides definitive confirmation of the proton environment in the molecule, verifying the structure and identifying potential impurities.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

  • Mixing: Cap the tube and invert it several times to ensure the formation of a clear, homogeneous solution. If any solid particulates remain, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.

  • Instrument Setup: Insert the tube into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent and the magnetic field will be shimmed to optimize homogeneity.

  • Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. Typically, 16 to 32 scans are sufficient to achieve a good signal-to-noise ratio.

  • Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Phase the spectrum and integrate the peaks to determine the relative proton ratios. Reference the spectrum using the residual solvent peak (CDCl₃ at 7.26 ppm).

Conclusion

This compound is a crystalline solid with a predictable spectroscopic and physicochemical profile. The presence of the pyrazine ring, nitrile group, and bromine atom results in characteristic ¹H NMR signals in the downfield aromatic region, a strong C≡N stretch in the IR spectrum, and a distinctive M⁺/M+2 isotopic pattern in mass spectrometry. While some experimental data like the precise melting point are not widely published, its properties can be reliably inferred from its structure and comparison with related compounds. The protocols and data presented in this guide serve as a comprehensive resource for scientists and researchers, enabling the confident identification, handling, and utilization of this versatile chemical intermediate.

References

An In-depth Technical Guide to 5-Bromopyrazine-2-carbonitrile: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromopyrazine-2-carbonitrile is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique electronic properties, stemming from the electron-withdrawing pyrazine ring and the strategically placed bromo and cyano functionalities, make it a valuable precursor for the synthesis of a diverse range of complex molecules. The presence of three distinct reactive sites—the bromine atom, the nitrile group, and the pyrazine ring itself—allows for regioselective modifications, rendering it an attractive scaffold for the construction of compound libraries in drug discovery programs. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, offering a technical resource for researchers leveraging this compound in their work.

Core Compound Identification and Properties

CAS Number: 221295-04-1[1][2][3][4]

Chemical Structure:

Chemical structure of this compound

Molecular Formula: C₅H₂BrN₃[1][2]

Molecular Weight: 183.99 g/mol [5]

Synonyms: 2-Bromo-5-cyanopyrazine, 5-Bromo-2-pyrazinecarbonitrile[1][5]

Physicochemical Data

A summary of key physicochemical data for this compound is presented below. This information is crucial for its application in experimental settings, particularly for considerations of solubility and reaction conditions.

PropertyValueSource
Physical Form Solid[3]
Boiling Point (Predicted) 264.7 ± 35.0 °C[2]
Density (Predicted) 1.86 ± 0.1 g/cm³[2]
XLogP3 1[5]
Hydrogen Bond Donor Count 0[5]
Hydrogen Bond Acceptor Count 3[5]
Topological Polar Surface Area 49.6 Ų[5]
Storage Temperature 2-8°C, under inert atmosphere[3]

Synthesis of this compound

The primary synthetic route to this compound is a Sandmeyer-type reaction, commencing from the readily available 5-Aminopyrazine-2-carbonitrile. This transformation involves two key steps: diazotization of the primary amine followed by the introduction of the bromine atom.

Synthetic Pathway Overview

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product 5-Aminopyrazine-2-carbonitrile 5-Aminopyrazine-2-carbonitrile This compound This compound 5-Aminopyrazine-2-carbonitrile->this compound Sandmeyer Reaction (Diazotization & Bromination) t-BuONO tert-butyl nitrite CuBr2 Copper(II) bromide Acetonitrile Acetonitrile (solvent)

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Sandmeyer Bromination

This protocol details the synthesis of this compound from 5-Aminopyrazine-2-carbonitrile.[2]

Materials:

  • 5-Aminopyrazine-2-carbonitrile

  • Copper(II) bromide (CuBr₂)

  • tert-butyl nitrite (t-BuONO)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • 1N Hydrochloric acid (aqueous)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a reaction vessel, dissolve copper(II) bromide (0.25 mmol) and tert-butyl nitrite (0.31 mmol) in acetonitrile (2 mL) with stirring.

  • In a separate vessel, dissolve 5-Aminopyrazine-2-carbonitrile (0.208 mmol) in acetonitrile (1 mL).

  • Slowly add the solution of 5-Aminopyrazine-2-carbonitrile dropwise to the stirred solution of copper(II) bromide and tert-butyl nitrite.

  • Heat the reaction mixture to a constant temperature of 60°C and maintain stirring for 1 hour.

  • Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Dilute the reaction solution with ethyl acetate (15 mL).

  • Wash the organic layer twice with 1N aqueous hydrochloric acid.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate eluent system to afford this compound. A reported yield for this transformation is 49%.[2]

Chemical Reactivity and Potential Applications

The reactivity of this compound is dominated by the presence of the bromine atom, which is susceptible to a variety of cross-coupling and nucleophilic substitution reactions. This versatility makes it a valuable intermediate in the synthesis of more complex molecules with potential biological activity.

Palladium-Catalyzed Cross-Coupling Reactions

While specific, optimized protocols for this compound are not extensively documented in readily available literature, its structure is analogous to other brominated heterocycles that readily participate in a range of palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrazine ring is expected to facilitate the oxidative addition of the C-Br bond to a Pd(0) catalyst, which is the rate-determining step in many of these transformations.

1. Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron reagent (e.g., a boronic acid or ester) to form a new carbon-carbon bond. This is a powerful method for introducing aryl or heteroaryl substituents at the 5-position of the pyrazine ring. Pyrazine derivatives are present in a number of luminescent chromophores and other natural products.

G This compound This compound Product 5-Arylpyrazine-2-carbonitrile This compound->Product Pd catalyst, Base ArB(OH)2 Arylboronic acid

Caption: Generalized Suzuki-Miyaura coupling of this compound.

2. Sonogashira Coupling: This reaction couples this compound with a terminal alkyne, providing access to 5-alkynylpyrazine-2-carbonitriles. These products are valuable intermediates that can be further elaborated, for instance, into more complex heterocyclic systems.

G This compound This compound Product 5-Alkynylpyrazine-2-carbonitrile This compound->Product Pd catalyst, Cu(I) cocatalyst, Base Alkyne Terminal Alkyne

Caption: Generalized Sonogashira coupling of this compound.

3. Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction would enable the synthesis of 5-aminopyrazine-2-carbonitrile derivatives by coupling this compound with a primary or secondary amine. This is a highly valuable transformation in medicinal chemistry, as the amino-pyrazine scaffold is present in numerous biologically active molecules.

G This compound This compound Product 5-(R¹R²N)-pyrazine-2-carbonitrile This compound->Product Pd catalyst, Ligand, Base Amine R¹R²NH

Caption: Generalized Buchwald-Hartwig amination of this compound.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrazine ring makes this compound a potential substrate for nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile attacks the carbon atom bearing the bromine, leading to its displacement. The presence of the electron-withdrawing nitrile group further activates the ring towards nucleophilic attack. This provides a metal-free alternative for introducing heteroatom nucleophiles at the 5-position.

Applications in Drug Discovery

While specific drugs derived directly from this compound are not prominently featured in publicly available literature, the pyrazine core is a well-established privileged scaffold in medicinal chemistry. Pyrazine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The functional handles on this compound allow for its elaboration into a variety of structures that could be screened for biological activity. For example, pyrazine carboxamides, which can be synthesized from this precursor, have been investigated as antibacterial agents and enzyme inhibitors.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

Hazard Statements:

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H332: Harmful if inhaled.[3]

  • H335: May cause respiratory irritation.[3]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Handling Recommendations:

  • Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

  • Store in a tightly sealed container in a cool, dry place.[3]

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its well-defined synthesis and the reactivity of its bromine and nitrile functionalities provide a gateway to a wide range of novel pyrazine derivatives. While the full scope of its applications in drug discovery is still being explored, its structural motifs are present in numerous biologically active compounds, highlighting its potential for the development of new therapeutic agents. Researchers and drug development professionals can leverage the information in this guide to effectively and safely incorporate this compound into their synthetic strategies.

References

A Comprehensive Technical Guide to the Synthesis of 5-Bromopyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed, in-depth protocol for the synthesis of 5-Bromopyrazine-2-carbonitrile, a valuable heterocyclic building block in medicinal chemistry. The synthesis is achieved from 2-amino-5-cyanopyrazine via a Sandmeyer-type reaction, a robust and widely utilized transformation in aromatic chemistry. This document elucidates the underlying reaction mechanisms, provides a step-by-step experimental procedure, discusses critical process parameters, and outlines essential safety protocols. The synthesis involves two primary stages: the diazotization of the primary aromatic amine followed by a copper-catalyzed bromination. All quantitative data, procedural workflows, and reaction mechanisms are presented with clarity through structured tables and visual diagrams to ensure reproducibility and a thorough understanding of the process for researchers and scientists in the field.

Introduction: The Strategic Importance of Pyrazine Scaffolds

Substituted pyrazines are privileged scaffolds in modern drug discovery, exhibiting a wide spectrum of biological activities. Their presence in numerous FDA-approved drugs underscores their importance as versatile pharmacophores. This compound, in particular, serves as a critical intermediate, offering two distinct and reactive handles—the bromo and cyano groups—for further molecular elaboration. The bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing diverse synthetic pathways to more complex target molecules.

The conversion of 2-amino-5-cyanopyrazine to this compound is most effectively accomplished through the Sandmeyer reaction. This classic transformation provides a reliable method for replacing an aromatic amino group with a halide via a diazonium salt intermediate.[1][2] This guide offers a field-proven protocol, emphasizing the causality behind experimental choices to ensure both high yield and purity.

Reaction Mechanism: A Two-Step Transformation

The synthesis proceeds via a well-established two-step mechanism: (I) Diazotization and (II) Copper-Catalyzed Bromination.

Step I: Diazotization of 2-amino-5-cyanopyrazine

Diazotization is the process of converting a primary aromatic amine to a diazonium salt.[3][4] This is achieved by treating the amine with a nitrosating agent, typically generated in situ from a nitrite source and a strong acid. In this protocol, we utilize tert-butyl nitrite in an organic solvent, which offers advantages in terms of solubility and controlled reactivity.[5]

The mechanism initiates with the protonation of the nitrosating agent to form the highly electrophilic nitrosonium ion (NO⁺). The lone pair of the primary amine on the pyrazine ring then attacks the nitrosonium ion. A series of proton transfers and the elimination of a water molecule result in the formation of the pyrazine-2-diazonium-5-carbonitrile cation.

Step II: The Sandmeyer Bromination

The Sandmeyer reaction is a radical-nucleophilic aromatic substitution (SRNAr) that replaces the diazonium group.[1] The reaction is catalyzed by copper(I) salts, although copper(II) salts are also effective, as they can be reduced in situ.

The core of the mechanism involves a single-electron transfer (SET) from the copper(I) bromide catalyst to the diazonium salt. This reduces the diazonium species and generates an aryl radical, with the concomitant loss of dinitrogen (N₂) gas, a thermodynamically favorable process that drives the reaction forward. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final product, this compound, and regenerating the copper(I) catalyst.[1]

G A 2-amino-5-cyanopyrazine B Pyrazine-2-diazonium-5-carbonitrile (Intermediate) A->B Step 1: Diazotization (Acetonitrile, 60 °C) C This compound (Product) B->C Step 2: Sandmeyer Reaction (Loss of N₂) R1 tert-Butyl Nitrite (Diazotizing Agent) R2 Copper(II) Bromide (Catalyst & Bromine Source)

Caption: Overall reaction scheme for the synthesis.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures and has been optimized for laboratory-scale synthesis.[6][7]

Materials and Reagents
CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2-amino-5-cyanopyrazine113305-94-5C₅H₄N₄120.11
Copper(II) Bromide (CuBr₂)7789-45-9Br₂Cu223.37
tert-Butyl Nitrite540-80-7C₄H₉NO₂103.12
Acetonitrile (ACN)75-05-8C₂H₃N41.05
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11
Hydrochloric Acid (1N aq.)7647-01-0HCl36.46
Sodium Sulfate (anhydrous)7757-82-6Na₂SO₄142.04
Silica Gel (for column chromatography)7631-86-9SiO₂60.08
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature controller

  • Condenser

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

Step-by-Step Procedure

The entire procedure should be conducted in a well-ventilated chemical fume hood.

  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add copper(II) bromide (0.25 mmol) and acetonitrile (2 mL).

    • Stir the mixture to form a solution/suspension.

    • In a separate container, dissolve 2-amino-5-cyanopyrazine (0.208 mmol) in acetonitrile (1 mL).[6][7]

  • Diazotization and Sandmeyer Reaction:

    • To the stirred solution of copper(II) bromide, add tert-butyl nitrite (0.31 mmol).[6][7]

    • Heat the mixture to a constant temperature of 60 °C.

    • Using a dropping funnel or syringe pump, add the solution of 2-amino-5-cyanopyrazine slowly and dropwise to the heated reaction mixture.

    • Causality Note: The controlled, slow addition of the amine is crucial to manage the rate of the reaction and the evolution of nitrogen gas, preventing a dangerous pressure buildup and ensuring a steady reaction temperature.

    • After the addition is complete, continue stirring the reaction mixture at 60 °C for 1 hour to ensure the reaction goes to completion.[6][7]

  • Work-up and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate (15 mL).

    • Transfer the mixture to a separatory funnel and wash twice with 1N aqueous hydrochloric acid (2 x 10 mL).[6][7]

    • Causality Note: The acidic wash helps to remove any unreacted basic starting material and other basic impurities.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate and concentrate the organic phase under reduced pressure using a rotary evaporator.

    • The crude product should be purified by silica gel column chromatography.

    • Elute the column with a hexane/ethyl acetate solvent system to afford the pure this compound. A typical yield is around 49%.[6][7]

Product Characterization
  • Appearance: Faint peach or off-white crystalline solid.[6]

  • ¹H NMR (CDCl₃): The proton NMR spectrum should show two distinct singlets in the aromatic region, corresponding to the two protons on the pyrazine ring.

    • δ (ppm): 8.83 (s, 1H); 8.71 (s, 1H).[6][7]

  • Storage: Store under an inert atmosphere (nitrogen or argon) at 2-8°C.

Safety and Hazard Management

Strict adherence to safety protocols is mandatory due to the hazardous nature of the reagents involved.

  • Copper(II) Bromide: Corrosive and harmful if swallowed. Avoid contact with skin and eyes.

  • tert-Butyl Nitrite: Flammable liquid and vapor. Toxic if inhaled. It is a potent vasodilator. Handle only in a chemical fume hood.[5]

  • Diazonium Salts: Arene diazonium salts can be explosive when isolated and dry. This protocol avoids isolation, generating and consuming the intermediate in situ, which is a critical safety feature. However, the potential for instability necessitates careful temperature control.

  • Bromine-Containing Compounds: Many organobromine compounds are toxic and irritants.[8][9]

Personal Protective Equipment (PPE):

  • Wear a lab coat, closed-toe shoes, and long pants.

  • Use tight-fitting safety goggles and a face shield.[10]

  • Wear chemically resistant gloves (e.g., nitrile or neoprene).[10][11]

Spill & Emergency Procedures:

  • In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes.[10][12]

  • In case of inhalation, move to fresh air immediately.[11]

  • Absorb spills with an inert, non-combustible material like dry sand and dispose of as hazardous waste.[8] Do not use combustible absorbents like sawdust.[8]

G A 1. Reagent Preparation B 2. Reaction Setup (CuBr₂ + ACN in flask) A->B C 3. Addition of Reagents (Add t-BuONO, heat to 60°C) B->C D 4. Controlled Addition (Add 2-amino-5-cyanopyrazine solution dropwise) C->D E 5. Reaction (Stir at 60°C for 1 hr) D->E F 6. Work-up (Cool, dilute with EtOAc, wash with 1N HCl) E->F G 7. Drying & Concentration (Dry over Na₂SO₄, filter, rotovap) F->G H 8. Purification (Silica Gel Column Chromatography) G->H I 9. Final Product (this compound) H->I

References

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Bromopyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromopyrazine-2-carbonitrile is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. As a substituted pyrazine, it serves as a versatile scaffold and key building block for the synthesis of complex molecular architectures, particularly in the development of novel pharmaceutical agents. The precise arrangement of its functional groups—a bromine atom, a nitrile group, and the pyrazine core—offers multiple sites for synthetic modification.

Given its role as a critical intermediate, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable tools for this purpose. This guide provides a comprehensive analysis of the ¹H NMR, ¹³C NMR, and IR spectra of this compound. The interpretation is grounded in first principles and supported by experimental data, offering field-proven insights for researchers, scientists, and drug development professionals to ensure the identity and quality of this important compound.

Molecular Structure and Spectroscopic Overview

The structure of this compound (CAS No. 221295-04-1, Molecular Formula: C₅H₂BrN₃) dictates its unique spectroscopic signature.[1][2][3][4][5] The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electronic nature is further modulated by the electron-withdrawing nitrile (-C≡N) group and the electron-withdrawing, yet sterically significant, bromine (-Br) atom. These features create a distinct electronic environment for each of the two protons and five carbon atoms, leading to a predictable and interpretable set of spectroscopic data.

Figure 1. Structure of this compound

¹H NMR Spectroscopy: Analysis and Interpretation

Proton NMR (¹H NMR) spectroscopy provides information on the number, connectivity, and electronic environment of hydrogen atoms in a molecule. For this compound, the spectrum is expected to be simple, showing only signals in the aromatic region.

Causality Behind Experimental Choices

The choice of solvent is critical for NMR analysis. Deuterated chloroform (CDCl₃) is an excellent choice as it is a common solvent for a wide range of organic compounds and its residual proton signal (at ~7.26 ppm) typically does not interfere with the aromatic signals of electron-deficient heterocycles, which are expected further downfield. A standard 5 mm NMR tube and a spectrometer operating at a frequency of 400 MHz or higher are sufficient to obtain a well-resolved spectrum.

Experimental ¹H NMR Data

The reported ¹H NMR spectrum, acquired in CDCl₃, shows two distinct signals for the two protons on the pyrazine ring.[1][5]

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration
H38.83Singlet (s)1H
H68.71Singlet (s)1H
Table 1: Experimental ¹H NMR Data for this compound in CDCl₃.
Interpretation of the ¹H NMR Spectrum

The pyrazine ring contains two protons, at the C3 and C6 positions. Due to the strong deshielding effect of the two ring nitrogens and the attached electron-withdrawing groups, both proton signals appear far downfield, which is characteristic of pyrazine derivatives.[6][7]

  • Signal at δ 8.83 (H3): This downfield signal is assigned to the proton at the C3 position. It is positioned para to the bromine atom and ortho to a nitrogen atom and the carbon bearing the nitrile group. The combined electron-withdrawing effects of the adjacent nitrogen and the nitrile group result in significant deshielding, shifting it to the lowest field.

  • Signal at δ 8.71 (H6): This signal is assigned to the proton at the C6 position. It is located ortho to the bromine atom and a nitrogen atom. While still strongly deshielded, it is slightly upfield compared to H3.

Both protons appear as singlets because the four-bond coupling between them (⁴JHH) is typically very small or zero in pyrazine systems, and therefore not resolved.

Figure 2. ¹H NMR proton assignments for this compound.

¹³C NMR Spectroscopy: Analysis and Interpretation

Carbon NMR (¹³C NMR) is a powerful technique for determining the carbon framework of a molecule. For this compound, five distinct signals are expected: four for the pyrazine ring carbons and one for the nitrile carbon.

Predicted ¹³C NMR Data
Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale for Prediction
C5 (C-Br)~146.0Attached to electronegative Br and adjacent to N.
C2 (C-CN)~145.5Deshielded by adjacent N and attached to CN group.
C3~144.0Deshielded by two adjacent N atoms (beta position).
C6~141.0Influenced by adjacent N and Br (gamma position).
C≡N~115.0Characteristic chemical shift for nitrile carbons.[12]
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.
Interpretation of the Predicted ¹³C NMR Spectrum

The carbon atoms of the pyrazine ring are significantly deshielded and appear in the 140-150 ppm range, consistent with other aromatic heterocyclic systems.[9][13]

  • C5 (C-Br) at ~146.0 ppm: The carbon directly bonded to the bromine atom is expected to be one of the most downfield signals in the aromatic region due to the combined inductive effects of the bromine and the adjacent nitrogen atom.

  • C2 (C-CN) at ~145.5 ppm: This carbon, attached to the nitrile, is also strongly deshielded by the adjacent ring nitrogen.

  • C3 and C6 at ~144.0 and ~141.0 ppm: These are the two carbons bearing hydrogen atoms. Their exact assignment can be complex, but their chemical shifts are dictated by their proximity to the nitrogen atoms and the substituents.

  • Nitrile Carbon (C≡N) at ~115.0 ppm: The nitrile carbon consistently appears in the 115-130 ppm range and is typically sharp and of lower intensity unless specific acquisition parameters are used.[12]

Infrared (IR) Spectroscopy: Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of their bonds. The spectrum of this compound is expected to show characteristic absorptions for the nitrile group, the aromatic ring, and the carbon-bromine bond.

Expected IR Absorption Bands

The interpretation of the IR spectrum relies on correlating observed absorption bands with known vibrational frequencies of specific functional groups.

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Medium-Weak
C≡N Stretch2240 - 2220Strong, Sharp
Aromatic C=N/C=C Stretch1600 - 1400Medium-Strong
Aromatic C-H Bend900 - 675Strong
C-Br Stretch700 - 500Medium-Strong
Table 3: Key Predicted IR Frequencies for this compound.
Interpretation of the IR Spectrum
  • C≡N Stretch (2240 - 2220 cm⁻¹): The most diagnostic peak in the spectrum will be the strong and sharp absorption from the nitrile group. Its position in the lower end of the typical nitrile range (2260-2210 cm⁻¹) is due to conjugation with the aromatic pyrazine ring, which slightly weakens the C≡N bond.[12][14][15] The presence of this intense, sharp peak is a definitive indicator of the nitrile functionality.

  • Aromatic C-H Stretch (3100 - 3000 cm⁻¹): Absorptions in this region confirm the presence of hydrogens attached to an aromatic ring.

  • Aromatic Ring Vibrations (1600 - 1400 cm⁻¹): A series of bands in this region corresponds to the C=C and C=N stretching vibrations within the pyrazine ring.

  • C-Br Stretch (700 - 500 cm⁻¹): A medium to strong absorption in the far-IR or fingerprint region is expected for the carbon-bromine stretching vibration.

Experimental Methodologies

To ensure the acquisition of high-quality, reproducible data, the following self-validating protocols should be employed.

Protocol for NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[11]

    • Spectral Width: Set to ~16 ppm, centered at ~8 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (ns): 16 scans.

  • ¹³C NMR Acquisition:

    • Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30').

    • Spectral Width: Set to ~220 ppm, centered at ~120 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans (ns): 1024 or more to achieve adequate signal-to-noise, particularly for the quaternary and nitrile carbons.

  • Data Processing: Apply a Fourier transform with an exponential line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra. Phase and baseline correct the spectra. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

Protocol for FT-IR Spectroscopy
  • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Acquisition:

    • Background Scan: Collect a background spectrum of the clean, empty ATR crystal.

    • Sample Scan: Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Resolution: Set the resolution to 4 cm⁻¹.

    • Number of Scans: Co-add 32 scans to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum should be displayed in terms of transmittance or absorbance.

Figure 3. Spectroscopic Analysis Workflow A Sample of This compound B Prepare NMR Sample (5-10 mg in CDCl3) A->B C Prepare IR Sample (Solid on ATR) A->C D Acquire ¹H & ¹³C NMR Spectra B->D E Acquire FT-IR Spectrum C->E F Process & Analyze NMR Data (Chemical Shifts, Multiplicity) D->F G Process & Analyze IR Data (Functional Group Frequencies) E->G H Structural Confirmation & Purity Assessment F->H G->H

Figure 3. A generalized workflow for the complete spectroscopic characterization.

Summary and Conclusion

The spectroscopic profile of this compound is highly characteristic and allows for its unambiguous identification. The ¹H NMR spectrum is defined by two downfield singlets at approximately δ 8.83 and 8.71.[1][5] The ¹³C NMR spectrum is expected to show four signals for the aromatic carbons between 140-150 ppm and a nitrile signal around 115 ppm. The most prominent feature of the IR spectrum is the strong, sharp C≡N stretching vibration between 2240-2220 cm⁻¹.[12][15] By employing the rigorous analytical protocols detailed in this guide, researchers can confidently verify the structure and purity of this valuable synthetic intermediate, ensuring the integrity and reproducibility of their scientific endeavors.

References

A Technical Guide to Determining the Solubility Profile of 5-Bromopyrazine-2-carbonitrile in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 5-Bromopyrazine-2-carbonitrile is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its utility in synthesis and formulation is intrinsically linked to its solubility characteristics. A comprehensive understanding of its behavior in various organic solvents is paramount for optimizing reaction conditions, developing robust purification and crystallization protocols, and designing effective drug delivery systems. This guide provides a foundational theoretical framework and detailed experimental protocols for systematically determining the solubility of this compound. We present the established thermodynamic shake-flask method and a high-throughput kinetic screening approach, explaining the scientific rationale behind each step to empower researchers in generating reliable and reproducible solubility data.

The Imperative of Solubility Analysis in Chemical Development

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical physicochemical property that dictates its journey from laboratory synthesis to final application.[1] In drug discovery, poor solubility can lead to unpredictable results in bioassays and hinder development due to low bioavailability.[2] For process chemists, solvent selection is a cornerstone of crystallization development, influencing yield, purity, crystal morphology, and even the polymorphic form of the final compound.[3][4] Therefore, a systematic evaluation of solubility is not merely a data collection exercise; it is a crucial step in risk mitigation and process optimization. This guide is designed to provide researchers, scientists, and drug development professionals with the tools to thoroughly characterize the solubility of this compound.

Physicochemical Properties of this compound

Understanding the molecule's intrinsic properties is the first step in predicting its solubility behavior.

Structure:

this compound

The structure features a pyrazine ring, a polar aromatic heterocycle containing two nitrogen atoms. These nitrogen atoms, along with the nitrogen of the nitrile (-C≡N) group, can act as hydrogen bond acceptors. The presence of an electronegative bromine atom and the nitrile group contributes to the molecule's overall polarity and dipole moment. The planar, aromatic nature of the ring suggests that π-π stacking interactions may also play a role in its solid-state packing and interaction with aromatic solvents.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 221295-04-1
Molecular Formula C₅H₂BrN₃ [5]
Molecular Weight 183.99 g/mol [5]
Physical Form Solid / Crystalline Solid [6]
Topological Polar Surface Area (TPSA) 49.6 Ų [5]
Predicted Boiling Point 264.7 ± 35.0 °C [6]

| Predicted Density | 1.86 ± 0.1 g/cm³ |[6] |

The calculated TPSA suggests a moderate degree of polarity, indicating that the compound will likely require polar solvents for significant dissolution.

Theoretical Framework for Solubility

The principle "like dissolves like" is the guiding tenet for predicting solubility.[7][8] This means polar solutes tend to dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents. Solubility is an equilibrium process driven by the Gibbs free energy of mixing, which is influenced by the enthalpy (intermolecular forces) and entropy of the system.

Solvent Classification

Solvents are broadly classified based on their polarity (dielectric constant) and their ability to donate protons (protic vs. aprotic).[9] Selecting a diverse set of solvents from these classes is essential for a comprehensive solubility screen.

Table 2: Classification of Recommended Organic Solvents for Solubility Screening

Class Solvent Dielectric Constant (ε) Type Rationale for Inclusion
Non-Polar Hexane 1.9 Aprotic Baseline for non-polar interactions.
Toluene 2.4 Aprotic Aromatic solvent, probes π-π interactions.
Polar Aprotic Dichloromethane (DCM) 9.1 Aprotic Common solvent for organic reactions.
Ethyl Acetate (EtOAc) 6.0 Aprotic Moderate polarity, ester functionality.
Tetrahydrofuran (THF) 7.6 Aprotic Ether, can accept H-bonds.
Acetonitrile (MeCN) 37.5 Aprotic Highly polar, often used in chromatography.
Dimethylformamide (DMF) 36.7 Aprotic High polarity, strong H-bond acceptor.
Dimethyl Sulfoxide (DMSO) 46.7 Aprotic Very high polarity, excellent solvent power.[10]
Polar Protic Isopropanol (IPA) 19.9 Protic Can act as H-bond donor and acceptor.
Ethanol (EtOH) 24.5 Protic Common, less toxic alcohol.
Methanol (MeOH) 32.7 Protic Most polar alcohol, strong H-bonding.

| | Water | 80.1 | Protic | Baseline for aqueous solubility. |

Note: Dielectric constant values are approximate and can be found in various sources.[9][11]

Experimental Determination of Solubility

A multi-tiered approach to solubility determination is often most effective. An initial rapid screen can identify promising solvents, followed by a more rigorous thermodynamic measurement for key candidates.

General Workflow for Solubility Determination

The overall process involves selecting solvents, preparing saturated solutions, separating the solid and liquid phases, and quantifying the dissolved solute.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis Solvent_Selection 1. Select Diverse Solvents (Table 2) Compound_Prep 2. Weigh Excess Solid (this compound) Mixing 3. Add Solvent & Equilibrate (e.g., Shake-Flask Method) Compound_Prep->Mixing Separation 4. Separate Phases (Filter or Centrifuge) Mixing->Separation Quantification 5. Quantify Solute Conc. (HPLC, UV-Vis) Separation->Quantification Data_Analysis 6. Calculate Solubility (mg/mL or M) Quantification->Data_Analysis

Caption: General workflow for experimental solubility determination.

Protocol 1: Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is considered the gold standard for determining thermodynamic or equilibrium solubility.[12] It measures the concentration of a solute in a saturated solution that is in equilibrium with the solid drug.

Causality and Trustworthiness: This protocol is self-validating because it requires equilibration until the concentration reaches a stable plateau, ensuring a true thermodynamic value is measured. The presence of excess solid throughout the experiment is critical to maintain saturation.[13]

Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound (e.g., 10-20 mg) to a series of glass vials (e.g., 4 mL). The exact amount is not critical, but it must be enough to ensure solid remains after equilibration.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of a selected organic solvent to each vial.

  • Equilibration: Seal the vials tightly. Place them in a shaker or rotator set to a constant temperature (e.g., 25 °C) and agitate vigorously (e.g., 300 RPM).[13] Equilibrium for most compounds is reached within 24-72 hours.[13] To confirm equilibrium, samples can be taken at multiple time points (e.g., 24h, 48h, 72h) until the measured concentration is constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the solid settle. Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove all undissolved solids. This step is critical to avoid artificially high results.[13]

  • Dilution: Immediately dilute the filtrate with a known volume of a suitable mobile phase or solvent to prevent precipitation upon cooling and to bring the concentration within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy, against a standard curve of known concentrations of this compound.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the thermodynamic solubility, typically expressed in mg/mL or molarity.

G A 1. Add Excess Solid to Vial B 2. Add Known Volume of Solvent A->B C 3. Seal and Agitate (24-72h at const. T) B->C D 4. Settle Suspension C->D E 5. Filter Supernatant (0.22 µm syringe filter) D->E F 6. Dilute Filtrate Immediately E->F G 7. Analyze by HPLC/UV vs. Standard Curve F->G H 8. Calculate Solubility G->H

Caption: Detailed workflow for the Shake-Flask Solubility Method.

Protocol 2: High-Throughput Kinetic Solubility Screening

For early-stage discovery, where compound availability is limited and speed is essential, kinetic solubility methods are invaluable.[2] These methods typically start from a DMSO stock solution and measure the point at which the compound precipitates when added to a solvent, often providing a result that can be higher than the thermodynamic solubility due to the formation of supersaturated solutions.[12][14]

Causality and Trustworthiness: This protocol relies on a standardized procedure (e.g., constant DMSO percentage) to ensure that results are comparable across different compounds, allowing for reliable rank-ordering.[15] Laser nephelometry provides a direct, automated measurement of precipitation.[15]

Step-by-Step Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).[2]

  • Plate Preparation: In a 96-well microtiter plate, add the organic solvent of interest to each well.

  • Serial Dilution: Add a small volume of the DMSO stock solution to the wells and perform serial dilutions to create a range of concentrations. The final DMSO concentration should be kept low and constant (e.g., 1-5%) across all wells to minimize its co-solvent effects.[15]

  • Incubation: Shake the plate for a defined period (e.g., 2 hours) at a constant temperature.[10]

  • Detection: Measure the turbidity or light scattering in each well using a plate-based laser nephelometer. The solubility limit is determined as the highest concentration that does not show significant precipitation above the background level.[15]

  • Alternative Detection: Alternatively, the plates can be filtered using a solubility filter plate (e.g., MultiScreen® HTS-PCF), and the filtrate concentration can be determined by UV-Vis or LC-MS/MS.[10][16]

Data Presentation and Interpretation

All quantitative data should be compiled into a clear, structured table to facilitate comparison between solvents.

Table 3: [Template] Experimental Solubility of this compound at 25 °C

Solvent Class Solvent Method Solubility (mg/mL) Solubility (M) Observations
Non-Polar Hexane Shake-Flask [Experimental Value] [Calculated Value] [e.g., Insoluble]
Toluene Shake-Flask [Experimental Value] [Calculated Value] [e.g., Sparingly Soluble]
Polar Aprotic Dichloromethane Shake-Flask [Experimental Value] [Calculated Value] [e.g., Soluble]
Acetonitrile Shake-Flask [Experimental Value] [Calculated Value] [e.g., Highly Soluble]
DMSO Shake-Flask [Experimental Value] [Calculated Value] [e.g., Freely Soluble]
Polar Protic Ethanol Shake-Flask [Experimental Value] [Calculated Value] [e.g., Soluble]
Methanol Shake-Flask [Experimental Value] [Calculated Value] [e.g., Highly Soluble]

| | Water | Shake-Flask | [Experimental Value] | [Calculated Value] | [e.g., Poorly Soluble] |

Interpretation: The collected data will reveal solvents suitable for different applications. For instance, a solvent showing high solubility at room temperature but significantly lower solubility at a reduced temperature would be an excellent candidate for cooling crystallization.[3] Solvents that afford moderate to high solubility are suitable for reaction media and chromatographic purification.

Safety Precautions

This compound should be handled with care. According to available safety data, it may be harmful if swallowed or inhaled and can cause skin and eye irritation.[5]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[17] Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place under an inert atmosphere.[6][18]

  • Solvents: Always consult the Safety Data Sheet (SDS) for each organic solvent used and follow appropriate safety protocols for flammable, volatile, and toxic substances.

Conclusion

This guide outlines a systematic and scientifically grounded approach to characterizing the solubility of this compound. By combining a theoretical understanding of intermolecular forces with robust experimental protocols like the shake-flask method, researchers can generate the high-quality data necessary to accelerate process development, enable formulation design, and unlock the full potential of this valuable chemical intermediate.

References

The Versatile Reactivity of 5-Bromopyrazine-2-carbonitrile: A Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrazine Scaffold

The pyrazine nucleus is a privileged heterocyclic motif in modern drug discovery and materials science. Its unique electronic properties, characterized by an electron-deficient aromatic system, impart a range of desirable attributes to molecules in which it is embedded. Among the various functionalized pyrazines, 5-Bromopyrazine-2-carbonitrile has emerged as a particularly valuable and versatile building block. The presence of a reactive bromine atom, an electron-withdrawing nitrile group, and two nitrogen atoms within the aromatic ring creates a unique chemical entity with a rich and tunable reactivity profile. This guide provides an in-depth exploration of the reactivity of the bromine atom in this compound, offering field-proven insights and detailed experimental protocols for its transformation into a diverse array of valuable compounds. Pyrazine derivatives are known to exhibit a wide range of biological activities, and this compound serves as a versatile precursor for the synthesis of more complex molecules.[1]

Synthesis of this compound: A Foundational Protocol

The most common and reliable method for the preparation of this compound is through a Sandmeyer-type reaction starting from the readily available 5-aminopyrazine-2-carbonitrile.[2][3] This transformation proceeds via the diazotization of the primary amine followed by displacement of the diazonium group with a bromide anion, typically from a copper(I) or copper(II) bromide source.

Experimental Protocol: Synthesis of this compound[2][3]
  • Step 1: Diazotization and Bromination

    • In a well-ventilated fume hood, dissolve 5-aminopyrazine-2-carbonitrile (1.0 eq) in a suitable organic solvent such as acetonitrile.

    • In a separate flask, prepare a solution of copper(II) bromide (1.2 eq) and tert-butyl nitrite (1.5 eq) in acetonitrile.

    • Slowly add the solution of 5-aminopyrazine-2-carbonitrile dropwise to the stirred copper(II) bromide and tert-butyl nitrite solution at a controlled temperature, typically between 0 °C and room temperature.

    • After the addition is complete, the reaction mixture is typically stirred at an elevated temperature (e.g., 60 °C) for a specified time (e.g., 1 hour) to ensure complete conversion.[2][3]

  • Step 2: Work-up and Purification

    • Upon completion of the reaction (monitored by TLC or LC-MS), cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with an acidic aqueous solution (e.g., 1N HCl) to remove any remaining basic impurities.

    • Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product. A typical reported yield for this process is around 49%.[2][3]

The Dichotomy of Reactivity: Navigating SNAr and Cross-Coupling Pathways

The bromine atom at the 5-position of the pyrazine ring is activated towards two major classes of transformations: nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrazine ring, further enhanced by the electron-withdrawing nitrile group, renders the C5-position susceptible to attack by nucleophiles. Concurrently, the carbon-bromine bond provides a classic handle for a variety of powerful palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): A Metal-Free Approach

The SNAr reaction is a powerful tool for the direct introduction of heteroatom nucleophiles onto the pyrazine core.[4][5][6] The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[7] The presence of the two ring nitrogens and the C2-nitrile group effectively stabilizes the negative charge of this intermediate, facilitating the displacement of the bromide ion.

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

SNAr_Mechanism start This compound + Nu⁻ intermediate Meisenheimer Complex (Resonance Stabilized Anion) start->intermediate Addition of Nucleophile product Substituted Pyrazine + Br⁻ intermediate->product Elimination of Bromide

Caption: The two-step addition-elimination mechanism of SNAr.

The reaction of this compound with primary and secondary amines is a straightforward method for the synthesis of 5-aminopyrazine derivatives. These reactions are typically carried out in the presence of a base to neutralize the HBr formed.

Alkoxides and phenoxides can readily displace the bromine atom to form the corresponding ethers. These reactions are generally performed by treating the alcohol or phenol with a strong base (e.g., NaH, K2CO3) to generate the nucleophilic alkoxide or phenoxide in situ, followed by the addition of this compound.

Thiols are excellent nucleophiles for SNAr reactions with heteroaryl halides.[8] The reaction of this compound with thiols, in the presence of a base, provides a high-yielding route to 5-(thioether)pyrazine-2-carbonitriles.

Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Nitrogen Bonds

The versatility of this compound is fully realized in its application in a suite of palladium-catalyzed cross-coupling reactions. These transformations have revolutionized organic synthesis and are central to the construction of complex molecules in drug discovery.

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound.[9][10] This reaction is tolerant of a wide range of functional groups and typically proceeds with high yields.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Coupling pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂(Br) pd0->pd2_complex R¹-Br oxidative_addition Oxidative Addition pd2_intermediate R¹-Pd(II)L₂(R²) pd2_complex->pd2_intermediate [R²B(OR)₂(OH)]⁻ transmetalation Transmetalation boronate R²-B(OR)₂ pd2_intermediate->pd0 product R¹-R² pd2_intermediate->product reductive_elimination Reductive Elimination

Caption: A simplified catalytic cycle for the Suzuki-Miyaura reaction.

  • Materials:

    • This compound (1.0 eq)

    • Arylboronic acid (1.1 - 1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq)

    • Anhydrous solvent (e.g., DME, Toluene, Dioxane)

  • Procedure:

    • To an oven-dried flask, add this compound, the arylboronic acid, and the base.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the palladium catalyst and the degassed solvent.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

    • Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

    • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃DME/H₂O8512High
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Dioxane1008Excellent
33-Pyridylboronic acidPd₂(dba)₃/SPhos (2/4)K₃PO₄Toluene11016Good

Note: The yields in the table are representative and can vary based on the specific substrate and reaction conditions.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[11][12][13] This reaction has broad substrate scope and functional group tolerance, making it a powerful alternative to traditional methods for C-N bond formation.[14]

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂(Br) pd0->pd2_complex R¹-Br amine_coordination R²R³NH-Pd(II)L(Br)R¹ pd2_complex->amine_coordination + R²R³NH amido_complex R¹-Pd(II)L(NR²R³) amine_coordination->amido_complex - HBr, - L amido_complex->pd0 Reductive Elimination product R¹-NR²R³ amido_complex->product

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

  • Materials:

    • This compound (1.0 eq)

    • Amine (1.1 - 1.5 eq)

    • Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

    • Phosphine ligand (e.g., XPhos, BINAP, 2-6 mol%)

    • Base (e.g., NaOtBu, K₃PO₄, 1.5-2.5 eq)

    • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Procedure:

    • In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium catalyst, phosphine ligand, and base.

    • Add a solution of this compound and the amine in the anhydrous solvent.

    • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

    • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

    • Purify the product by column chromatography.

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ (1.5)XPhos (3.6)K₃PO₄Toluene110High
2AnilinePd(OAc)₂ (2)BINAP (3)NaOtBuDioxane100Good to Excellent
3BenzylaminePd₂(dba)₃ (2)DavePhos (4)Cs₂CO₃Toluene100High

Note: The yields in the table are representative and can vary based on the specific substrate and reaction conditions.

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[15][16][17] This reaction is a highly efficient method for the synthesis of substituted alkynes.

Catalytic Cycles of the Sonogashira Coupling

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂(Br) pd0->pd2_complex R¹-Br pd2_alkynyl R¹-Pd(II)L₂(C≡CR²) pd2_complex->pd2_alkynyl Transmetalation from Cu pd2_alkynyl->pd0 Reductive Elimination product R¹-C≡CR² pd2_alkynyl->product cu_acetylide Cu(I)-C≡CR² cu_salt Cu(I)Br cu_acetylide->cu_salt + [R¹-Pd(II)L₂(Br)] alkyne H-C≡CR² alkyne->cu_acetylide + Cu(I)Br, Base

Caption: A simplified representation of the interconnected catalytic cycles in the Sonogashira coupling.

  • Materials:

    • This compound (1.0 eq)

    • Terminal alkyne (1.1 - 1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

    • Copper(I) iodide (CuI, 1-5 mol%)

    • Base (e.g., Et₃N, DIPEA, as solvent or co-solvent)

    • Anhydrous solvent (e.g., THF, DMF)

  • Procedure:

    • To a degassed solution of this compound in a suitable solvent, add the palladium catalyst, copper(I) iodide, and the base.

    • Add the terminal alkyne to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating until the starting material is consumed.

    • Upon completion, dilute the reaction with an organic solvent and wash with aqueous ammonium chloride solution and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography.

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (2)Et₃NTHFRTHigh
2EthynyltrimethylsilanePd(PPh₃)₄ (5)CuI (3)DIPEADMF50Excellent
3Propargyl alcoholPd(dppf)Cl₂ (3)CuI (2)Et₃NDioxane60Good

Note: The yields in the table are representative and can vary based on the specific substrate and reaction conditions.

Applications in Drug Discovery: A Scaffold for Innovation

The derivatives of this compound are of significant interest in medicinal chemistry due to their diverse biological activities. The pyrazine core is a key component of several approved drugs and clinical candidates.

  • Kinase Inhibitors: The pyrazine scaffold is frequently found in kinase inhibitors, where it can form crucial hydrogen bond interactions with the hinge region of the kinase domain. Derivatives of this compound have been explored as inhibitors of various kinases, including Janus kinases (JAKs), which are implicated in inflammatory diseases.[18][19][20][21]

  • Antiviral Agents: Pyrazine derivatives have shown promise as antiviral agents.[22][23][24][25][26] The ability to readily functionalize the 5-position of the pyrazine ring allows for the synthesis of libraries of compounds for screening against viral targets.

  • Agrochemicals: The structural motifs accessible from this compound are also relevant in the development of new agrochemicals, such as herbicides and fungicides.[2]

Conclusion: A Gateway to Molecular Diversity

This compound is a powerful and versatile building block for organic synthesis. The predictable and tunable reactivity of its bromine atom, through both nucleophilic aromatic substitution and a variety of palladium-catalyzed cross-coupling reactions, provides access to a vast chemical space. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to fully exploit the potential of this valuable synthetic intermediate in their pursuit of novel and impactful molecules.

References

An In-depth Technical Guide on the Electron-Deficient Nature of the Pyrazine Ring in 5-Bromopyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the electronic properties of 5-Bromopyrazine-2-carbonitrile, a key building block in medicinal chemistry and materials science. We will delve into the intrinsic electron-deficient character of the pyrazine core and explore how the bromo and cyano substituents modulate its reactivity. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile heterocyclic compound.

The Pyrazine Ring: An Intrinsically Electron-Deficient Scaffold

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-arrangement, is inherently electron-deficient.[1][2][3] This property arises from the high electronegativity of the nitrogen atoms, which exert a strong inductive electron-withdrawing effect (-I) on the ring.[1][3] This effect reduces the electron density on the carbon atoms, making the pyrazine ring less susceptible to electrophilic attack compared to benzene but more prone to nucleophilic substitution.[1]

The lone pairs of electrons on the sp2-hybridized nitrogen atoms are not involved in the aromatic sextet, which is a key distinction from pyrrole.[1][3] This localization of lone pairs contributes to the weak basicity of pyrazine compared to pyridine.[1][3] The resonance contributors of the pyrazine ring show a positive charge distributed across the carbon atoms, further illustrating its electron-deficient nature.[1][3]

The electron-withdrawing ability of the pyrazine ring makes it an excellent acceptor unit in the design of donor-acceptor molecules for various applications, including organic electronics.[4][5] The introduction of additional nitrogen atoms into an aromatic ring, such as in pyrazine, progressively increases its electron-withdrawing capacity.[4]

Electronic Perturbation by Bromo and Cyano Substituents

In this compound, the inherent electron deficiency of the pyrazine ring is significantly amplified by the presence of two powerful electron-withdrawing groups: a bromine atom and a nitrile (cyano) group.

2.1. Inductive and Resonance Effects of Substituents

  • Bromine (-I, +M): The bromine atom exerts a strong inductive electron-withdrawing effect due to its high electronegativity. While it also possesses a weak positive mesomeric (+M) or resonance effect due to its lone pairs, the inductive effect dominates in halogen-substituted aromatic systems. This further depletes the electron density of the pyrazine ring.

  • Nitrile (-I, -M): The cyano group is one of the strongest electron-withdrawing groups. It exhibits both a potent inductive (-I) and a strong negative mesomeric (-M) effect. The triple bond in the nitrile group acts as an electron sink, pulling electron density away from the ring through resonance.

The synergistic combination of the two nitrogen atoms in the pyrazine ring and the bromo and cyano substituents results in a highly electron-deficient aromatic system. This pronounced electron deficiency is the primary determinant of the chemical reactivity and spectroscopic properties of this compound.

References

5-Bromopyrazine-2-carbonitrile suppliers and pricing

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromopyrazine-2-carbonitrile for Advanced Research and Development

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of this compound, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, synthesis, applications, and sourcing, offering practical insights grounded in scientific principles.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

This compound (CAS No. 221295-04-1) is a substituted pyrazine derivative that has garnered significant interest in the field of organic synthesis and medicinal chemistry.[1] The pyrazine ring is a privileged scaffold, appearing in numerous bioactive compounds and approved pharmaceuticals.[2] The strategic placement of a bromo and a cyano group on the pyrazine core makes this molecule a highly versatile intermediate. The electron-withdrawing nature of the pyrazine ring and the nitrile group, combined with the reactivity of the bromine atom, allows for a diverse range of chemical transformations. This makes it an invaluable starting material for the synthesis of complex molecules targeting various therapeutic areas.[3]

Physicochemical Properties and Molecular Characteristics

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in experimental design, particularly concerning solubility, reaction kinetics, and purification.

PropertyValueSource
CAS Number 221295-04-1[1]
Molecular Formula C₅H₂BrN₃[4]
Molecular Weight 183.99 g/mol [1][4]
Appearance Solid
Purity Typically ≥97%[4]
SMILES BrC1=NC=C(N=C1)C#N[4]
InChI Key ZPBNABIKZKTQQH-UHFFFAOYSA-N[1]

Synthesis of this compound: A Mechanistic Perspective

The synthesis of this compound is commonly achieved via a Sandmeyer-type reaction, a reliable method for introducing a halide to an aromatic ring.[5][6] This process involves the diazotization of an amino group, followed by its substitution with bromide.

Conceptual Synthesis Workflow

G A 5-Aminopyrazine-2-carbonitrile (Starting Material) B Diazotization (tert-butyl nitrite, CuBr₂) A->B Acetonitrile, 60°C C Intermediate Diazonium Salt B->C D Sandmeyer Reaction (Bromide Substitution) C->D E This compound (Crude Product) D->E F Purification (Silica Gel Chromatography) E->F Eluent: Hexane/Ethyl Acetate G Final Product (>97% Purity) F->G

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Sandmeyer Bromination

This protocol provides a step-by-step method for the synthesis of this compound from 5-Aminopyrazine-2-carbonitrile.

Materials:

  • 5-Aminopyrazine-2-carbonitrile[7]

  • Copper(II) bromide (CuBr₂)

  • tert-Butyl nitrite

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • 1N Hydrochloric acid (aq)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, prepare a solution of copper(II) bromide (1.2 equivalents) and tert-butyl nitrite (1.5 equivalents) in anhydrous acetonitrile.

  • In a separate flask, dissolve 5-Aminopyrazine-2-carbonitrile (1.0 equivalent) in acetonitrile.

  • Slowly add the solution of 5-Aminopyrazine-2-carbonitrile dropwise to the stirred solution of copper(II) bromide and tert-butyl nitrite.

  • Heat the reaction mixture to 60°C and maintain this temperature for 1 hour, monitoring the reaction progress by TLC.[5]

  • After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.[5]

  • Wash the organic layer twice with 1N aqueous hydrochloric acid.[5]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[5]

  • Purify the crude product by silica gel column chromatography, using a hexane/ethyl acetate gradient as the eluent, to yield the pure this compound.[5][8]

Applications in Drug Discovery and Development

This compound serves as a versatile scaffold for generating compound libraries for high-throughput screening. The bromine atom is particularly useful for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide variety of substituents. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further opportunities for derivatization.

Role in Building Complex Molecules for Drug Screening

G cluster_0 Core Scaffold cluster_1 Synthetic Transformations cluster_2 Compound Library A This compound B Suzuki Coupling (Aryl/Heteroaryl Groups) A->B C Sonogashira Coupling (Alkynyl Groups) A->C D Nitrile Hydrolysis (Carboxylic Acid) A->D E Diverse Pyrazine Derivatives B->E C->E D->E F High-Throughput Screening E->F G Hit Identification F->G

Caption: Role of this compound in drug discovery.

Suppliers and Pricing Analysis

The availability and cost of this compound are critical considerations for project planning and budgeting. Below is a comparative analysis of pricing from various suppliers. Prices are subject to change and may vary based on purity and institutional contracts.

Supplier250 mg1 g5 g10 g25 g100 g
Sigma-Aldrich $17.25$20.70$72.45$143.75$301.30$913.10
1stsci.com $11.00$14.00$46.00$92.00$192.00Enquire
1PlusChem $11.00-----
CymitQuimica €29.00€49.00€133.00€208.00€309.00Enquire
Sunway Pharm $12.00$21.00$83.00$154.00$295.00$885.00
ChemicalBook -$440.00 (Anichem)$1560.00 (Anichem)-$756.00 (Ambeed)-

Note: The pricing from ChemicalBook appears to be an aggregate from various manufacturers and may show significant variation.[9]

A broader list of suppliers includes:

  • Ambeed, Inc. (via Sigma-Aldrich)

  • Apollo Scientific Ltd (via Sigma-Aldrich)

  • J & K SCIENTIFIC LTD.[8]

  • Pure Chemistry Scientific Inc.[8]

  • ZEROSCHEM.CO.,LTD.[8]

  • Shanghai Hanhong Scientific Co.,Ltd.[8]

  • Indian suppliers can also be found.[10]

Safety, Handling, and Storage

Proper handling and storage of this compound are essential to ensure laboratory safety and maintain the integrity of the compound.

Hazard Identification:

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H332: Harmful if inhaled[1]

  • H335: May cause respiratory irritation[1]

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[11]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Use only in a well-ventilated area or under a chemical fume hood.[11][12]

Storage:

  • Store in an inert atmosphere.

  • Recommended storage temperature is 2-8°C.

  • Keep the container tightly sealed in a dry and well-ventilated place.[13]

Conclusion

This compound is a high-value chemical intermediate with significant potential in the development of novel therapeutics. Its versatile reactivity, coupled with its commercial availability, makes it an attractive starting point for a wide range of synthetic endeavors. This guide has provided a comprehensive overview of its properties, synthesis, applications, and sourcing to support researchers in their scientific pursuits.

References

An In-depth Technical Guide on the Safe Handling of 5-Bromopyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Molecule and Its Significance

5-Bromopyrazine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C₅H₂BrN₃.[1][2] It presents as a solid, often in crystalline form.[3] This compound is a valuable building block in medicinal chemistry and drug discovery, primarily utilized as an intermediate in the synthesis of more complex molecules.[4][5][6] The presence of a bromine atom and a nitrile group on the pyrazine ring provides multiple reaction sites for chemists to elaborate the molecular structure, leading to the development of novel therapeutic agents. Given its reactivity and potential biological activity, a thorough understanding of its safe handling and management is paramount for researchers and scientists in both academic and industrial settings.

This guide provides a comprehensive overview of the safety and handling protocols for this compound, drawing from established safety data and best laboratory practices. The causality behind each recommendation is explained to foster a culture of safety and scientific integrity.

Chapter 1: Hazard Identification and Risk Assessment

A foundational aspect of safely handling any chemical is a comprehensive understanding of its potential hazards. This compound is classified with several hazard statements that necessitate careful risk assessment and mitigation.

1.1 GHS Hazard Classification

Based on available safety data, this compound is associated with the following GHS hazard statements:

  • H302: Harmful if swallowed[2]

  • H315: Causes skin irritation[2]

  • H319: Causes serious eye irritation[2]

  • H332: Harmful if inhaled[2]

  • H335: May cause respiratory irritation[2]

The signal word for this compound is "Warning" .

1.2 Toxicological Profile and Primary Routes of Exposure

The primary routes of exposure to this compound are ingestion, skin contact, eye contact, and inhalation. While detailed toxicological studies are not extensively published in publicly accessible literature, the hazard classifications suggest that the compound can elicit localized irritation upon contact and systemic effects if absorbed. The nitrile group (-CN) is a structural feature that warrants caution, as some organic nitriles can release cyanide in vivo. However, the toxicological properties of this specific molecule have not been thoroughly investigated.

1.3 Physicochemical Properties and Associated Risks

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
CAS Number 221295-04-1[1]
Molecular Formula C₅H₂BrN₃[1]
Molecular Weight 183.99 g/mol [2]
Physical Form Solid, crystalline[3]
Boiling Point 264.7±35.0 °C (Predicted)[3]
Storage Temperature 2-8°C, under inert gas (Nitrogen or Argon)[3]

The compound is a solid at room temperature, which reduces the risk of inhalation of vapors compared to volatile liquids. However, the generation of dust during handling is a primary concern. Upon heating or in a fire, it may decompose to produce hazardous gases, including carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[7]

Chapter 2: The Hierarchy of Controls for Safe Handling

To mitigate the risks associated with this compound, a systematic approach based on the hierarchy of controls should be implemented. This prioritizes the most effective control measures.

HierarchyOfControls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Consider less hazardous alternatives) Engineering Engineering Controls (Fume hood, ventilation) Administrative Administrative Controls (SOPs, training) PPE Personal Protective Equipment (Gloves, goggles, lab coat)

Caption: Hierarchy of controls for risk mitigation.

2.1 Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a certified chemical fume hood.[7] This is crucial to prevent inhalation of any dust or aerosols that may be generated.[7] All manipulations, including weighing, transferring, and preparing solutions, should be performed within the fume hood. A laboratory space with good general ventilation is also essential.[8]

2.2 Administrative Controls: Standard Operating Procedures and Training

All personnel handling this compound must receive specific training on its hazards and the procedures for safe handling, storage, and emergency response.[7] A designated area within the laboratory should be established for working with this and other hazardous materials. It is imperative to wash hands thoroughly after handling the compound.[8]

2.3 Personal Protective Equipment (PPE): The Final Barrier

Appropriate PPE must be worn at all times when handling this compound.[9] The recommended PPE includes:

PPE ItemSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact and irritation.[7]
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes and dust.[7]
Skin and Body Protection Laboratory coatTo protect skin and personal clothing from contamination.[7]
Respiratory Protection Not typically required if handled in a fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.To prevent inhalation of dust.[7]

Chapter 3: Step-by-Step Experimental Protocols

Adherence to detailed and validated protocols is essential for ensuring both experimental success and personnel safety.

3.1 Protocol for Weighing and Transferring the Solid Compound

  • Preparation: Don all required PPE (lab coat, gloves, safety glasses). Ensure the chemical fume hood is operational.

  • Designated Area: Perform all operations within the fume hood. Place a weigh boat on an analytical balance inside the hood.

  • Tare the Balance: Tare the balance with the weigh boat.

  • Transfer: Carefully open the container of this compound. Using a clean spatula, transfer the desired amount of the solid to the weigh boat. Avoid generating dust.

  • Seal and Clean: Securely close the container of the stock compound. Clean the spatula and any contaminated surfaces within the fume hood with an appropriate solvent and dispose of the waste properly.

  • Documentation: Record the exact weight of the compound transferred.

3.2 Protocol for Preparing a Solution

  • Preparation: Within the fume hood, have a clean, appropriately sized flask or beaker ready.

  • Solvent Addition: Add the desired solvent to the vessel containing the weighed this compound.

  • Dissolution: Gently swirl or stir the mixture to dissolve the solid. If necessary, use a magnetic stirrer. Avoid heating unless the reaction protocol specifically requires it, and if so, use a controlled heating mantle and ensure adequate ventilation.

  • Labeling: Clearly label the container with the name of the compound, concentration, solvent, date, and your initials.

Chapter 4: Storage, Spills, and Waste Disposal

Proper long-term management of the chemical is as critical as its handling during experiments.

4.1 Storage Requirements

This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[10] The recommended storage temperature is between 2-8°C under an inert atmosphere of nitrogen or argon.[3] It should be stored away from incompatible materials such as strong oxidizing agents.[11]

4.2 Emergency Procedures: Spill Response

In the event of a spill, follow these procedures:

SpillResponse cluster_1 Spill Response Workflow Evacuate Evacuate the immediate area and alert others Assess Assess the spill (size, location) Evacuate->Assess Control Control the spill (absorbent material) Assess->Control Cleanup Clean the area (decontaminate) Control->Cleanup Dispose Dispose of waste (hazardous waste) Cleanup->Dispose

Caption: Decision-making workflow for spill response.

For a small spill, ensure proper PPE is worn, then cover the spill with an inert absorbent material (e.g., vermiculite, sand).[12] Sweep up the material and place it in a sealed container for hazardous waste disposal.[13] Clean the spill area with a suitable solvent and decontaminant. For a large spill, evacuate the area and contact your institution's environmental health and safety department.

4.3 Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal.[14] Do not dispose of this chemical down the drain or in the regular trash.

Conclusion: A Commitment to Safety and Scientific Excellence

This compound is a valuable tool in the arsenal of medicinal chemists and drug development professionals. Its effective and safe use is contingent upon a thorough understanding of its hazards and the implementation of robust safety protocols. By adhering to the principles of the hierarchy of controls, utilizing appropriate personal protective equipment, and following established procedures for handling, storage, and disposal, researchers can mitigate the risks associated with this compound and continue to advance scientific discovery in a safe and responsible manner.

References

Methodological & Application

The Versatile Virtuoso: 5-Bromopyrazine-2-carbonitrile as a Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unseen Influence of the Pyrazine Core

In the intricate tapestry of medicinal chemistry, certain molecular scaffolds emerge as recurring motifs, their presence synonymous with potent biological activity. The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is one such privileged structure.[1][2][3][4][5] Its unique electronic properties and ability to engage in crucial hydrogen bonding interactions have cemented its role in a diverse array of therapeutic agents. From the anti-tuberculosis drug Pyrazinamide to the proteasome inhibitor Bortezomib, the pyrazine core is a testament to nature's and chemists' ingenuity in crafting molecules that modulate biological processes.[1][5] This guide focuses on a particularly valuable derivative: 5-Bromopyrazine-2-carbonitrile, a versatile building block that empowers chemists to rapidly construct complex molecular architectures for drug discovery.

Physicochemical Properties and Reactivity Profile

This compound is a crystalline solid with the molecular formula C₅H₂BrN₃. Its structure is characterized by an electron-deficient pyrazine ring, further activated by the electron-withdrawing nitrile group and the bromine atom. This electronic profile dictates its reactivity, making it an excellent substrate for a variety of cross-coupling and nucleophilic substitution reactions.

PropertyValue
CAS Number 221295-04-1
Molecular Weight 183.99 g/mol
Appearance White to off-white solid
Topological Polar Surface Area 49.6 Ų
Hydrogen Bond Acceptor Count 3

This data is crucial for predicting solubility, membrane permeability, and potential for hydrogen bonding interactions with biological targets.

The strategic placement of the bromine atom at the 5-position and the nitrile group at the 2-position provides two distinct handles for synthetic diversification. The carbon-bromine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, while the electron-deficient nature of the ring facilitates nucleophilic aromatic substitution.

Key Synthetic Transformations: A Gateway to Molecular Diversity

The true value of this compound lies in its ability to serve as a linchpin in the assembly of complex molecules. The following sections detail protocols for three fundamental transformations that are cornerstones of modern medicinal chemistry.

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful method for creating carbon-carbon bonds, enabling the introduction of a wide range of aryl and heteroaryl substituents.[6][7] This reaction is instrumental in building the core scaffolds of many kinase inhibitors.

Protocol: Synthesis of 5-Arylpyrazine-2-carbonitriles

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DMF)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating source (oil bath or microwave reactor)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (0.02-0.05 equiv.), and the base (2.0-3.0 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reaction: Heat the mixture with vigorous stirring. Reaction conditions will vary depending on the specific substrates and catalyst system. A typical starting point is 80-100 °C for 4-24 hours. Microwave irradiation can often significantly reduce reaction times.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. An inert atmosphere prevents catalyst degradation and ensures high catalytic activity.

  • Base: The base is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid. The choice of base can influence reaction rate and yield, with stronger bases like Cs₂CO₃ often being more effective for less reactive substrates.

  • Ligand: The phosphine ligand stabilizes the palladium center and modulates its reactivity. The choice of ligand is critical and often requires screening for optimal results. For example, bulky, electron-rich ligands can facilitate the coupling of challenging substrates.

Suzuki_Miyaura_Workflow A Reaction Setup (Inert Atmosphere) B Solvent Addition A->B C Heating & Stirring B->C D Reaction Monitoring (TLC/LC-MS) C->D E Work-up D->E F Purification E->F G 5-Arylpyrazine-2-carbonitrile F->G

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[3][8] This reaction is particularly important in medicinal chemistry as the arylamine motif is a common feature in kinase inhibitors, where it often forms a key hydrogen bond with the hinge region of the kinase.

Protocol: Synthesis of 5-(Arylamino)pyrazine-2-carbonitriles

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a generic arylamine.

Materials:

  • This compound

  • Arylamine (e.g., Aniline)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • Base (e.g., NaOtBu, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)

  • Schlenk flask

  • Magnetic stirrer and heating source

Procedure:

  • Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst and the phosphine ligand.

  • Reagent Addition: To the flask, add this compound (1.0 equiv.), the arylamine (1.1-1.5 equiv.), and the base (1.5-2.0 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the reaction mixture with vigorous stirring. Typical temperatures range from 80-110 °C. The reaction time can vary from a few hours to overnight.

  • Monitoring: Follow the reaction's progress using TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Bulky Ligands: The use of bulky, electron-rich phosphine ligands (e.g., Xantphos, Buchwald's biarylphosphine ligands) is often critical for successful Buchwald-Hartwig amination. These ligands promote the reductive elimination step, which forms the C-N bond, and prevent catalyst decomposition.

  • Strong, Non-nucleophilic Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used to deprotonate the amine, forming the active nucleophile without competing in the reaction.

Buchwald_Hartwig_Workflow cluster_prep Catalyst Pre-formation cluster_reaction Reaction cluster_workup Isolation & Purification A Add Pd Precatalyst & Ligand B Add Substrates & Base A->B C Add Solvent B->C D Heat & Stir C->D E Work-up D->E F Purification E->F G 5-(Arylamino)pyrazine- 2-carbonitrile F->G

Caption: Experimental workflow for Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr): A Metal-Free Alternative

The electron-deficient nature of the pyrazine ring in this compound makes it susceptible to nucleophilic aromatic substitution (SNAr), providing a metal-free method for introducing heteroatom nucleophiles.[1][9] This is particularly useful for the synthesis of aryl ethers and other derivatives.

Protocol: Synthesis of 5-Aryloxypyrazine-2-carbonitriles

This protocol provides a general method for the SNAr reaction of this compound with a generic phenol.

Materials:

  • This compound

  • Phenol

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., DMF, DMSO, Acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer and heating source

Procedure:

  • Reaction Setup: To a round-bottom flask, add the phenol (1.1-1.5 equiv.) and the base (2.0-3.0 equiv.) in the anhydrous solvent.

  • Substrate Addition: Add this compound (1.0 equiv.) to the mixture.

  • Reaction: Heat the reaction mixture with stirring. Temperatures can range from room temperature to over 100 °C, depending on the reactivity of the nucleophile.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture and pour it into water. Extract the product with an organic solvent. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Polar Aprotic Solvent: Polar aprotic solvents like DMF or DMSO are typically used for SNAr reactions. They effectively solvate the cation of the base, leaving the anionic nucleophile more reactive.

  • Electron-Withdrawing Groups: The success of SNAr is highly dependent on the electronic nature of the aromatic ring. The nitrile group on the pyrazine ring is a strong electron-withdrawing group that stabilizes the negatively charged intermediate (Meisenheimer complex), thereby facilitating the reaction.[9]

SNAr_Reaction cluster_reactants Reactants cluster_conditions Conditions cluster_product Product This compound This compound 5-Aryloxypyrazine-2-carbonitrile 5-Aryloxypyrazine-2-carbonitrile This compound->5-Aryloxypyrazine-2-carbonitrile Phenol Phenol Phenol->5-Aryloxypyrazine-2-carbonitrile Base Base Solvent (DMF/DMSO) Solvent (DMF/DMSO) Heat Heat

Caption: Conceptual overview of the SNAr reaction.

Application in the Synthesis of Bioactive Molecules: A Case Study of CHK1 Inhibitors

The utility of this compound as a building block is exemplified in the synthesis of potent and selective kinase inhibitors. Checkpoint kinase 1 (CHK1) is a crucial regulator of the DNA damage response, and its inhibition is a promising strategy in cancer therapy.[10] Several potent CHK1 inhibitors feature a substituted aminopyrazine-2-carbonitrile core, which can be readily synthesized from this compound.

One such example is CCT244747, a novel and selective CHK1 inhibitor.[10][11] While the full detailed synthesis from commercial starting materials is proprietary, the core structure strongly suggests a synthetic strategy employing a Buchwald-Hartwig amination as a key step to install the substituted amine at the 5-position of the pyrazine ring.

Retrosynthetic Analysis of a CCT244747 Analog:

retrosynthesis Target CCT244747 Analog Intermediate1 5-aminopyrazine derivative Target->Intermediate1 C-N disconnection StartingMaterial This compound Intermediate1->StartingMaterial Buchwald-Hartwig Amine Substituted Amine Intermediate1->Amine Buchwald-Hartwig

Caption: Retrosynthetic approach to a CCT244747 analog.

This retrosynthetic analysis highlights how this compound serves as a readily available starting point for the construction of such complex and biologically relevant molecules. The ability to perform selective cross-coupling reactions on this building block allows for the rapid exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Conclusion: An Indispensable Tool for Drug Discovery

This compound has firmly established itself as a valuable and versatile building block in the medicinal chemist's toolbox. Its predictable reactivity in key bond-forming reactions, coupled with the prevalence of the pyrazine scaffold in bioactive molecules, makes it an indispensable starting material for the synthesis of novel therapeutic agents. The protocols and examples provided herein serve as a guide for researchers to harness the full potential of this powerful synthetic intermediate in their drug discovery endeavors. As the quest for more effective and selective drugs continues, the strategic application of building blocks like this compound will undoubtedly play a pivotal role in shaping the future of medicine.

References

Application Notes & Protocols: Synthesis of Kinase Inhibitors Using 5-Bromopyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the Pyrazine Scaffold

In the landscape of modern drug discovery, particularly in the pursuit of novel protein kinase inhibitors, the pyrazine core has emerged as a "privileged scaffold."[1] Its constituent nitrogen atoms are perfectly positioned to act as hydrogen bond acceptors, frequently mimicking the adenine hinge-binding motif of ATP, the natural substrate for kinases. This interaction is a cornerstone for anchoring inhibitors within the active site of these crucial enzymes, whose dysregulation is a hallmark of numerous diseases, including cancer.[2][3]

This guide focuses on a particularly versatile and powerful building block: 5-Bromopyrazine-2-carbonitrile . This starting material is strategically designed for the efficient construction of diverse kinase inhibitor libraries. Its utility stems from three key features:

  • The Pyrazine Core : Provides the fundamental hinge-binding element essential for potent kinase inhibition.

  • The 5-Bromo Substituent : Serves as a highly versatile synthetic handle for introducing molecular complexity and diversity through robust palladium-catalyzed cross-coupling reactions.

  • The 2-Carbonitrile Group : Functions as a key pharmacophoric element, often involved in additional hydrogen bonding or serving as a precursor for further chemical elaboration to fine-tune potency, selectivity, and pharmacokinetic properties.[4]

This document provides a detailed exploration of the primary synthetic strategies, step-by-step protocols, and structure-activity relationship (SAR) insights for leveraging this compound in the development of next-generation kinase inhibitors.

PART 1: Core Synthetic Strategies and Mechanistic Rationale

The true power of this compound lies in its amenability to regioselective modification at the C5 position. Two palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, are the cornerstones of this synthetic approach, enabling the creation of crucial C-C and C-N bonds, respectively.[5][6]

C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is an indispensable tool for forming carbon-carbon bonds between sp²-hybridized centers, making it ideal for appending a wide array of aryl and heteroaryl moieties to the pyrazine core.[1] This strategy allows chemists to probe interactions within the ATP-binding pocket, often extending into the solvent-exposed region to enhance inhibitor selectivity and potency.

Causality and Mechanism: The reaction proceeds through a well-understood catalytic cycle involving a palladium(0) species. The choice of ligand, base, and solvent is critical for ensuring efficient catalysis and preventing side reactions like protodeboronation of the boronic acid partner.[7][8]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the C-Br bond of the pyrazine, forming a Pd(II) intermediate.

  • Transmetalation : In the presence of a base (which activates the boronic acid), the aryl/heteroaryl group is transferred from the boron atom to the palladium center.

  • Reductive Elimination : The two organic fragments on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst to continue the cycle.[7][9]

Suzuki_Miyaura_Cycle cluster_0 cluster_1 cluster_2 pd0 Pd(0)Ln pd_complex Ar-Pd(II)Ln-Br pd0->pd_complex Ar-Br ox_add Oxidative Addition transmetal Transmetalation pd_r_complex Ar-Pd(II)Ln-R' pd_complex->pd_r_complex R'-B(OH)₂ Base pd_r_complex->pd0   red_elim Reductive Elimination product Ar-R' pd_r_complex->product reagents1 5-Bromopyrazine- 2-carbonitrile (Ar-Br) reagents2 R'-B(OH)₂ + Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

C-N Bond Formation: The Buchwald-Hartwig Amination

The formation of an aryl-amine bond is a transformative step in the synthesis of a vast number of pharmaceuticals, and the Buchwald-Hartwig amination provides a powerful and general method to achieve this.[10] For kinase inhibitors, introducing an aniline or other amine-containing fragment at the C5 position is a classic strategy to secure the crucial hydrogen bonds with the kinase hinge region.

Causality and Mechanism: This reaction also relies on a palladium catalyst. The development of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) was a pivotal breakthrough, as they accelerate the rate-limiting reductive elimination step and stabilize the catalyst, allowing for the coupling of a wider range of amines under milder conditions.[11][12]

  • Oxidative Addition : Similar to the Suzuki coupling, the cycle begins with the insertion of Pd(0) into the C-Br bond.

  • Amine Coordination & Deprotonation : An amine coordinates to the Pd(II) center, and a base removes a proton to form a palladium-amido complex.

  • Reductive Elimination : The C-N bond is formed, releasing the final product and regenerating the active Pd(0) catalyst.[11][13]

Buchwald_Hartwig_Cycle cluster_0 cluster_1 cluster_2 pd0 Pd(0)Ln pd_complex Ar-Pd(II)Ln-Br pd0->pd_complex Ar-Br ox_add Oxidative Addition amido_form Amine Coordination & Deprotonation pd_amido_complex Ar-Pd(II)Ln-NR'R'' pd_complex->pd_amido_complex R'R''NH Base pd_amido_complex->pd0   red_elim Reductive Elimination product Ar-NR'R'' pd_amido_complex->product reagents1 5-Bromopyrazine- 2-carbonitrile (Ar-Br) reagents2 R'R''NH + Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

PART 2: Structure-Activity Relationship (SAR) Framework

Systematic modification of the this compound scaffold using the strategies above allows for a thorough exploration of the structure-activity relationship (SAR).

SAR_Model core This compound Pyrazine Core 2-Carbonitrile 5-Bromo Handle suzuki Suzuki Coupling (C-C Formation) core:f3->suzuki buchwald Buchwald-Hartwig (C-N Formation) core:f3->buchwald inhibitor Kinase Inhibitor Scaffold Hinge Binding (Pyrazine N) Potency/Selectivity (2-CN) SAR Exploration (C5-Substituent) suzuki->inhibitor:f3 sar_suzuki Vary Aryl/Heteroaryl Groups: - Size & Sterics - Electronics (EDG/EWG) - H-bond donors/acceptors suzuki->sar_suzuki buchwald->inhibitor:f3 sar_buchwald Vary Amine/Aniline Groups: - Linker Length & Flexibility - Substituent Effects - Basic/Non-basic amines buchwald->sar_buchwald

Caption: Logical workflow for SAR exploration from the core scaffold.

  • Hinge Binding : The pyrazine nitrogens are the primary anchor to the kinase hinge region, a critical interaction for most Type I and Type II inhibitors.[14]

  • C5-Substituent (SAR Vector) : This is the primary point of diversification.

    • Via Suzuki Coupling : Introducing (hetero)aryl groups allows exploration of deeper pockets or solvent-facing regions. Substituents on these rings can be varied to optimize van der Waals contacts, introduce new hydrogen bonds, or modulate physicochemical properties like solubility.

    • Via Buchwald-Hartwig Amination : Attaching substituted anilines or aliphatic amines directly impacts hinge-region interactions. Electron-donating or withdrawing groups on an aniline ring can tune the electronics and binding affinity of the final compound.[15]

  • 2-Carbonitrile : This group is more than a placeholder. It can act as a hydrogen bond acceptor with residues in the active site. Furthermore, its presence often contributes favorably to the overall potency, as seen in inhibitors like Prexasertib and SRA737, which are pyrazine-2-carbonitrile derivatives targeting CHK1.[4]

PART 3: Detailed Experimental Protocols

Disclaimer: These protocols are generalized and should be adapted based on the specific substrates used. All reactions involving palladium catalysts should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents to ensure optimal results.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

Objective: To synthesize 5-Arylpyrazine-2-carbonitrile derivatives.

Materials:

  • This compound (1.0 equiv)

  • Aryl- or Heteroarylboronic Acid (1.2 - 1.5 equiv)

  • Palladium Catalyst: e.g., Pd(PPh₃)₄ (0.05 equiv) or Pd₂(dba)₃ (0.025 equiv) with a ligand like SPhos (0.1 equiv)

  • Base: K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (e.g., 4:1 v/v) or Toluene/Water

  • Schlenk flask or sealed reaction vial, magnetic stirrer, heating mantle/oil bath, inert gas line.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound, the boronic acid, the base, and the palladium catalyst/ligand (if solid).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure the vessel is free of oxygen.[8]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water) via syringe.[7]

  • Heating: Heat the reaction mixture with vigorous stirring to the target temperature (typically 80-110 °C) for 2-16 hours.[9]

  • Monitoring: Track the reaction progress by TLC or LC-MS until the starting bromide is consumed.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the desired product.[16][17]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Objective: To synthesize 5-(Amino)pyrazine-2-carbonitrile derivatives.

Materials:

  • This compound (1.0 equiv)

  • Amine or Aniline (1.1 - 1.2 equiv)

  • Palladium Pre-catalyst: e.g., Pd₂(dba)₃ (0.02 equiv)

  • Phosphine Ligand: e.g., Xantphos or XPhos (0.04 - 0.08 equiv)

  • Base: NaOtBu or Cs₂CO₃ (1.4 - 2.0 equiv)

  • Anhydrous Solvent: Toluene or 1,4-Dioxane

  • Schlenk flask or sealed reaction vial, magnetic stirrer, heating mantle/oil bath, inert gas line.

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst, ligand, and base to a flame-dried Schlenk flask.

  • Add Reagents: Add the this compound and the amine coupling partner.

  • Inert Atmosphere: Seal the flask. If not in a glovebox, evacuate and backfill with argon three times.[10]

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Heating: Heat the reaction mixture with vigorous stirring to the target temperature (typically 80-110 °C) for 4-24 hours.[18]

  • Monitoring: Track the reaction by TLC or LC-MS until completion.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts. Rinse the pad with additional ethyl acetate.[10]

    • Wash the combined filtrate with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate or dichloromethane/methanol gradients) or recrystallization to afford the pure N-arylated product.

PART 4: Data Presentation - Representative Compound Library

The following table illustrates a hypothetical set of compounds synthesized from this compound and their resulting inhibitory activity against a representative kinase, Checkpoint Kinase 1 (CHK1), a target for which pyrazine-2-carbonitrile scaffolds have shown promise.[4]

Compound IDC5-Substituent (R)Synthesis MethodYield (%)CHK1 IC₅₀ (nM)
INH-01 4-MethoxyphenylSuzuki85%150
INH-02 3-PyridylSuzuki78%95
INH-03 1-Methyl-1H-pyrazol-4-ylSuzuki81%45
INH-04 AnilineBuchwald-Hartwig75%25
INH-05 3-FluoroanilineBuchwald-Hartwig72%12
INH-06 MorpholineBuchwald-Hartwig88%>1000

Data Analysis & Insights:

  • A transition from C-C (Suzuki) to C-N (Buchwald-Hartwig) coupled substituents at C5 generally leads to a significant increase in potency (compare INH-01 to INH-04 ), highlighting the importance of the N-H for hinge binding.

  • Within the aniline series, adding an electron-withdrawing fluorine atom (INH-05 ) further enhances potency compared to the unsubstituted aniline (INH-04 ), possibly by modulating the pKa of the amine or through additional interactions in the binding pocket.

  • The use of a non-aromatic amine lacking an N-H bond, such as morpholine (INH-06 ), results in a dramatic loss of activity, confirming the critical role of the hydrogen bond donor at this position for this particular kinase target.

Conclusion

This compound is a high-value, strategically functionalized scaffold for the synthesis of kinase inhibitors. Its robust reactivity in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provides a reliable and modular platform for rapidly generating extensive libraries of diverse chemical entities. The systematic application of these protocols enables a deep and logical exploration of structure-activity relationships, paving the way for the identification of potent and selective clinical candidates in oncology and beyond.

References

Application Notes and Protocols: Derivatization of the Cyano Group in 5-Bromopyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

5-Bromopyrazine-2-carbonitrile is a versatile heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries.[1][2][3] The pyrazine core is a recognized privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[4] The strategic placement of a bromine atom and a cyano group on the pyrazine ring provides two orthogonal reactive handles for molecular elaboration. The bromine atom is amenable to various cross-coupling reactions, while the cyano group offers a rich platform for diverse chemical transformations.[4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the derivatization of the cyano group in this compound, transforming it into key functional groups such as amides, primary amines, and tetrazoles. These transformations unlock access to a wider range of chemical space for the development of novel therapeutic agents and other advanced materials.[5][6]

This guide will delve into the underlying principles of each reaction, provide detailed, step-by-step protocols, and offer insights into experimental choices and potential challenges.

Strategic Importance of Cyano Group Derivatization

The cyano group is a versatile functional group that can be converted into a variety of other functionalities.[7][8] Its derivatization is a cornerstone of medicinal chemistry, allowing for the introduction of groups that can modulate a compound's physicochemical properties, such as solubility and lipophilicity, and engage in crucial interactions with biological targets.

Key transformations of the cyano group in this compound include:

  • Hydrolysis to Carboxamides: Amides are prevalent in pharmaceuticals due to their ability to form hydrogen bonds, a key interaction in drug-receptor binding.

  • Reduction to Primary Amines: The introduction of a primary amine provides a nucleophilic center for further derivatization and can serve as a key pharmacophoric element.

  • Cycloaddition to Tetrazoles: Tetrazoles are often used as bioisosteres for carboxylic acids in drug design, offering improved metabolic stability and bioavailability.[9][10]

The following sections will provide detailed protocols and mechanistic insights for these critical transformations.

Visualization of Derivatization Pathways

G cluster_0 Starting Material cluster_1 Derivatization Products This compound This compound 5-Bromopyrazine-2-carboxamide 5-Bromopyrazine-2-carboxamide This compound->5-Bromopyrazine-2-carboxamide Hydrolysis (5-Bromopyrazin-2-yl)methanamine (5-Bromopyrazin-2-yl)methanamine This compound->(5-Bromopyrazin-2-yl)methanamine Reduction 5-(5-Bromopyrazin-2-yl)-1H-tetrazole 5-(5-Bromopyrazin-2-yl)-1H-tetrazole This compound->5-(5-Bromopyrazin-2-yl)-1H-tetrazole Cycloaddition

Caption: Key derivatization pathways of the cyano group.

I. Hydrolysis of the Cyano Group to 5-Bromopyrazine-2-carboxamide

The conversion of a nitrile to a carboxamide is a fundamental transformation in organic synthesis. This can be achieved under either acidic or basic conditions.[11][12] The choice of catalyst and conditions is crucial to prevent over-hydrolysis to the corresponding carboxylic acid.[13]

Mechanistic Considerations

Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by water.[11][12] In contrast, basic hydrolysis involves the direct attack of a hydroxide ion on the nitrile carbon.[8] For selective hydrolysis to the amide, careful control of reaction temperature and reagent stoichiometry is essential.[13]

Protocol: Acid-Catalyzed Hydrolysis

This protocol utilizes a strong acid to promote the selective hydration of the nitrile.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Acid Addition: Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (5.0 eq) to the nitrile with vigorous stirring. The reaction may be exothermic.

  • Reaction: Allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice in a separate beaker.

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as this will generate CO₂ gas.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 5-Bromopyrazine-2-carboxamide.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Data Summary: Hydrolysis
ParameterConditionExpected YieldReference
CatalystConcentrated H₂SO₄70-85%General acid-catalyzed nitrile hydrolysis principles[11][12]
TemperatureRoom Temperature--
Time12-24 hours--

II. Reduction of the Cyano Group to (5-Bromopyrazin-2-yl)methanamine

The reduction of a nitrile to a primary amine is a valuable transformation for introducing a basic and nucleophilic center into a molecule.[14][15] Common reducing agents include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.[15] For heteroaromatic systems, the choice of reducing agent is critical to avoid reduction of the aromatic ring.[16]

Mechanistic Insights

Lithium aluminum hydride is a powerful reducing agent that delivers hydride ions to the electrophilic carbon of the nitrile.[15][17] The reaction proceeds through an intermediate imine which is further reduced to the amine.[17] Catalytic hydrogenation involves the addition of hydrogen across the carbon-nitrogen triple bond in the presence of a metal catalyst.[14]

Protocol: Reduction with Lithium Aluminum Hydride (LiAlH₄)

This protocol describes the reduction of the nitrile using a potent metal hydride reagent.

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, three-necked

  • Reflux condenser

  • Dropping funnel

  • Nitrogen or Argon gas inlet

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a nitrogen inlet, and a magnetic stir bar. Flame-dry the apparatus under a stream of nitrogen to ensure anhydrous conditions.

  • Reagent Addition: Suspend LiAlH₄ (1.5 eq) in anhydrous THF in the reaction flask and cool the suspension in an ice bath.

  • Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, then gently reflux for 1-2 hours. Monitor the reaction by TLC or HPLC.

  • Quenching (Fieser workup): Cool the reaction mixture in an ice bath. Cautiously and sequentially add deionized water (X mL), followed by 15% NaOH solution (X mL), and then deionized water again (3X mL), where X is the mass of LiAlH₄ in grams. This procedure is crucial for safe quenching and precipitation of aluminum salts.

  • Filtration: Stir the resulting granular precipitate for 30 minutes, then filter the mixture through a pad of Celite or anhydrous sodium sulfate in a Büchner funnel.

  • Concentration: Wash the filter cake with THF. Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude (5-Bromopyrazin-2-yl)methanamine.

  • Purification: The crude amine can be purified by distillation under reduced pressure or by column chromatography.

Data Summary: Reduction
ParameterConditionExpected YieldReference
Reducing AgentLiAlH₄60-80%General LiAlH₄ reduction of nitriles[15][16][17]
SolventAnhydrous THF--
TemperatureReflux--
Time3-6 hours--

Visualization of the Reduction Workflow

G cluster_workflow Reduction Workflow A Setup Anhydrous Reaction B Suspend LiAlH₄ in THF A->B C Add this compound Solution B->C D Reaction at Room Temp & Reflux C->D E Quench with H₂O and NaOH D->E F Filter and Concentrate E->F G Purify Amine Product F->G

Caption: Step-by-step workflow for nitrile reduction.

III. [3+2] Cycloaddition to form 5-(5-Bromopyrazin-2-yl)-1H-tetrazole

The [3+2] cycloaddition of an azide with a nitrile is a powerful method for the synthesis of 5-substituted-1H-tetrazoles.[18][19] This reaction is often catalyzed by Lewis acids, such as zinc salts, which activate the nitrile towards cycloaddition.[20][21]

Mechanistic Principles

The reaction is believed to proceed through the coordination of the Lewis acid to the nitrile nitrogen, which enhances its electrophilicity. The azide anion then attacks the activated nitrile, followed by cyclization to form the tetrazole ring.[22] The use of a catalyst is often necessary to achieve reasonable reaction rates and yields.[18]

Protocol: Zinc-Catalyzed Cycloaddition

This protocol employs zinc bromide as a catalyst for the efficient synthesis of the tetrazole derivative.

Materials:

  • This compound

  • Sodium Azide (NaN₃)

  • Zinc Bromide (ZnBr₂)

  • N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Hydrochloric Acid (HCl), 1M solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine this compound (1.0 eq), sodium azide (1.5 eq), and zinc bromide (1.1 eq).

  • Solvent Addition: Add DMF to the flask to dissolve the reagents.

  • Reaction: Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction by TLC or HPLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add deionized water and acidify the mixture to pH 2-3 with 1M HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude 5-(5-Bromopyrazin-2-yl)-1H-tetrazole can be purified by recrystallization.

Data Summary: Cycloaddition
ParameterConditionExpected YieldReference
ReagentsNaN₃, ZnBr₂75-90%General zinc-catalyzed tetrazole synthesis[20][21]
SolventDMF--
Temperature120-130 °C--
Time12-24 hours--

Safety Precautions

  • Sodium Azide: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid.[22]

  • Lithium Aluminum Hydride: LiAlH₄ is a highly reactive, pyrophoric solid that reacts violently with water. All manipulations should be performed under an inert atmosphere in anhydrous solvents.

  • Concentrated Acids: Concentrated sulfuric and hydrochloric acids are highly corrosive. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Conclusion

The derivatization of the cyano group in this compound provides a gateway to a diverse array of functionalized pyrazine derivatives with significant potential in drug discovery and materials science. The protocols outlined in this application note offer reliable and reproducible methods for the synthesis of key carboxamide, primary amine, and tetrazole analogs. By understanding the underlying chemical principles and adhering to the detailed procedures, researchers can effectively leverage this versatile building block in their synthetic endeavors.

References

Application Notes and Protocols for the Palladium-Catalyzed Amination of 5-Bromopyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Aminopyrazines in Drug Discovery

The pyrazine scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of an amino group to the pyrazine ring, specifically creating 5-aminopyrazine-2-carbonitrile derivatives, unlocks access to a vast chemical space of pharmacologically active molecules. These compounds are pivotal intermediates in the synthesis of inhibitors for various enzymes and receptors implicated in diseases ranging from cancer to inflammatory disorders.

The palladium-catalyzed Buchwald-Hartwig amination has emerged as a transformative method for the construction of carbon-nitrogen (C-N) bonds, offering a powerful alternative to traditional, often harsher, synthetic routes.[1][2] This reaction's broad substrate scope and functional group tolerance have made it an indispensable tool in modern drug development. This guide provides a detailed exploration of the palladium-catalyzed amination of 5-bromopyrazine-2-carbonitrile, offering in-depth mechanistic insights and field-proven protocols for researchers, scientists, and drug development professionals.

Mechanistic Underpinnings: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle involving a palladium catalyst.[1][2][3] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The cycle is generally accepted to involve three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (this compound) to a low-valent palladium(0) species. This is often the rate-determining step of the reaction.[4][5] The choice of ligand is critical here, as bulky, electron-rich phosphine ligands facilitate this step by promoting the formation of a reactive monoligated Pd(0) complex.[6][7]

  • Amine Coordination and Deprotonation: Following oxidative addition, the amine nucleophile coordinates to the resulting palladium(II) complex. A base, typically a strong, non-nucleophilic one like sodium tert-butoxide or potassium phosphate, then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond of the aminated product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[1][3]

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition_Complex Pd(II) Aryl Halide Complex Pd(0)L->Oxidative_Addition_Complex Oxidative Addition (Ar-X) Amido_Complex Pd(II) Amido Complex Oxidative_Addition_Complex->Amido_Complex Amine Coordination & Deprotonation (R₂NH, Base) Amido_Complex->Pd(0)L Reductive Elimination (Product Formation) Product 5-Aminopyrazine-2-carbonitrile Derivative Amido_Complex->Product Ar-X This compound (Aryl Halide) Ar-X->Oxidative_Addition_Complex R2NH Amine Nucleophile R2NH->Amido_Complex Base Base (e.g., NaOtBu) Base->Amido_Complex caption Figure 1: Simplified Buchwald-Hartwig Amination Catalytic Cycle.

Caption: Figure 1: Simplified Buchwald-Hartwig Amination Catalytic Cycle.

Experimental Protocols: A Guide to Successful Amination

The following protocols are designed to be robust and reproducible. However, optimization may be necessary for specific amine substrates. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.[8]

Protocol 1: General Procedure for the Amination of this compound

This protocol is a general starting point for the coupling of various primary and secondary amines.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable precatalyst

  • Phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos)[8]

  • Sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄)

  • Anhydrous toluene or dioxane

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk glassware

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), the phosphine ligand (0.02-0.05 mmol), and the base (1.4 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with inert gas three times.

  • Reagent Addition: Add the palladium source (e.g., Pd(OAc)₂, 0.01-0.02 mmol) and the amine (1.2 mmol) to the Schlenk tube.

  • Solvent Addition: Add anhydrous toluene or dioxane (5 mL) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at 80-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) and wash with water. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired 5-aminopyrazine-2-carbonitrile derivative.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction conditions and expected yields for the amination of this compound with a model amine.

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)XPhos (4)NaOtBuToluene1001285-95
2Pd₂(dba)₃ (1)RuPhos (2)K₃PO₄Dioxane1101680-90
3BrettPhos Pd G3 (2)-Cs₂CO₃t-BuOH1002475-85

Note: Yields are representative and can vary depending on the specific amine and reaction scale.

Key Considerations and Troubleshooting

Ligand Selection: The choice of phosphine ligand is crucial for the success of the Buchwald-Hartwig amination.[7] Bulky, electron-rich biaryl phosphine ligands, such as XPhos, SPhos, and RuPhos, are often highly effective as they promote the formation of the active monoligated palladium catalyst and facilitate the reductive elimination step.[7][9] For challenging substrates, more specialized ligands may be required.

Base Selection: The base plays a critical role in the deprotonation of the amine. Strong, non-nucleophilic bases like sodium tert-butoxide and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[2] However, for base-sensitive substrates, weaker bases such as potassium carbonate or cesium carbonate may be necessary, often requiring higher reaction temperatures.

Solvent Choice: Aprotic solvents like toluene, dioxane, and THF are generally used.[2] The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.

Catalyst Poisoning: Heterocyclic substrates, like pyrazines, can sometimes coordinate to the palladium center and act as catalyst poisons.[10] The use of bulky ligands can often mitigate this issue by sterically shielding the metal center.[10] If catalyst deactivation is suspected, increasing the catalyst loading or using a more robust precatalyst may be beneficial.

Troubleshooting_Workflow Start Low or No Product Formation Check_Catalyst Is the Catalyst Active? Start->Check_Catalyst Check_Conditions Are Reaction Conditions Optimal? Check_Catalyst->Check_Conditions Yes Optimize_Ligand Screen Different Ligands (e.g., XPhos, RuPhos) Check_Catalyst->Optimize_Ligand No Check_Reagents Are Reagents Pure? Check_Conditions->Check_Reagents Yes Optimize_Base Screen Different Bases (e.g., NaOtBu, K3PO4) Check_Conditions->Optimize_Base No Purify_Reagents Purify/Dry Reagents and Solvents Check_Reagents->Purify_Reagents No Success Successful Amination Check_Reagents->Success Yes Optimize_Ligand->Start Optimize_Solvent Screen Different Solvents (e.g., Toluene, Dioxane) Optimize_Base->Optimize_Solvent Increase_Temp Increase Reaction Temperature Optimize_Solvent->Increase_Temp Increase_Temp->Start Purify_Reagents->Start caption Figure 2: A workflow for troubleshooting the amination reaction.

Caption: Figure 2: A workflow for troubleshooting the amination reaction.

Conclusion

The palladium-catalyzed amination of this compound is a robust and versatile method for the synthesis of valuable 5-aminopyrazine-2-carbonitrile derivatives. A thorough understanding of the reaction mechanism, careful selection of catalyst, ligand, and base, and adherence to rigorous experimental technique are essential for achieving high yields and purity. The protocols and insights provided in this guide are intended to empower researchers to successfully employ this powerful transformation in their drug discovery and development endeavors.

References

Use of 5-Bromopyrazine-2-carbonitrile in the development of novel heterocyclic compounds

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Title: 5-Bromopyrazine-2-carbonitrile: A Versatile Scaffold for the Synthesis of Novel Bioactive Heterocycles

Abstract: The pyrazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically relevant pharmaceuticals due to its diverse biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2][3] this compound has emerged as a highly valuable and versatile starting material for the synthesis of complex pyrazine derivatives. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of this building block. We will explore its key physicochemical properties, safety considerations, and detail robust protocols for its transformation via palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and modifications of the nitrile moiety. The causality behind experimental choices is explained to empower researchers to adapt and innovate upon these foundational methods.

Reagent Overview: Properties and Handling

This compound is a solid, bifunctional organic compound featuring a pyrazine ring substituted with two key reactive handles: a bromine atom and a nitrile group.[4] The electron-deficient nature of the pyrazine ring, further enhanced by the electron-withdrawing nitrile group, activates the C5-Br bond for a variety of coupling and substitution reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₅H₂BrN₃[4][5]
Molecular Weight 183.99 g/mol [4][5]
CAS Number 221295-04-1[5]
Appearance Solid (typically off-white to yellow)
Boiling Point ~264.7 °C (Predicted)[5]
Density ~1.86 g/cm³ (Predicted)[5]
Storage Inert atmosphere, 2-8°C

1.1. Safety and Handling Precautions

As with any active chemical reagent, proper handling is paramount.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]

  • Ventilation: Handle the compound exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust or fumes.[6]

  • Contact Avoidance: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[6][7] Do not ingest.

  • Storage: Keep the container tightly sealed and store in a cool, dry place away from incompatible materials, as recommended.[8]

Core Synthetic Applications & Protocols

The dual functionality of this compound allows for a modular and divergent approach to synthesizing libraries of novel heterocyclic compounds. The general synthetic strategy is visualized below.

G Figure 1: Synthetic Diversification Pathways cluster_0 C5-Position Functionalization cluster_1 C2-Position Functionalization (Post C5-Coupling) A 5-Bromopyrazine- 2-carbonitrile B Aryl/Heteroaryl Pyrazines A->B Suzuki Coupling C Alkynyl Pyrazines A->C Sonogashira Coupling D Amino Pyrazines A->D Buchwald-Hartwig Amination E Alkoxy/Thioether Pyrazines A->E SNAr Reaction F Pyrazine Carboxamides B->F Nitrile Hydrolysis G Pyrazine Carboxylic Acids B->G Nitrile Hydrolysis H Aminomethyl Pyrazines B->H Nitrile Reduction I Pyrazinyl Tetrazoles B->I [3+2] Cycloaddition

Caption: Figure 1: Synthetic Diversification Pathways.

2.1. Palladium-Catalyzed Cross-Coupling Reactions

The C5-Br bond is highly amenable to palladium-catalyzed cross-coupling, a cornerstone of modern synthetic chemistry for C-C and C-N bond formation.[9]

2.1.1. Suzuki-Miyaura Coupling for C-C Bond Formation

This reaction is a powerful method for coupling the pyrazine core with various aryl or heteroaryl boronic acids or esters.[10][11]

  • Scientific Rationale: The Suzuki reaction is favored for its mild conditions, commercial availability of a vast array of boronic acids, and high tolerance for various functional groups, making it ideal for complex molecule synthesis.[9] The choice of a palladium catalyst and ligand is critical; phosphine-based ligands like SPhos or XPhos are often effective for electron-deficient heteroaryl halides as they promote the key oxidative addition step and subsequent reductive elimination.[11] The base (e.g., K₂CO₃, Cs₂CO₃) is essential for activating the boronic acid in the transmetalation step of the catalytic cycle.[10]

Protocol: Synthesis of 5-phenylpyrazine-2-carbonitrile

  • Reagents & Equipment:

    • This compound (1.0 mmol, 184 mg)

    • Phenylboronic acid (1.2 mmol, 146 mg)

    • Pd(PPh₃)₄ (0.03 mmol, 35 mg)

    • Potassium carbonate (K₂CO₃) (3.0 mmol, 414 mg)

    • 1,4-Dioxane (8 mL) and Water (2 mL)

    • Schlenk flask, magnetic stirrer, condenser, argon/nitrogen line.

  • Step-by-Step Procedure:

    • To a Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Characterization:

    • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

    • Expected Outcome: A white to pale yellow solid. Characterize by ¹H NMR, ¹³C NMR, and MS to confirm structure and purity.

Table 2: Troubleshooting the Suzuki-Miyaura Coupling

ProblemPossible CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficiently inert atmosphere; Poor quality boronic acid.Use fresh catalyst; Ensure proper degassing of solvents and flushing of the reaction vessel; Use high-purity boronic acid.
Homocoupling of Boronic Acid Presence of oxygen; Reaction temperature too high.Improve degassing technique; Lower the reaction temperature and extend the reaction time.
Debromination of Starting Material Catalyst degradation; Presence of water/protons.Use a more robust ligand (e.g., a Buchwald-type ligand); Ensure anhydrous conditions if necessary, though some water is required for this protocol.

2.1.2. Sonogashira Coupling for Alkynyl-Pyrazine Synthesis

The Sonogashira coupling enables the introduction of a terminal alkyne, creating a rigid C(sp²)-C(sp) bond, a valuable linker in medicinal chemistry.[12][13]

  • Scientific Rationale: This reaction involves a dual catalytic cycle with palladium and copper(I).[12][14] The palladium catalyst activates the aryl bromide, while the copper(I) salt (e.g., CuI) reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex.[12] An amine base (e.g., triethylamine, diisopropylamine) is used both as a base and often as the solvent. A significant side reaction is the oxidative homocoupling of the alkyne (Glaser coupling), which can be minimized by maintaining strictly anaerobic conditions.[15]

Protocol: Synthesis of 5-(phenylethynyl)pyrazine-2-carbonitrile

  • Reagents & Equipment:

    • This compound (1.0 mmol, 184 mg)

    • Phenylacetylene (1.1 mmol, 112 mg, 121 µL)

    • PdCl₂(PPh₃)₂ (0.02 mmol, 14 mg)

    • Copper(I) iodide (CuI) (0.04 mmol, 8 mg)

    • Triethylamine (TEA) (5 mL)

    • Schlenk flask, magnetic stirrer, argon/nitrogen line.

  • Step-by-Step Procedure:

    • To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

    • Evacuate and backfill with inert gas three times.

    • Add anhydrous, degassed triethylamine, followed by phenylacetylene via syringe.

    • Stir the reaction at room temperature for 8-12 hours. The formation of a precipitate (triethylammonium bromide) is often observed.

    • Monitor progress by TLC. Upon completion, filter the mixture through a pad of Celite to remove solids, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

  • Purification & Characterization:

    • Purify the residue by silica gel column chromatography (hexane/ethyl acetate gradient) to isolate the product.

    • Expected Outcome: A solid product. Confirm structure via spectroscopic methods.

2.1.3. Buchwald-Hartwig Amination for C-N Bond Formation

This reaction is indispensable for synthesizing N-aryl pyrazines, which are prevalent in pharmacologically active compounds.[16][17]

  • Scientific Rationale: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling between an aryl halide and an amine in the presence of a base.[18][19] The choice of ligand is crucial and often dictates the reaction's success. Sterically hindered, electron-rich phosphine ligands (e.g., BINAP, Xantphos) are highly effective as they facilitate both the oxidative addition and the final reductive elimination step.[18][20] A strong, non-nucleophilic base like sodium tert-butoxide (NaOᵗBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine or the intermediate palladium-amine complex.[20][21]

Protocol: Synthesis of 5-morpholinopyrazine-2-carbonitrile

  • Reagents & Equipment:

    • This compound (1.0 mmol, 184 mg)

    • Morpholine (1.2 mmol, 105 mg, 105 µL)

    • Pd₂(dba)₃ (0.025 mmol, 23 mg)

    • Xantphos (0.06 mmol, 35 mg)

    • Sodium tert-butoxide (NaOᵗBu) (1.4 mmol, 135 mg)

    • Anhydrous Toluene (5 mL)

    • Schlenk flask or glovebox.

  • Step-by-Step Procedure:

    • Note: This reaction is highly sensitive to air and moisture. Perform in a glovebox or using rigorous Schlenk technique.

    • In a glovebox, charge a Schlenk flask with Pd₂(dba)₃, Xantphos, and NaOᵗBu.

    • Add this compound.

    • Add toluene, followed by morpholine.

    • Seal the flask, remove from the glovebox (if applicable), and heat to 100 °C with stirring for 18-24 hours.

    • Cool to room temperature. Quench carefully by adding saturated aqueous NH₄Cl solution.

    • Extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification & Characterization:

    • Purify by column chromatography to obtain the desired amino-pyrazine derivative.

    • Expected Outcome: A solid product, characterizable by standard spectroscopic techniques.

G Figure 2: Catalytic Cycle of Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ PdII_Br Ar-Pd(II)L₂-Br Pd0->PdII_Br OxAdd Oxidative Addition PdII_R Ar-Pd(II)L₂-R' PdII_Br->PdII_R Transmet Transmetalation PdII_R->Pd0 Product Ar-R' PdII_R->Product RedElim Reductive Elimination ArBr Ar-Br (Pyrazine) Boronic R'-B(OH)₂ + Base

Caption: Figure 2: Catalytic Cycle of Suzuki-Miyaura Coupling.

2.2. Transformations of the Nitrile Group

Once the C5 position is functionalized, the nitrile group at C2 serves as a versatile handle for further derivatization.[22]

Protocol: Hydrolysis of Nitrile to Carboxamide

  • Scientific Rationale: Nitriles can be hydrolyzed to primary amides under controlled acidic or basic conditions. Using a peroxide/base system (e.g., H₂O₂ with NaOH or K₂CO₃) in a solvent like DMSO is a mild and effective method that often avoids hydrolysis all the way to the carboxylic acid.

  • Reagents & Equipment:

    • Substituted 5-Arylpyrazine-2-carbonitrile (1.0 mmol)

    • Dimethyl sulfoxide (DMSO) (4 mL)

    • Potassium carbonate (K₂CO₃) (0.2 mmol, 28 mg)

    • 30% Hydrogen peroxide (H₂O₂) (5.0 mmol, 0.5 mL)

    • Reaction vial, stirrer.

  • Step-by-Step Procedure:

    • Dissolve the pyrazine starting material and K₂CO₃ in DMSO at room temperature.

    • Slowly add the hydrogen peroxide solution dropwise (exothermic reaction may occur).

    • Stir at room temperature for 4-6 hours.

    • Pour the reaction mixture into cold water (20 mL).

    • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • Purification & Characterization:

    • The product is often pure enough after filtration, but can be recrystallized if necessary.

    • Expected Outcome: Formation of the corresponding pyrazine-2-carboxamide, confirmable by IR (disappearance of nitrile C≡N stretch, appearance of amide C=O and N-H stretches) and NMR spectroscopy.

Conclusion

This compound is a powerful and adaptable building block for constructing diverse libraries of novel heterocyclic compounds. Its strategically positioned reactive sites allow for sequential, controlled functionalization through robust and well-understood synthetic methodologies. The protocols and insights provided herein serve as a comprehensive starting point for researchers aiming to leverage this reagent in medicinal chemistry and drug discovery programs. By understanding the principles behind each transformation, scientists can rationally design and execute syntheses to access new chemical matter with significant therapeutic potential.

References

The Strategic Utility of 5-Bromopyrazine-2-carbonitrile in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the relentless pursuit of novel agrochemicals with enhanced efficacy, selectivity, and favorable environmental profiles, the strategic selection of molecular building blocks is paramount. 5-Bromopyrazine-2-carbonitrile has emerged as a highly versatile and valuable precursor in the synthesis of a new generation of fungicides, herbicides, and insecticides. Its unique electronic properties and strategically positioned functional groups—a reactive bromine atom and a nitrile moiety on an electron-deficient pyrazine core—offer a powerful platform for constructing complex molecular architectures. This guide provides an in-depth exploration of the chemical reactivity of this compound and detailed protocols for its application in key synthetic transformations relevant to the agrochemical industry.

The pyrazine ring is a well-established scaffold in a variety of commercial agrochemicals, known to impart desirable biological activities.[1] The presence of a bromine atom at the 5-position facilitates a range of palladium-catalyzed cross-coupling reactions, while the electron-deficient nature of the pyrazine ring activates this position for nucleophilic aromatic substitution. The nitrile group, in turn, can be readily hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further avenues for molecular diversification.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a synthetic precursor is essential for reaction optimization and scale-up.

PropertyValueReference
CAS Number 221295-04-1[2]
Molecular Formula C₅H₂BrN₃[2]
Molecular Weight 183.99 g/mol [2]
Appearance Solid
Storage Temperature 2-8°C, under inert atmosphere[2]

Core Synthetic Applications in Agrochemical Development

This compound is a linchpin in the synthesis of pyrazine-based agrochemicals, particularly those containing a carboxamide functionality, which is a common feature in modern fungicides and herbicides.[3][4] The primary synthetic strategies revolve around the functionalization of the C-5 position via cross-coupling or nucleophilic substitution, followed by modification of the nitrile group.

Application Note 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The bromine atom of this compound is an excellent handle for such transformations.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is an indispensable method for creating biaryl or heteroaryl-aryl linkages, which are prevalent in advanced agrochemical structures. This reaction allows for the introduction of a wide range of aryl and heteroaryl moieties at the 5-position of the pyrazine ring.

Causality of Experimental Choices:

  • Catalyst: A palladium(0) species, often generated in situ from a Pd(II) precatalyst, is essential for the catalytic cycle.

  • Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. The choice of ligand can significantly impact reaction efficiency and scope.

  • Base: A base is required to activate the boronic acid for transmetalation to the palladium center.

  • Solvent: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reaction components.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Triphenylphosphine (PPh₃, 0.08 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography.

Expected Outcome: Formation of a 5-aryl-pyrazine-2-carbonitrile derivative.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a key linkage in many biologically active molecules. This reaction enables the introduction of a wide variety of primary and secondary amines at the 5-position of the pyrazine ring.

Causality of Experimental Choices:

  • Catalyst: A palladium precatalyst, often in combination with a specialized phosphine ligand, is used.

  • Ligand: Bulky, electron-rich phosphine ligands are typically required to facilitate the challenging C-N bond formation.

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide, is necessary to deprotonate the amine and facilitate the catalytic cycle.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 equiv)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Toluene, anhydrous

Procedure:

  • In a glovebox or under an inert atmosphere, add NaOtBu to a flame-dried Schlenk tube.

  • Add Pd₂(dba)₃ and XPhos.

  • Add this compound and the amine.

  • Add anhydrous toluene.

  • Seal the tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Expected Outcome: Synthesis of a 5-(amino)-pyrazine-2-carbonitrile derivative.

Application Note 2: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrazine ring, further enhanced by the electron-withdrawing nitrile group, makes the 5-position susceptible to nucleophilic aromatic substitution (SNAr). This provides a metal-free alternative for introducing heteroatom nucleophiles.

Causality of Experimental Choices:

  • Nucleophile: Strong nucleophiles, such as alkoxides, thiolates, or amines, are required.

  • Base: A base is often needed to generate the active nucleophile in situ.

  • Solvent: Polar aprotic solvents, such as DMF or DMSO, are typically used to dissolve the reactants and facilitate the reaction.

Experimental Protocol: SNAr with a Thiol Nucleophile

This protocol describes a general procedure for the SNAr reaction of this compound with a thiol.

Materials:

  • This compound (1.0 equiv)

  • Thiol (1.1 equiv)

  • Potassium carbonate (K₂CO₃, 1.5 equiv)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add this compound, the thiol, and K₂CO₃.

  • Add DMF and stir the mixture at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography.

Expected Outcome: Formation of a 5-(thioether)-pyrazine-2-carbonitrile derivative.

Application Note 3: Transformation of the Nitrile Group

The nitrile group of the resulting 5-substituted-pyrazine-2-carbonitriles serves as a versatile handle for further derivatization, most commonly to a carboxamide, a key functional group in many modern fungicides.

Experimental Protocol: Hydrolysis of Nitrile to Carboxamide

This protocol outlines a general procedure for the hydrolysis of a 5-substituted-pyrazine-2-carbonitrile to the corresponding carboxamide.

Materials:

  • 5-substituted-pyrazine-2-carbonitrile (1.0 equiv)

  • Sulfuric acid (concentrated)

  • Water

Procedure:

  • Carefully add the 5-substituted-pyrazine-2-carbonitrile to concentrated sulfuric acid at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1-4 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a base (e.g., concentrated aqueous ammonia or sodium hydroxide) while cooling in an ice bath.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.

Expected Outcome: Synthesis of a 5-substituted-pyrazine-2-carboxamide.

Visualizing the Synthetic Pathways

Agrochemical_Synthesis_Workflow cluster_coupling C-5 Functionalization cluster_nitrile_modification Nitrile Transformation start This compound suzuki 5-Aryl-pyrazine-2-carbonitrile start->suzuki Suzuki Coupling (Arylboronic acid, Pd catalyst) buchwald 5-Amino-pyrazine-2-carbonitrile start->buchwald Buchwald-Hartwig (Amine, Pd catalyst) snar 5-Thioether-pyrazine-2-carbonitrile start->snar SNAr (Thiol, Base) carboxamide 5-Substituted-pyrazine-2-carboxamide suzuki->carboxamide Hydrolysis buchwald->carboxamide Hydrolysis snar->carboxamide Hydrolysis

Caption: Synthetic workflow from this compound.

Conclusion

This compound is a strategic and versatile building block for the synthesis of novel agrochemicals. Its well-defined reactivity allows for the selective and efficient introduction of diverse functionalities through established synthetic methodologies such as palladium-catalyzed cross-coupling and nucleophilic aromatic substitution. The subsequent transformation of the nitrile group provides access to key agrochemical pharmacophores, such as pyrazine carboxamides. The protocols and insights provided in this guide are intended to empower researchers in the agrochemical field to leverage the full potential of this valuable precursor in the discovery and development of next-generation crop protection agents.

References

Application Notes and Protocols: A Guide to the Scale-Up Synthesis of 5-Bromopyrazine-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 5-Bromopyrazine-2-carbonitrile and its subsequent derivatization, critical intermediates in the pharmaceutical industry. Pyrazine derivatives are integral components of numerous bioactive molecules, making their efficient and safe large-scale production a key focus in drug development.[1][2] This guide moves beyond a simple recitation of steps, delving into the underlying chemical principles, process safety considerations, and optimization strategies essential for transitioning from laboratory-scale procedures to pilot plant and commercial manufacturing. We will explore the synthesis of the core this compound structure, followed by detailed protocols for its derivatization via palladium-catalyzed cross-coupling reactions, namely Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Introduction: The Significance of Pyrazine Derivatives

Pyrazine-containing compounds are a prominent class of N-heterocycles with a wide array of commercial applications, particularly in the pharmaceutical and flavor industries.[1][2] Their unique electronic properties and ability to participate in various biological interactions have led to their incorporation into a diverse range of therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs.[1][2] The this compound scaffold is a particularly versatile building block, offering two distinct points for chemical modification: the bromine atom, which is amenable to cross-coupling reactions, and the nitrile group, which can be hydrolyzed or reduced to introduce further functionality.

The successful scale-up of the synthesis of these derivatives is a multi-faceted challenge that requires a deep understanding of reaction kinetics, thermodynamics, and potential hazards. This guide is structured to provide not only the "how" but also the "why" behind each procedural step, empowering researchers to make informed decisions and troubleshoot effectively during process development.

Synthesis of the this compound Core

The most common laboratory-scale synthesis of this compound involves the bromination of a pyrazine precursor. A frequently employed method is the Sandmeyer-type reaction starting from 5-aminopyrazine-2-carbonitrile.[3]

Key Reaction: Diazotization and Bromination

The synthesis initiates with the diazotization of 5-aminopyrazine-2-carbonitrile in the presence of an acid and a nitrite source, followed by the introduction of a bromide source, typically copper(II) bromide.[3]

Reaction Scheme:

  • 5-Aminopyrazine-2-carbonitrile + NaNO₂ + HBr → [Pyrazine-N₂⁺-Br⁻] → this compound

While effective on a small scale, this reaction presents several challenges for scale-up, including the thermal instability of the diazonium salt intermediate and the evolution of nitrogen gas.

Scale-Up Considerations and Process Safety

Thermal Hazards: The diazotization reaction is exothermic and can lead to a runaway reaction if not properly controlled. On a large scale, heat dissipation becomes a critical factor. The use of a jacketed reactor with precise temperature control is mandatory. Continuous addition of the nitrite solution at a controlled rate is crucial to manage the exotherm.

Gas Evolution: The decomposition of the diazonium salt liberates a significant volume of nitrogen gas. The reactor must be adequately vented to prevent pressure buildup. The rate of gas evolution should be monitored to ensure it remains within the capacity of the venting system.

Alternative Brominating Agents: While the Sandmeyer reaction is common, other brominating agents like N-bromosuccinimide (NBS) can be considered. However, it's crucial to conduct thorough thermal safety analysis, as side reactions between NBS and certain solvents, like 2-methyltetrahydrofuran (2-MeTHF), can be hazardous.[4][5][6] Limiting the accumulation of NBS through controlled addition can mitigate these risks.[4][5]

Cyanide Hazards: The presence of the nitrile group necessitates strict safety protocols. Cyanide compounds are highly toxic and can be absorbed through the skin, inhaled, or ingested.[7] They can also react with acids to produce highly toxic hydrogen cyanide gas.[7][8][9] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and eye protection, must be worn.[7] An emergency plan for cyanide exposure should be in place.[7]

Derivatization via Palladium-Catalyzed Cross-Coupling

The bromine atom on the this compound ring is a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are two of the most powerful and widely used methods for this purpose.[1][10]

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction enables the formation of a carbon-carbon bond between this compound and an organoboron compound, typically a boronic acid or ester.[11][12] This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.[12]

General Reaction Scheme:

  • This compound + R-B(OH)₂ --(Pd catalyst, base)--> 5-R-Pyrazine-2-carbonitrile

This protocol describes the coupling of this compound with phenylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Nitrogen gas (inert atmosphere)

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, and nitrogen inlet/outlet

  • Temperature controller

  • Addition funnel

Procedure:

  • Inerting the Reactor: Assemble the reactor and thoroughly purge with nitrogen to create an inert atmosphere. This is crucial as the palladium catalyst can be sensitive to oxygen.[13]

  • Reagent Charging: To the reactor, add this compound (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and triphenylphosphine (0.04 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The use of degassed solvents is important to minimize catalyst deactivation.

  • Catalyst Addition: Add palladium(II) acetate (0.02 eq).

  • Reaction: Heat the reaction mixture to 80-90 °C with stirring. Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and a suitable organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by crystallization or column chromatography.

  • Catalyst Selection: For large-scale synthesis, the choice of catalyst and ligand is critical for cost-effectiveness and efficiency. Pre-formed, air-stable palladium catalysts can simplify handling.[13]

  • Base Selection: The choice of base can significantly impact the reaction. Inorganic bases like potassium carbonate are common, but organic bases may be required for sensitive substrates.

  • Solvent Selection: The solvent system needs to be carefully chosen for solubility of all components and for ease of removal during work-up.

  • Product Isolation: Crystallization is the preferred method for purification on a large scale as it is more economical and scalable than chromatography.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.[10] This reaction has broad applicability in the synthesis of pharmaceuticals.[10]

General Reaction Scheme:

  • This compound + R-NH₂ --(Pd catalyst, base)--> 5-(R-amino)-Pyrazine-2-carbonitrile

This protocol describes the coupling of this compound with morpholine.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Nitrogen gas (inert atmosphere)

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, and nitrogen inlet/outlet

  • Temperature controller

  • Glovebox or Schlenk line for handling air-sensitive reagents

Procedure:

  • Inerting the Reactor: Thoroughly purge the reactor with nitrogen.

  • Reagent Charging (under inert atmosphere): In a glovebox or under a stream of nitrogen, charge the reactor with Pd₂(dba)₃ (0.01 eq), XPhos (0.02 eq), and sodium tert-butoxide (1.4 eq).

  • Solvent and Substrate Addition: Add toluene, followed by this compound (1.0 eq) and morpholine (1.2 eq).

  • Reaction: Heat the mixture to 100-110 °C with stirring. Monitor the reaction progress.

  • Work-up: After completion, cool the reaction to room temperature. Quench the reaction by carefully adding water. Extract the product with an organic solvent.

  • Purification: The product can be purified by crystallization or chromatography.

  • Catalyst System: The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Sterically hindered biarylphosphine ligands like XPhos are often highly effective.[14]

  • Base Sensitivity: The substrate and product may be sensitive to the strong base used (e.g., sodium tert-butoxide). Careful control of reaction temperature and time is necessary.

  • Oxygen Sensitivity: The Pd(0) catalyst is highly sensitive to air. Maintaining a strictly inert atmosphere is critical for reproducible results on a large scale.

  • Cost of Reagents: The cost of palladium catalysts and specialized ligands can be significant. Catalyst loading should be optimized to be as low as possible without compromising reaction efficiency.

Analytical Methods for Quality Control

Robust analytical methods are essential for monitoring reaction progress, assessing product purity, and ensuring the final product meets specifications.

Technique Purpose Typical Parameters
High-Performance Liquid Chromatography (HPLC) Purity assessment, reaction monitoringReverse-phase C18 column, mobile phase gradient (e.g., acetonitrile/water with TFA or formic acid), UV detection.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation, identification of impurities¹H and ¹³C NMR in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Mass Spectrometry (MS) Molecular weight confirmationElectrospray ionization (ESI) or electron impact (EI) to determine the mass of the product.
Fourier-Transform Infrared (FTIR) Spectroscopy Functional group analysisCharacteristic peaks for C≡N stretch, C-Br stretch, and aromatic C-H stretches.

Visualizing the Synthetic Workflow

The following diagrams illustrate the key synthetic transformations described in this guide.

Synthesis_Workflow cluster_core Core Synthesis cluster_derivatization Derivatization 5-Aminopyrazine-2-carbonitrile 5-Aminopyrazine-2-carbonitrile This compound This compound 5-Aminopyrazine-2-carbonitrile->this compound  Diazotization/ Bromination 5-Aryl-Pyrazine-2-carbonitrile 5-Aryl-Pyrazine-2-carbonitrile This compound->5-Aryl-Pyrazine-2-carbonitrile  Suzuki-Miyaura Coupling 5-Amino-Pyrazine-2-carbonitrile_Derivative 5-Amino-Pyrazine-2-carbonitrile_Derivative This compound->5-Amino-Pyrazine-2-carbonitrile_Derivative  Buchwald-Hartwig Amination

Caption: Overall synthetic workflow for this compound and its derivatives.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OH)2 + Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination (Ar-R)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The scale-up synthesis of this compound derivatives requires a holistic approach that integrates synthetic chemistry, process engineering, and rigorous safety protocols. By understanding the fundamental principles behind each reaction and proactively addressing the challenges associated with large-scale production, researchers and drug development professionals can efficiently and safely manufacture these valuable pharmaceutical intermediates. The protocols and considerations outlined in this guide provide a solid foundation for developing robust and scalable synthetic processes.

References

Troubleshooting & Optimization

Minimizing hydrodebromination in reactions with 5-Bromopyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists working with 5-Bromopyrazine-2-carbonitrile. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, with a specific focus on minimizing the undesired side reaction of hydrodebromination. As Senior Application Scientists, our goal is to provide you with the mechanistic understanding and practical protocols necessary to ensure the success of your coupling reactions.

Troubleshooting Guide: Minimizing Hydrodebromination

This section addresses specific problems you may encounter during your experiments. The answers provide not just solutions, but the causal reasoning behind them to help you make informed decisions in your future work.

Question: Why am I observing significant formation of pyrazine-2-carbonitrile in my cross-coupling reaction?

Answer: The formation of pyrazine-2-carbonitrile is a result of a competitive side reaction known as hydrodebromination. Instead of undergoing the desired cross-coupling, the this compound is reduced, replacing the bromine atom with a hydrogen atom. This process is a significant issue in many palladium-catalyzed reactions.[1][2]

The mechanism often involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle. This Pd-H species can then react with your starting material in a process that ultimately cleaves the C-Br bond and forms a C-H bond, regenerating the Pd(0) catalyst and consuming your substrate without forming the desired product. The source of the hydrogen atom can vary; potential sources include residual water in the solvent, the solvent itself (e.g., alcohols), or even additives like amines or phosphine ligands.[1][2][3][4]

Question: My Suzuki-Miyaura coupling is sluggish, and hydrodebromination is the major pathway. How can I optimize my reaction?

Answer: This is a common challenge, particularly with electron-deficient heteroaromatic halides like this compound. To favor the desired Suzuki-Miyaura coupling over hydrodebromination, a systematic optimization of the catalyst system and reaction conditions is crucial.

The key is to accelerate the rate-limiting steps of the desired catalytic cycle (oxidative addition and reductive elimination) so that they outcompete the hydrodebromination pathway.[5][6][7][8]

Here is a breakdown of factors to consider:

1. Catalyst and Ligand Selection: This is the most critical factor.

  • The Problem: Standard catalysts like Pd(PPh₃)₄ can be inefficient for this substrate, leading to slow reaction rates that allow the hydrodebromination pathway to dominate.

  • The Solution: Employ modern, highly active catalyst systems. Bulky, electron-rich phosphine ligands (often called Buchwald ligands) are the gold standard for this purpose.[9][10] Ligands like SPhos, XPhos, or RuPhos accelerate both the oxidative addition of the aryl bromide to the Pd(0) center and the final reductive elimination step to form the product.[10] This rapid turnover of the desired cycle leaves less opportunity for the catalyst to engage in hydrodebromination pathways.

2. Choice of Base: The base plays a crucial role in activating the boronic acid for transmetalation.[11]

  • The Problem: Strong, highly soluble bases (e.g., NaOH, KOH) can promote catalyst decomposition and other side reactions.

  • The Solution: Use a moderately weak, often inorganic, base. Powdered potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are excellent choices.[10][12] They provide sufficient basicity to facilitate the catalytic cycle without causing excessive side reactions.

3. Solvent System: The solvent must solubilize the reagents while being compatible with the catalytic system.

  • The Problem: While mixed aqueous systems are common in Suzuki couplings, excess water can serve as a hydrogen source for hydrodebromination.[1][2]

  • The Solution: A combination of an aprotic organic solvent with a minimal, controlled amount of water is often optimal.[9][12] Common choices include 1,4-Dioxane/water, Toluene/water, or THF/water mixtures.[8][12] Ensure your organic solvents are rigorously dried to control the water content precisely.

Troubleshooting Flowchart: Optimizing Suzuki-Miyaura Reactions

This diagram provides a logical workflow for diagnosing and solving issues with hydrodebromination in Suzuki-Miyaura coupling.

G start High Hydrodebromination Observed? ligand_check Are you using a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos)? start->ligand_check base_check What base are you using? ligand_check->base_check Yes use_buchwald ACTION: Switch to a Pd(OAc)₂ or Pd₂(dba)₃ precatalyst with a ligand like SPhos. ligand_check->use_buchwald No solvent_check Are your solvents anhydrous? base_check->solvent_check Using K₃PO₄ / K₂CO₃ use_weak_base ACTION: Switch to K₃PO₄ or K₂CO₃. Avoid strong bases like NaOH. base_check->use_weak_base Using NaOH / KOH / other temp_check Reaction Temperature Optimization solvent_check->temp_check Yes dry_solvents ACTION: Use freshly distilled/dried solvents. Control water content carefully. solvent_check->dry_solvents No lower_temp ACTION: Try running the reaction at a lower temperature (e.g., 60-80 °C). temp_check->lower_temp

Caption: Troubleshooting workflow for minimizing hydrodebromination.

Question: I am attempting a Mizoroki-Heck reaction, but hydrodebromination is competing significantly. What adjustments should I make?

Answer: The Mizoroki-Heck reaction is also susceptible to hydrodebromination.[13][14] The core principle of accelerating the desired catalytic cycle remains the same, but the specific reagents will differ from a Suzuki coupling.

1. Ligand Choice: For Heck reactions, phosphine ligands are also critical. Tri(o-tolyl)phosphine (P(o-tol)₃) is a classic and effective choice that can often outperform triphenylphosphine (PPh₃) by promoting the desired oxidative addition and subsequent steps.[15] For particularly challenging substrates, consider phosphine-free catalyst systems or those with N-heterocyclic carbene (NHC) ligands, which are known for their high stability and activity.[13]

2. Base Selection: The base in a Heck reaction is typically an amine. Triethylamine (Et₃N) is common, but bulkier bases like diisopropylethylamine (DIPEA) or inorganic bases like sodium acetate (NaOAc) can sometimes give cleaner reactions by minimizing side pathways.[16][17]

3. Additives: In some cases, additives can be beneficial. Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can accelerate the reaction, particularly in polar aprotic solvents like DMF or NMP, potentially reducing the reaction time and suppressing time-dependent side reactions like hydrodebromination.[17]

Frequently Asked Questions (FAQs)

What is the proposed mechanism for palladium-catalyzed hydrodebromination?

The most commonly accepted mechanism involves the formation of a palladium-hydride (Pd-H) species. This can occur through several pathways, including the reaction of the Pd(0) catalyst with trace water, alcohols, or amines.[1][2] Once formed, the Ar-Pd(II)-Br intermediate (formed after oxidative addition of this compound) can undergo reaction with the Pd-H species, leading to reductive elimination of the hydrodebrominated product (pyrazine-2-carbonitrile) and regeneration of the active Pd(0) catalyst.

Catalytic Cycles: Desired Coupling vs. Hydrodebromination

G cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_hydro Hydrodebromination Side-Reaction pd0 Pd(0)L₂ oa Oxidative Addition (Ar-Br) pd0->oa pd_h Pd-H Species (from H₂O, solvent, etc.) pd0->pd_h H Source arpdbr Ar-Pd(II)L₂(Br) oa->arpdbr trans Transmetalation (R-B(OH)₂) arpdbr->trans arpdbr_side Ar-Pd(II)L₂(Br) arpdr Ar-Pd(II)L₂(R) trans->arpdr re Reductive Elimination arpdr->re re->pd0 Regenerates Catalyst product Ar-R re->product re_hydro Reductive Elimination arpdbr_side->re_hydro pd_h->arpdbr_side hydro_product Ar-H re_hydro->hydro_product pd0_side Pd(0)L₂ re_hydro->pd0_side

Caption: Competing catalytic cycles in a Suzuki-Miyaura reaction.

How does the choice of phosphine ligand influence the rate of hydrodebromination?

Electron-rich, bulky phosphine ligands are crucial for minimizing hydrodebromination.

  • Electron-Richness: Ligands with electron-donating groups (like alkyl or alkoxy groups) increase the electron density on the palladium center. This makes the Pd(0) species more nucleophilic and accelerates the rate of oxidative addition into the C-Br bond, the first step of the desired catalytic cycle.[12]

  • Bulkiness: Sterically demanding ligands promote the final reductive elimination step, which forms the desired C-C bond and regenerates the Pd(0) catalyst.[10] A faster rate of reductive elimination means the Ar-Pd(II)-R intermediate has less time to undergo undesired side reactions.

By accelerating both the first and last steps of the primary catalytic cycle, these advanced ligands ensure the desired transformation outpaces the competing hydrodebromination pathway.

Are there alternative metal catalysts that are less prone to hydrodebromination?

Yes, research into alternative, more sustainable, and potentially more selective catalysts is an active area.

  • Nickel (Ni): Nickel catalysts are a cost-effective alternative to palladium and can be highly effective for cross-coupling reactions.[18] In some cases, nickel systems may exhibit different selectivity profiles and can be less prone to hydrodebromination, especially under specific conditions like aqueous micellar catalysis.[19]

  • Copper (Cu): Copper catalysis is another emerging area.[18] While often used for C-N or C-O bond formation (Ullmann reaction), copper catalysts are also being developed for C-C couplings and can offer a different reactivity that may avoid the Pd-H pathways leading to hydrodebromination.[20]

Data Summary

The following tables provide a qualitative summary of how different reaction parameters can influence the outcome of a cross-coupling reaction with this compound.

Table 1: Influence of Ligand Choice on Reaction Outcome

Ligand TypeGeneral CharacteristicsExpected Outcome for Desired CouplingTendency for Hydrodebromination
PPh₃ (Triphenylphosphine)Less bulky, less electron-richModerate to PoorHigh
P(o-tol)₃ (Tri(o-tolyl)phosphine)Moderately bulkyGood (especially for Heck)Moderate
dppfFerrocene-based, rigidGood to ExcellentLow to Moderate
Buchwald Ligands (SPhos, XPhos)Very bulky, very electron-richExcellentLow

Table 2: Influence of Base and Solvent on Suzuki-Miyaura Coupling

BaseSolvent SystemExpected Yield of Coupled ProductExpected Level of Hydrodebromination
NaOH (aq)Dioxane / WaterLow to ModerateHigh
K₂CO₃ (aq)Toluene / WaterGoodModerate
K₃PO₄ (anhydrous)Dioxane (anhydrous)Good to ExcellentLow
Cs₂CO₃THF / WaterExcellentLow to Moderate

Experimental Protocols

The following are starting-point protocols designed to minimize hydrodebromination. Further optimization for your specific coupling partner may be necessary.

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol uses a highly active Buchwald-type catalyst system.

  • To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.08 mmol, 8 mol%).

  • Add 5 mL of anhydrous 1,4-dioxane via syringe.

  • Seal the tube and place it in a preheated oil bath at 80-100 °C.

  • Stir the reaction vigorously. Monitor progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Optimized Mizoroki-Heck Coupling

This protocol uses a robust ligand and phase-transfer catalyst to promote a clean reaction.

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), Palladium(II) acetate (Pd(OAc)₂, 0.03 mmol, 3 mol%), Tri(o-tolyl)phosphine (P(o-tol)₃, 0.06 mmol, 6 mol%), and tetrabutylammonium bromide (TBAB, 1.0 mmol, 1.0 equiv).

  • Add 5 mL of anhydrous N,N-Dimethylformamide (DMF) followed by triethylamine (Et₃N, 1.5 mmol, 1.5 equiv).

  • Add the desired alkene (e.g., styrene, 1.5 mmol, 1.5 equiv) to the mixture.

  • Seal the tube and heat the reaction mixture to 100-120 °C.

  • Stir vigorously and monitor the reaction's progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash several times with water to remove DMF and other water-soluble components.

  • Dry the organic layer over anhydrous magnesium sulfate, concentrate, and purify by flash chromatography.

References

Technical Support Center: Optimizing Catalyst and Ligand Selection for Suzuki Coupling of Bromopyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the nuanced challenge of Suzuki-Miyaura cross-coupling reactions with bromopyrazine substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges such as low yields, catalyst inhibition, and competing side reactions. As electron-deficient N-heterocycles, pyrazines present unique obstacles that require carefully optimized solutions. This document provides field-proven insights, troubleshooting guides, and detailed protocols to enhance your reaction outcomes.

The Challenge with Bromopyrazines

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but its application to bromopyrazines is not always straightforward.[1][2] The primary difficulty arises from the pyrazine ring itself. The lone pair of electrons on a nitrogen atom can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[3][4][5] This inherent property necessitates the use of specialized catalyst and ligand systems to achieve high efficiency.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during the Suzuki coupling of bromopyrazines in a practical question-and-answer format.

Issue 1: Low or No Product Yield

Q: My Suzuki-Miyaura coupling reaction with 2-bromopyrazine is resulting in a low yield, with significant starting material remaining. What are the common causes and how can I improve it?

A: Low conversion is a classic symptom of an inefficient catalytic cycle. For bromopyrazines, this typically points to issues with the catalyst's activity or stability.

  • Primary Cause: Catalyst Inhibition. The most common culprit is the coordination of the pyrazine's nitrogen atom to the palladium center, which effectively poisons the catalyst.[3][4]

    • Solution: Employ Bulky, Electron-Rich Ligands. Modern dialkylbiaryl phosphine ligands, such as SPhos, XPhos, or RuPhos, are designed to overcome this issue.[3][6][7][8] Their steric bulk creates a protective pocket around the palladium atom, preventing the pyrazine nitrogen from coordinating while still allowing the catalytic cycle to proceed.[3] Traditional ligands like PPh₃ are often inadequate for this task.[9]

  • Secondary Cause: Inefficient Oxidative Addition. While the C-Br bond in bromopyrazine is activated, a poorly chosen ligand can result in slow oxidative addition, stalling the entire process.

    • Solution: Match Ligand to Substrate. Electron-rich and bulky phosphine ligands not only prevent inhibition but also accelerate the rate-determining oxidative addition step.[5][7] For particularly challenging or sterically hindered substrates, screening a panel of Buchwald-type ligands is a highly effective strategy.[8][10]

  • Tertiary Cause: Inactive Catalyst Species. The active Pd(0) catalyst may not be forming efficiently from the precatalyst, or it may be decomposing under the reaction conditions.

    • Solution: Use Modern Precatalysts. Instead of sources like Pd(OAc)₂ or Pd₂(dba)₃ that require in-situ reduction, consider using well-defined Pd(II) precatalysts (e.g., Buchwald G3 or G4 precatalysts). These form the active Pd(0) species readily and consistently, leading to more reproducible results. Ensure all reagents and solvents are properly degassed to prevent catalyst oxidation.[4][11]

Issue 2: Significant Formation of Side Products

Q: My reaction consumes the starting material, but the yield of the desired product is low due to the formation of significant byproducts. What are these side reactions and how can I suppress them?

A: The formation of side products indicates that while the catalyst is active, undesired reaction pathways are competing with the productive cross-coupling.

  • Side Product 1: Homocoupling of Boronic Acid/Ester. This involves the coupling of two molecules of your boronic acid partner.

    • Cause: This is often promoted by the presence of oxygen in the reaction mixture.[4] It can also become significant if the cross-coupling catalytic cycle is slow.

    • Solution: Rigorous exclusion of oxygen is critical. Ensure all solvents are thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes) and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[4][11] Optimizing the catalyst system to accelerate the cross-coupling rate can also outcompete the homocoupling pathway.

  • Side Product 2: Protodeboronation. This is the cleavage of the carbon-boron bond in your boronic acid or ester, replacing it with a C-H bond.

    • Cause: This side reaction consumes your coupling partner and is often catalyzed by the base or the palladium catalyst itself, particularly at elevated temperatures.[5]

    • Solution:

      • Use Boronic Esters: Switch from a boronic acid to a more stable boronic ester, such as a pinacol ester (Bpin), which is less susceptible to protodeboronation.[3][5]

      • Milder Conditions: If possible, lower the reaction temperature. A more active catalyst system may allow for efficient coupling at milder temperatures where protodeboronation is slower.[3]

  • Side Product 3: Debromination (Hydrodehalogenation). This is the reduction of the starting bromopyrazine to pyrazine.

    • Cause: This pathway is typically mediated by palladium-hydride (Pd-H) species and is often exacerbated by excessively high temperatures.[4]

    • Solution:

      • Lower the Temperature: This is the most direct solution. Debromination often has a higher activation energy than the desired coupling.[4]

      • Ensure Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the formation of Pd-H species. Avoid protic solvents like ethanol if debromination is a persistent issue.[4]

Decision Workflow for Troubleshooting

The following diagram illustrates a logical workflow for diagnosing and solving common issues in the Suzuki coupling of bromopyrazines.

G start Low Yield of Desired Product sm_consumed Is Starting Material (SM) Consumed? start->sm_consumed side_products Significant Side Products (Homocoupling, Debromination)? sm_consumed->side_products  Yes catalyst_issue Catalyst Issue: Inhibition or Deactivation sm_consumed->catalyst_issue  No sol_side_products Optimize Conditions: 1. Lower Temperature 2. Ensure Inert Atmosphere 3. Use Boronic Ester (Bpin) 4. Check Base/Solvent side_products->sol_side_products  Yes sol_catalyst Optimize Catalyst System: 1. Use Bulky Ligand (XPhos, SPhos) 2. Use Modern Precatalyst (G3/G4) 3. Screen Ligands/Bases 4. Increase Catalyst Loading catalyst_issue->sol_catalyst

Caption: Troubleshooting workflow for low-yield Suzuki reactions.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalysts and ligands are most effective for 2-bromopyrazines?

A: While traditional catalysts like Pd(PPh₃)₄ can sometimes work, modern catalyst systems composed of a palladium precatalyst and a bulky, electron-rich phosphine ligand are far more reliable and effective for challenging heteroaryl couplings.[6][8][10]

ComponentRecommendationRationale
Pd Precatalyst Buchwald Precatalysts (e.g., XPhos Pd G3, SPhos Pd G2)Highly stable and reliable for generating the active Pd(0) species.[12]
Pd₂(dba)₃ or Pd(OAc)₂Classic choices, but require careful handling and in-situ activation with a ligand. Can be less reproducible.
Ligand Class Dialkylbiaryl Phosphines (Buchwald Ligands)The gold standard for electron-deficient heterocycles. Their steric bulk and electron-donating properties accelerate oxidative addition and prevent catalyst inhibition.[7][8]
Specific Ligands XPhos, SPhos, RuPhos Excellent general-purpose ligands for this class of reaction.[3][6] They provide a good balance of activity and stability.

Q2: How do I select the optimal base and solvent?

A: The base and solvent play crucial, interconnected roles. The base is required to activate the organoboron species for transmetalation, while the solvent impacts solubility, reaction kinetics, and catalyst stability.[13][14][15][16]

ComponentCommon ChoicesConsiderations for Bromopyrazines
Base K₂CO₃, Cs₂CO₃, K₃PO₄K₂CO₃ is a good starting point, often used in aqueous mixtures.[3] Cs₂CO₃ is a stronger base and can be effective in stubborn reactions. K₃PO₄ is a strong, non-nucleophilic base often used under anhydrous conditions and is particularly effective with hindered substrates.
Solvent Dioxane/H₂O, Toluene/H₂OBiphasic mixtures are very common. The aqueous phase helps dissolve the inorganic base and facilitates the formation of the active boronate species.[14]
DMF, DMAcPolar aprotic solvents can be useful if solubility is an issue, but they can also coordinate to the catalyst. Use with caution and ensure they are anhydrous.[3][17]
THFA common polar aprotic solvent, often used with an aqueous base.[14]

Q3: What is the general catalytic cycle for this reaction and where do problems occur?

A: The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[13][18]

G Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-Br Complex OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Aryl-Pd(II)-Aryl' Complex Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Product (Ar-Ar') RedElim->Product Bromopyrazine Bromopyrazine (Ar-Br) Bromopyrazine->OxAdd BoronicEster Boronic Ester/Acid (Ar'-B(OR)₂) BoronicEster->Transmetal Base Base Base->Transmetal Inhibition Catalyst Inhibition: Pyrazine nitrogen can bind here Inhibition->Pd0

Caption: The Suzuki-Miyaura catalytic cycle.

For bromopyrazines, the key challenge is the side reaction where the pyrazine nitrogen reversibly binds to the Pd(0) active catalyst, sequestering it from the productive cycle.

Standard Experimental Protocol

The following is a generalized, representative protocol for the Suzuki-Miyaura coupling of 2-bromopyrazine with an arylboronic acid. Note: This protocol must be optimized for specific substrates and coupling partners.

1. Reagent Preparation:

  • In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromopyrazine (1.0 equiv.), the arylboronic acid or pinacol ester (1.2–1.5 equiv.), and the base (e.g., K₂CO₃, 2.0–3.0 equiv.).

2. Catalyst Addition:

  • In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%). If using a precatalyst like XPhos Pd G3, add it directly (1-2 mol%).

3. Inert Atmosphere:

  • Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure the removal of all oxygen.[4]

4. Solvent Addition:

  • Add a thoroughly degassed solvent mixture (e.g., dioxane/water 4:1) via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

5. Reaction:

  • Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

6. Work-up:

  • Cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

7. Purification:

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired coupled product.

References

Technical Support Center: Purification of 5-Bromopyrazine-2-carbonitrile and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Bromopyrazine-2-carbonitrile and its derivatives. As a Senior Application Scientist, I understand that obtaining these valuable heterocyclic building blocks in high purity is critical for the success of your research, particularly in medicinal chemistry and materials science. The unique electronic properties of the pyrazine ring, combined with the reactivity of the bromo and nitrile functionalities, also present specific challenges during purification.

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move beyond simple protocols to explore the underlying chemical principles, empowering you to make informed decisions and effectively troubleshoot your purification workflow.

Troubleshooting Guide

This section addresses specific, problem-oriented issues you may encounter during the purification process. Each problem is followed by an analysis of potential causes and a set of recommended solutions.

Issue 1: My compound is streaking or tailing during silica gel column chromatography, leading to poor separation and mixed fractions.

Potential Causes:

  • Compound Acidity/Basicity: Pyrazines are basic compounds due to the nitrogen atoms in the ring. The surface of standard silica gel is acidic (due to silanol groups, Si-OH), which can lead to strong, non-ideal interactions with basic analytes. This causes the compound to "stick" and elute slowly and unevenly, resulting in tailing.[1]

  • Compound Instability: The nitrile group can be susceptible to hydrolysis on the acidic silica surface, especially if the eluent contains protic solvents like methanol. This creates more polar impurities (amides, carboxylic acids) during the separation, which contributes to streaking.[2]

  • Overloading the Column: Applying too much crude material relative to the amount of stationary phase will saturate the column, exceeding its separation capacity and causing broad, overlapping bands.

  • Inappropriate Solvent System: If the eluent is too non-polar, the compound will not move from the origin. If it is too polar, it will elute too quickly (low Rf) without effective separation from impurities.[3]

Recommended Solutions:

  • Neutralize the Stationary Phase: This is the most effective solution for basic compounds.

    • Add a Basic Modifier to the Eluent: Incorporate a small amount of a volatile base, such as 0.1-1% triethylamine (Et₃N) or pyridine, into your mobile phase.[1] This neutralizes the acidic silanol groups, preventing strong interactions and allowing for sharp, symmetrical peak shapes.

    • Use a Different Stationary Phase: Consider using neutral or basic alumina as an alternative to silica gel.[1] Alternatively, deactivated silica gel can be prepared by pre-treating it with a solution of your basic modifier.

  • Optimize the Mobile Phase:

    • TLC First: Always develop an optimal solvent system using Thin-Layer Chromatography (TLC) before running a column. Aim for an Rf value for your target compound between 0.25 and 0.40 to ensure good separation.[3]

    • Solvent Choice: For many pyrazine derivatives, a gradient of ethyl acetate in a non-polar solvent like hexanes or heptane is a good starting point.[4][5] Avoid highly protic solvents like methanol unless absolutely necessary and buffered with a base.

  • Proper Column Loading:

    • Rule of Thumb: A common guideline is to use a mass ratio of stationary phase to crude material of at least 50:1 for difficult separations.

    • Dry Loading: If your compound has poor solubility in the initial, non-polar eluent, consider dry loading. Dissolve the crude material in a strong solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.

Issue 2: My purified this compound appears colored (yellow or brown) even after chromatography or recrystallization.

Potential Causes:

  • Oxidation/Decomposition: Heterocyclic compounds, especially those with electron-withdrawing groups, can be susceptible to slow decomposition or oxidation when exposed to air and light, forming highly conjugated, colored byproducts.[1]

  • Residual Catalysts: If the compound was synthesized via a Sandmeyer reaction, trace amounts of copper salts may remain, which can impart color.[5][6]

  • Formation of Charge-Transfer Complexes: Trace impurities can sometimes form colored complexes with the main product.

Recommended Solutions:

  • Activated Carbon Treatment: Dissolve the colored solid in a suitable hot solvent (as if for recrystallization). Add a very small amount (e.g., 1-2% by weight) of activated carbon (charcoal) to the hot solution. Keep the solution hot for 5-10 minutes, then perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the carbon. The colored impurities will be adsorbed onto the carbon. Allow the filtrate to cool and crystallize.

  • Minimize Exposure: During workup and purification, minimize the compound's exposure to direct light and atmospheric oxygen. If possible, work under an inert atmosphere (nitrogen or argon).[1]

  • Chelating Wash: During the initial workup, wash the organic layer with a dilute aqueous solution of a chelating agent like EDTA or ammonium chloride to help remove residual metal catalysts.

Issue 3: My yield is very low after recrystallization.

Potential Causes:

  • Suboptimal Solvent Choice: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. If the compound is too soluble at room temperature, a significant amount will remain in the mother liquor.

  • Using Too Much Solvent: Dissolving the crude product in an excessive volume of hot solvent will prevent the solution from becoming supersaturated upon cooling, leading to poor or no crystallization.

  • Cooling Too Quickly: Rapid cooling (e.g., plunging the hot flask into an ice bath) promotes the formation of very small, often impure crystals and can trap impurities.

  • Premature Crystallization: If the compound crystallizes in the funnel during a hot filtration step, significant product loss will occur.

Recommended Solutions:

  • Systematic Solvent Screening: Test the solubility of a small amount of your crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes, and mixtures thereof) at both room temperature and boiling point to identify the ideal system.

  • Minimize Solvent Volume: Add the hot solvent portion-wise to the crude material, with heating, until the solid just dissolves. This ensures a saturated solution is formed.

  • Controlled Cooling: Allow the hot, filtered solution to cool slowly to room temperature. Once it has reached ambient temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal formation.

  • Prevent Premature Crystallization: Use a pre-heated funnel and filter flask for the hot filtration step. It is also wise to add a small excess of hot solvent (~5%) just before filtering to ensure the compound remains in solution.

  • Recover from Mother Liquor: The filtrate (mother liquor) after the first crop of crystals can be concentrated and cooled again to obtain a second, usually less pure, crop of crystals, which can be combined with other impure batches for re-purification.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification method for this compound?

A1: For most laboratory-scale syntheses (<5 g), flash column chromatography on silica gel is the most robust and versatile method.[5][7] It is highly effective at removing common impurities from the Sandmeyer synthesis, such as unreacted 5-aminopyrazine-2-carbonitrile and various side products.[6][8] A typical eluent system is a gradient of ethyl acetate in hexanes.[5] For final polishing of an already relatively pure solid, recrystallization is an excellent secondary step to achieve high analytical purity.

Q2: How can I effectively remove unreacted 5-aminopyrazine-2-carbonitrile starting material?

A2: The starting material is significantly more polar and more basic than the product due to the primary amine group.

  • Acid Wash: During the initial workup, an effective way to remove the bulk of the amine is to wash the organic extract (e.g., in ethyl acetate or DCM) with a dilute acid solution, such as 1N HCl (aq).[5][6] The amine will be protonated to form a water-soluble salt and partition into the aqueous layer. Be cautious not to use harsh acidic conditions that could hydrolyze the nitrile.

  • Chromatography: The amine will have a much lower Rf value on silica gel than the brominated product. It will stick strongly to the baseline in most hexane/ethyl acetate solvent systems, allowing for easy separation.

Q3: What analytical techniques should I use to assess the purity of my final product?

A3: A combination of techniques is recommended for a comprehensive assessment of purity.

  • High-Performance Liquid Chromatography (HPLC): This is the industry-standard technique for quantitative purity assessment.[9][10] A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like 0.1% formic acid) and UV detection is a common setup.[9][11] Purity is typically reported as an area percentage.

  • Nuclear Magnetic Resonance (¹H NMR): This provides crucial structural confirmation and can give a good qualitative indication of purity.[5][6] The absence of signals corresponding to starting materials or obvious impurities is a key indicator. Quantitative NMR (qNMR) can be used for an absolute purity determination against a certified internal standard.[9][12]

  • Thin-Layer Chromatography (TLC): An indispensable tool for a quick, qualitative check of purity and for monitoring reaction progress and column fractions. A pure compound should ideally show a single spot.[10]

Q4: My synthesis involves a bromination step. What are common bromination-related impurities?

A4: Bromination of aromatic and heterocyclic rings can sometimes generate isomeric or over-brominated byproducts.[13][14] For a pyrazine ring, this could include:

  • Poly-brominated species: If the reaction conditions are too harsh or the stoichiometry is not well-controlled, a second bromine atom could be added to the ring.

  • Hydrolysis/Debromination: Depending on the workup and purification conditions, minor amounts of debrominated (pyrazine-2-carbonitrile) or hydrolyzed (5-hydroxypyrazine-2-carbonitrile) species could be formed.[15] These impurities usually have different polarities and can typically be separated from the desired product by column chromatography.

Visualized Workflows and Data

General Purification Workflow

The following diagram outlines a typical decision-making process for purifying a crude solid product like this compound.

G cluster_recryst Recrystallization Path cluster_chrom Chromatography Path crude Crude Solid Product tlc Analyze by TLC (Multiple Solvent Systems) crude->tlc decision Are spots well-separated? tlc->decision recryst Perform Recrystallization decision->recryst Yes / Single Spot chrom Perform Column Chromatography decision->chrom No / Smearing filter Filter & Dry Crystals recryst->filter pure_recryst High Purity Solid filter->pure_recryst combine Combine Pure Fractions chrom->combine evap Evaporate Solvent combine->evap evap->recryst If solid, may re-x for final polish pure_chrom High Purity Product evap->pure_chrom

Caption: Decision workflow for purification method selection.

Troubleshooting Logic for Column Chromatography

This diagram illustrates a logical approach to diagnosing and solving poor separation during column chromatography.

G start Problem: Poor Separation / Tailing cause1 Potential Cause Acid-Base Interaction start->cause1 cause2 Potential Cause Wrong Eluent Polarity start->cause2 cause3 Potential Cause Column Overload start->cause3 solution1 Solution Add 1% Et3N to eluent OR Use Alumina cause1->solution1 solution2 Solution Optimize Rf on TLC (0.25-0.4) Use gradient elution cause2->solution2 solution3 solution3 cause3->solution3

Caption: Troubleshooting logic for column chromatography issues.

Common Purification Solvents

The choice of solvent is critical for both chromatography and recrystallization. This table provides a reference for common solvents, ordered by increasing polarity.

SolventPolarity IndexBoiling Point (°C)Notes
Non-Polar
Hexanes / Heptane0.169 / 98Common non-polar component in chromatography.
Toluene2.4111Useful for recrystallizing aromatic compounds.
Dichloromethane (DCM)3.140Good solvent for dissolving crude material for dry loading.
Intermediate Polarity
Diethyl Ether2.835Highly volatile, often too strong as an eluent.
Ethyl Acetate (EtOAc)4.477Excellent, versatile polar component for chromatography.[5]
Polar Protic
Isopropanol (IPA)3.982Common recrystallization solvent.
Ethanol (EtOH)4.378Common recrystallization solvent.
Methanol (MeOH)5.165Can be too polar for silica gel; may dissolve silica. Use sparingly.
Water10.2100Used in workup and for highly polar compounds.

References

Side reactions of 5-Bromopyrazine-2-carbonitrile under basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromopyrazine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block, particularly under basic conditions. Here, we will address common experimental challenges, delve into the underlying chemical principles, and provide actionable troubleshooting strategies to ensure the success of your synthetic endeavors.

Section 1: Frequently Asked Questions (FAQs)

FAQ 1: I am attempting a reaction with this compound using a strong base, and I'm observing a significant amount of a byproduct with a carboxylic acid functionality. What is happening?

This is a classic case of nitrile hydrolysis. The cyano group (-CN) on your starting material is susceptible to hydrolysis under both acidic and basic conditions to form a carboxylic acid. In the presence of a strong base, such as sodium hydroxide, the hydroxide ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile. This initially forms a carboxamide intermediate, which can then undergo further hydrolysis to the corresponding carboxylate salt. Acidic workup will then protonate the salt to yield 5-bromopyrazine-2-carboxylic acid.

Troubleshooting:

  • Choice of Base: If your desired reaction requires basic conditions, consider using a non-nucleophilic, sterically hindered base. Examples include diisopropylethylamine (DIPEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). These bases are less likely to attack the nitrile group directly.

  • Temperature Control: Hydrolysis is often accelerated at elevated temperatures. Running your reaction at a lower temperature can help to minimize this side reaction.

  • Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions. The presence of water will favor the hydrolysis pathway.

FAQ 2: My reaction is resulting in the loss of the bromine atom from the pyrazine ring. What could be causing this?

The bromine atom on the pyrazine ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyrazine ring and the cyano group makes the carbon atom attached to the bromine electrophilic and prone to attack by nucleophiles.[1][2][3][4][5]

Potential Nucleophiles in Your Reaction:

  • Hydroxide ions: If you are using an aqueous basic solution, hydroxide can act as a nucleophile, displacing the bromide to form 5-hydroxypyrazine-2-carbonitrile.

  • Other Nucleophiles: Any other nucleophilic species present in your reaction mixture (e.g., amines, alkoxides) can potentially displace the bromide.

Troubleshooting:

  • Control of Nucleophiles: Carefully consider all species present in your reaction. If the intention is not to displace the bromide, avoid strong nucleophiles.

  • Reaction Conditions: SNAr reactions are often temperature-dependent. Lowering the reaction temperature may reduce the rate of this side reaction.

  • Protecting Groups: In complex syntheses, it may be necessary to carry out the desired transformation on a different part of the molecule before introducing the functionality that requires basic conditions.

FAQ 3: I am trying to perform a Suzuki coupling, but I am getting low yields and a complex mixture of products. What are the likely side reactions?

While Suzuki couplings are powerful C-C bond-forming reactions, several side reactions can occur with this compound under the basic conditions typically employed.

Common Issues:

  • Competitive Nitrile Hydrolysis: As mentioned in FAQ 1, the basic conditions of the Suzuki coupling (e.g., using Na₂CO₃, K₂CO₃, or Cs₂CO₃ in the presence of water) can lead to the hydrolysis of the nitrile group.

  • Competitive Nucleophilic Aromatic Substitution: The basic medium can also promote the substitution of the bromine atom by hydroxide or other nucleophiles present.

  • Homocoupling: Your boronic acid derivative can react with itself to form a biaryl byproduct.

  • Protodeboronation: The boronic acid can be cleaved by the basic conditions to replace the boronic acid group with a hydrogen atom.

  • Dehalogenation: Reductive dehalogenation can occur, replacing the bromine atom with a hydrogen. This can be promoted by the phosphine ligands and other components of the catalytic system.

Troubleshooting:

  • Base Selection: Consider using a weaker base or a non-aqueous base system if compatible with your catalytic cycle.

  • Ligand Choice: The choice of phosphine ligand can significantly impact the reaction outcome. Experiment with different ligands to find one that promotes the desired cross-coupling over side reactions.

  • Temperature and Reaction Time: Optimize the temperature and reaction time to favor the Suzuki coupling. Monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times that can lead to increased side product formation.

Section 2: Troubleshooting Guides

Guide 1: Identifying and Mitigating Nitrile Hydrolysis

Symptoms:

  • Appearance of a new, more polar spot on TLC.

  • Mass spectrometry data showing a peak corresponding to the molecular weight of 5-bromopyrazine-2-carboxylic acid or its amide.

  • IR spectroscopy showing a broad O-H stretch and a C=O stretch characteristic of a carboxylic acid.

Workflow for Mitigation:

G start Observe Evidence of Nitrile Hydrolysis cond1 Are aqueous basic conditions necessary? start->cond1 step1a Switch to non-nucleophilic base (e.g., DIPEA, DBU) cond1->step1a No cond2 Is elevated temperature required? cond1->cond2 Yes step1b Ensure strictly anhydrous conditions step1a->step1b step1b->cond2 step2a Lower reaction temperature cond2->step2a No step2b Monitor reaction closely to minimize time cond2->step2b Yes result Reduced Hydrolysis step2a->result step2b->result

Caption: Troubleshooting workflow for nitrile hydrolysis.

Guide 2: Addressing Unwanted Nucleophilic Aromatic Substitution (SNAr)

Symptoms:

  • Mass spectrometry data indicating the replacement of bromine with another nucleophile.

  • NMR spectroscopy showing the disappearance of the characteristic signal for the proton adjacent to the bromine and the appearance of new signals corresponding to the substituted product.

Reaction Mechanism:

SNAr reactant This compound intermediate Meisenheimer Complex (Resonance Stabilized Anion) reactant->intermediate + Nu⁻ nucleophile Nu⁻ product 5-Substituted-pyrazine-2-carbonitrile intermediate->product - Br⁻ leaving_group Br⁻

Caption: General mechanism for SNAr on this compound.

Mitigation Strategies:

StrategyRationale
Lower Temperature SNAr reactions have a significant activation energy. Reducing the temperature will slow the rate of substitution more than many other desired transformations.
Use a Weaker Base If a base is required but not as a nucleophile, using a weaker or more sterically hindered base can prevent it from attacking the pyrazine ring.
Protect the Nitrile Group In some cases, the nitrile group can be temporarily converted to a less electron-withdrawing group to deactivate the ring towards SNAr. This is a more advanced strategy for multi-step syntheses.
Change the Solvent The solvent can influence the rate of SNAr. Aprotic polar solvents can accelerate these reactions. Consider less polar solvents if compatible with your desired reaction.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Minimizing Side Reactions in a Base-Mediated Reaction
  • Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.

  • Solvent: Use a freshly opened bottle of an anhydrous solvent or a solvent dried over appropriate drying agents.

  • Reagents: Add the this compound and any other solid reagents to the reaction flask under an inert atmosphere.

  • Inert Atmosphere: Purge the reaction flask with nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add the anhydrous solvent via a syringe.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath.

  • Base Addition: Add the non-nucleophilic base (e.g., DIPEA) dropwise via a syringe.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, quench it at the low temperature before warming to room temperature.

  • Workup: Perform an aqueous workup as required by the specific reaction.

References

Technical Support Center: Improving the Reproducibility of Suzuki Reactions with Pyrazine Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving pyrazine substrates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this powerful C-C bond-forming reaction. Pyrazines are a privileged scaffold in medicinal chemistry, but their electron-deficient nature and potential for catalyst inhibition present unique hurdles.[1][2] This document provides field-proven insights, troubleshooting strategies, and detailed protocols to enhance the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why are Suzuki reactions with pyrazine substrates often challenging?

A1: The primary challenges stem from the inherent electronic properties of the pyrazine ring.[3]

  • Electron-Deficient Nature: The two nitrogen atoms withdraw electron density, making the pyrazine ring electron-deficient.[1] This can slow down the rate-limiting oxidative addition step, particularly with less reactive halides like chlorides.[4]

  • Catalyst Inhibition: The lone pair of electrons on the pyrazine nitrogens can coordinate to the palladium catalyst. This coordination can lead to the formation of inactive catalyst species or catalyst deactivation, effectively poisoning the reaction.[5]

  • Substrate Instability: Pyrazine boronic acids can be prone to competitive side reactions like protodeboronation, especially under basic aqueous conditions.[5][6]

Q2: I'm starting a new project. What is a reliable starting point for catalyst, ligand, and base conditions?

A2: For a robust starting point with a typical chloropyrazine or bromopyrazine, a combination of a modern palladium pre-catalyst, a bulky electron-rich phosphine ligand, and a moderate base is recommended.

  • Catalyst System: Instead of traditional catalysts like Pd(PPh₃)₄, which can fail with chloropyrazines[1], consider using a Pd(II) pre-catalyst like Pd(OAc)₂ or a pre-formed catalyst from a supplier like CataCXium A Pd G3.[7] These are often paired with bulky, electron-donating phosphine ligands such as Buchwald's SPhos or XPhos, which are known to be effective for challenging heteroaromatic couplings.[7][8]

  • Base: Potassium phosphate (K₃PO₄) is an excellent starting choice. It is moderately basic, which is often sufficient to promote transmetalation without causing significant substrate degradation or protodeboronation that can occur with stronger bases.[7][8]

  • Solvent: A biphasic solvent system such as 1,4-dioxane/water or toluene/water (in ratios from 4:1 to 10:1) is standard.[8][9] The water helps to dissolve the inorganic base, facilitating the reaction.

Q3: Should I use a pyrazine boronic acid or a boronate ester (e.g., pinacol ester)?

A3: Using a boronate ester, such as a neopentyl or pinacol ester, is highly recommended, especially if you are experiencing issues with low yields or byproduct formation. Boronic esters are generally more stable than their corresponding boronic acids and are significantly less prone to protodeboronation, a common side reaction where the C-B bond is cleaved by a proton source.[6][8] While they may be more expensive, the improved stability often leads to more reproducible results and higher yields.

Q4: Is microwave irradiation beneficial for these reactions?

A4: Yes, microwave-assisted synthesis can be highly effective. The rapid heating can significantly reduce reaction times (from hours to minutes) and often improves yields by overcoming the activation energy barrier for sluggish oxidative addition steps, particularly with chloropyrazines.[1][9] It can also minimize the formation of byproducts that may result from prolonged heating.[1]

Troubleshooting Guide: Common Issues & Solutions

Issue 1: Low or No Conversion of the Pyrazine Halide

This is one of the most frequent problems, often pointing to an issue with the catalytic cycle's initiation or the catalyst's stability.

dot

Caption: Key failure points in the Suzuki catalytic cycle for pyrazine substrates.

Q: My reaction shows no consumption of the starting halopyrazine. What's wrong with my catalyst?

A: An inactive catalyst system is the most likely culprit.

  • Causality: The oxidative addition of a palladium(0) species to the electron-deficient C-X bond of a halopyrazine is often the slowest step in the catalytic cycle.[1] Furthermore, the nitrogen atoms of the pyrazine ring can act as Lewis bases and coordinate to the electron-deficient palladium center, forming off-cycle, inactive complexes.[5]

  • Solution 1: Re-evaluate Your Ligand. Standard ligands like triphenylphosphine (PPh₃) are often not sufficient.[1] Switch to a more electron-rich and sterically bulky monodentate phosphine ligand. These ligands promote oxidative addition and stabilize the active Pd(0) species.

    • Recommended Ligands: XPhos, SPhos, RuPhos, or tricyclohexylphosphine (PCy₃).[7][10] These have proven effective for a range of challenging nitrogen heterocycles.[10]

  • Solution 2: Ensure Complete Degassing. Oxygen can rapidly oxidize and deactivate the active Pd(0) catalyst.[8] Ensure your solvents and the reaction headspace are thoroughly purged with an inert gas like argon or nitrogen. For best results, use a freeze-pump-thaw technique for solvent degassing, especially for larger-scale reactions.[8]

  • Solution 3: Check Your Palladium Source. If you are preparing your catalyst in situ from a source like Pd(OAc)₂ and a ligand, ensure the quality of both reagents. Alternatively, using a commercially available, air-stable pre-catalyst (e.g., an XPhos-Pd G3 pre-catalyst) can provide greater reproducibility.[7]

Issue 2: Significant Byproduct Formation

The appearance of major byproducts points to side reactions competing with the desired cross-coupling.

Q: My main byproduct is the deborylated starting material. How do I prevent this?

A: This side reaction is called protodeboronation .

  • Causality: Protodeboronation is the cleavage of the C–B bond of the boronic acid, which is then replaced by a hydrogen atom from a proton source (typically water). This process is often catalyzed by the base and accelerated by higher temperatures.[5][11] Heteroaryl boronic acids can be particularly susceptible to this pathway.[6]

  • Solution 1: Use a Boronate Ester. As mentioned in the FAQ, switching from a boronic acid to a pinacol or neopentyl boronate ester is the most effective solution. These are significantly more robust against hydrolysis.[8]

  • Solution 2: Use a Milder Base. Stronger bases can accelerate the decomposition. Switch from carbonates (e.g., K₂CO₃) to phosphates (K₃PO₄) or fluorides (KF, CsF), which are generally milder and can suppress this side reaction.[7][8]

  • Solution 3: Minimize Water. If possible, use anhydrous solvents and an anhydrous base (e.g., KF). While many Suzuki reactions benefit from water, it is the primary proton source for this side reaction.[8]

Q: I am seeing a significant amount of the corresponding "de-halogenated" pyrazine. What causes this?

A: This side reaction is hydrodehalogenation .

  • Causality: The pyrazine-halide bond is replaced by a pyrazine-hydrogen bond. This can be promoted by certain bases and solvents and may involve a competing catalytic cycle or degradation pathway.[7]

  • Solution: The choice of base is critical. Using a weaker base like K₃PO₄ or Cs₂CO₃ instead of strong bases is often effective.[7] Additionally, carefully screening the solvent system can help minimize this pathway.

Table 1: Recommended Starting Conditions for Pyrazine Suzuki Coupling
ParameterRecommendation for ChloropyrazinesRecommendation for BromopyrazinesRationale
Pd Source Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%)Pd(OAc)₂ (1-2 mol%)Precursors for active Pd(0) species.
Ligand XPhos or SPhos (2-4 mol%)SPhos or P(t-Bu)₃ (2-4 mol%)Bulky, e⁻-rich ligands accelerate slow oxidative addition.[7][8]
Base K₃PO₄ (2-3 equiv.)K₂CO₃ or K₃PO₄ (2-3 equiv.)K₃PO₄ is effective for challenging couplings; K₂CO₃ is a good default.[4][7]
Solvent Toluene/H₂O (10:1) or Dioxane/H₂O (4:1)Dioxane/H₂O (4:1) or ACN/H₂O (4:1)Biphasic systems dissolve reagents well; lower water content may be needed.[4][9]
Temperature 100-120 °C (Conventional) or 120-150 °C (Microwave)80-100 °C (Conventional) or 100-120 °C (Microwave)Higher energy is needed to activate the stronger C-Cl bond.[1][4]

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Suzuki Coupling

This protocol is a general guideline and should be optimized for specific substrates.[4]

  • Reaction Setup: To a microwave reaction vial equipped with a magnetic stir bar, add the halopyrazine (1.0 equiv., e.g., 0.5 mmol), the arylboronic acid or ester (1.2-1.5 equiv.), the base (e.g., K₃PO₄, 2.0-3.0 equiv.), the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio, 4 mL total).

  • Sealing and Reaction: Seal the vial with a cap and place it in the microwave reactor. Irradiate the mixture at the specified temperature (e.g., 120-150 °C) for the designated time (e.g., 15-30 minutes).[4][9]

  • Work-up: After the reaction, cool the vial to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Troubleshooting Workflow Diagram

dot

Caption: A logical workflow for troubleshooting common Suzuki coupling issues.

References

Technical Support Center: Overcoming Catalyst Deactivation in Reactions with Nitrogen-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the significant challenge of catalyst deactivation in reactions involving nitrogen-containing heterocycles. These nitrogen-containing scaffolds are pivotal in pharmaceuticals and material science, making the mastery of their synthesis crucial.[1][2][3][4]

Catalyst deactivation, a process where the catalyst loses its activity over time, is a common hurdle, especially when nitrogen heterocycles are involved.[5][6] The lone pair of electrons on the nitrogen atom can strongly coordinate with the metal center of the catalyst, leading to catalyst poisoning and a subsequent decrease in reaction efficiency.[7][8][9] This guide is designed to help you diagnose, troubleshoot, and ultimately prevent these deactivation pathways.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses common experimental issues in a question-and-answer format, providing a systematic approach to problem-solving.

Issue 1: My reaction is sluggish or shows no conversion.

Q: I've set up my cross-coupling reaction with a pyridine derivative, but I'm seeing very low to no product formation. What are the likely causes and how can I fix it?

A: This is a classic symptom of catalyst inhibition or deactivation. The primary suspect is the strong coordination of the pyridine nitrogen to your palladium catalyst.[7][8] Here’s a step-by-step guide to troubleshoot this issue:

Potential Causes & Solutions:

  • Catalyst Poisoning by the Substrate: The Lewis basic nitrogen atom of the heterocycle can act as a poison by binding to the active metal center and inhibiting the catalytic cycle.[8][10][11]

    • Solution 1: Ligand Selection. Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can shield the metal center from the coordinating nitrogen, promoting the desired reaction.[7]

    • Solution 2: Increase Catalyst Loading. As a straightforward approach, increasing the catalyst and ligand concentration can sometimes overcome the inhibitory effect.[8]

    • Solution 3: Modify the Heterocycle. If possible, introducing an electron-withdrawing substituent on the heterocycle can decrease the Lewis basicity of the nitrogen atom, thereby reducing its tendency to coordinate to the catalyst.[12]

  • Inadequate Purity of Reagents and Solvents: Trace impurities such as water, oxygen, or sulfur compounds in your reactants or solvents can be potent catalyst poisons.[8][13]

    • Solution: Ensure all reagents are of high purity. Distill solvents and thoroughly degas them to remove oxygen and moisture.[8][13] Running the reaction under a rigorously inert atmosphere (Argon or Nitrogen) is critical.[14]

  • Suboptimal Reaction Conditions: Temperature and base selection are crucial parameters.

    • Solution: Systematically screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents. While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition into inactive palladium black.[7][8] It's essential to find the optimal temperature that promotes the reaction without significant catalyst degradation.

Experimental Protocol: Systematic Reaction Optimization

This protocol provides a general framework for optimizing a palladium-catalyzed cross-coupling reaction with a challenging nitrogen-containing heterocycle.

  • Reaction Setup: In a glovebox or under a strict inert atmosphere, add the nitrogen-containing heterocycle (1.0 equiv.), the coupling partner (e.g., boronic acid, 1.2-1.5 equiv.), and the selected base (2.0-3.0 equiv.) to an array of oven-dried reaction vials equipped with stir bars.

  • Catalyst and Ligand Addition: Prepare stock solutions of the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a panel of ligands (e.g., XPhos, SPhos, RuPhos, 4 mol%) in degassed solvent. Add the appropriate catalyst and ligand solutions to each vial.

  • Reaction Execution: Seal the vials and heat the reaction array to the desired temperature.

  • Analysis: After a set time, cool the reactions to room temperature. Take an aliquot from each vial, dilute it, and analyze by LC-MS or GC-MS to determine the conversion and identify the optimal conditions.[7]

Table 1: Troubleshooting Low or No Product Yield

Possible Cause Troubleshooting Steps Rationale
Catalyst Poisoning by Heterocycle Use bulky, electron-rich ligands (e.g., XPhos, SPhos).[7]Steric hindrance from the ligand can prevent the nitrogen atom from coordinating to the metal center.
Increase catalyst/ligand loading.[8]A higher concentration of active catalyst can compensate for the portion that is deactivated.
Impure Reagents/Solvents Purify starting materials and distill/degas solvents.[8][13]Removes common poisons like water, oxygen, and sulfur compounds.
Suboptimal Reaction Conditions Screen different bases, solvents, and temperatures.[14]The interplay of these parameters is crucial for catalyst stability and activity.
Incorrect Catalyst System Use a modern precatalyst (e.g., G3 or G4 palladacycles).[15]These are designed for efficient generation of the active LPd(0) species.
Issue 2: My reaction starts well but then stops before completion.

Q: My reaction shows initial product formation, but the conversion plateaus at a low to moderate level. What's happening?

A: This pattern often indicates that the catalyst is deactivating over the course of the reaction.

Potential Causes & Solutions:

  • Thermal Decomposition: At elevated temperatures, the catalyst can decompose to form inactive palladium black.[8]

    • Solution: Try running the reaction at a lower temperature for a longer duration. If a higher temperature is necessary, ensure an adequate ligand-to-metal ratio to stabilize the catalyst.[7]

  • Ligand Degradation: Phosphine-based ligands are susceptible to oxidation by trace amounts of air.[8]

    • Solution: Ensure rigorous exclusion of air and use freshly opened or purified ligands. Consider using more robust N-heterocyclic carbene (NHC) ligands.

  • Formation of Inactive Catalyst Species: The catalyst can react with other components in the reaction mixture to form stable, catalytically inactive complexes.[8]

    • Solution: The choice of ligand and reaction conditions is critical. Experiment with different ligand systems to find one that is more resistant to forming inactive species in your specific reaction.

Diagram 1: Troubleshooting Workflow for Low Reaction Yield

G start Low or No Product Yield check_reagents Step 1: Verify Reagent Purity & Inert Atmosphere start->check_reagents optimize_catalyst Step 2: Optimize Catalyst System (Precatalyst & Ligand) check_reagents->optimize_catalyst Reagents & Setup OK fail Still Low Yield - Re-evaluate Approach check_reagents->fail Impurity Found optimize_conditions Step 3: Screen Reaction Parameters (Base, Solvent, Temp.) optimize_catalyst->optimize_conditions System Optimized optimize_catalyst->fail No Improvement success Improved Yield optimize_conditions->success Conditions Optimized optimize_conditions->fail No Improvement G cluster_poisoning Poisoning cluster_decomposition Decomposition cluster_aggregation Aggregation ActiveCatalyst Active Catalyst (e.g., L-Pd(0)) Poisoning Strong Coordination with N-Heterocycle ActiveCatalyst->Poisoning [N-Heterocycle] Thermal Thermal Degradation (High Temp) ActiveCatalyst->Thermal Oxidative Oxidative Degradation (Trace O2) ActiveCatalyst->Oxidative Sintering Sintering/Formation of Pd Black ActiveCatalyst->Sintering DeactivatedCatalyst Deactivated Catalyst Poisoning->DeactivatedCatalyst Thermal->DeactivatedCatalyst Oxidative->DeactivatedCatalyst Sintering->DeactivatedCatalyst

References

Technical Support Center: Optimizing Base Selection for Cross-Coupling of Electron-Deficient Bromopyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of electron-deficient bromopyrazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical choice of a base in palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrazine ring presents unique challenges, making the selection of an appropriate base paramount for achieving high yields and minimizing side reactions.

This resource provides in-depth answers to frequently asked questions and a troubleshooting guide to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of base so critical for the cross-coupling of electron-deficient bromopyrazines?

The pyrazine ring contains two electron-withdrawing nitrogen atoms, which significantly impacts the reactivity of the C-Br bond and the stability of the reaction intermediates. The base is not merely a stoichiometric reagent but a key player that influences multiple stages of the catalytic cycle. An optimal base must be strong enough to facilitate the desired transformation (e.g., transmetalation in Suzuki coupling or deprotonation in Buchwald-Hartwig amination) without causing undesirable side reactions such as catalyst deactivation, substrate degradation, or promoting hydrodehalogenation.[1][2] The electron-deficient character of the pyrazine nucleus makes it susceptible to nucleophilic attack, a factor that can be exacerbated by an inappropriate choice of base.

Q2: What are the primary roles of the base in the most common cross-coupling reactions?

The function of the base is specific to the type of cross-coupling reaction being performed:

  • Suzuki-Miyaura Coupling: The base is crucial for the transmetalation step. It activates the organoboron species (boronic acid or ester) by forming a more nucleophilic boronate complex ([R-B(OH)₃]⁻), which then efficiently transfers its organic group to the palladium center.[3][4]

  • Buchwald-Hartwig Amination: The base deprotonates the amine coupling partner, generating a more nucleophilic amide anion that can then coordinate to the palladium complex, facilitating C-N bond formation. For challenging substrates, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often required.[2][5]

  • Sonogashira Coupling: The base, typically an amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves two purposes. It deprotonates the terminal alkyne to form the reactive copper(I) acetylide intermediate and also neutralizes the hydrogen halide (HBr) byproduct generated during the reaction.[6][7][8]

Q3: What are the main classes of bases used for pyrazine coupling, and what are their general pros and cons?

Bases are broadly categorized as inorganic or organic, each with distinct advantages and disadvantages.

  • Inorganic Bases:

    • Carbonates (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃): These are widely used due to their moderate basicity and low cost. Cesium carbonate (Cs₂CO₃) is often more effective for challenging couplings due to its higher solubility in organic solvents.[3][9] They are generally considered "weaker" bases, which can be advantageous for substrates with base-sensitive functional groups.

    • Phosphates (e.g., K₃PO₄): Potassium phosphate is a versatile and effective base, often providing a good balance of reactivity and mildness. It is particularly useful in Suzuki couplings.[10][11]

    • Hydroxides (e.g., NaOH, KOH): While strong and inexpensive, hydroxides can promote side reactions, including hydrolysis of esters or catalyst deactivation, and are often less effective in anhydrous organic solvents.[12]

    • Fluorides (e.g., KF, CsF): Fluoride ions have a high affinity for boron, which can be beneficial in activating boronic esters in Suzuki reactions.

  • Organic Bases:

    • Alkoxides (e.g., NaOtBu, KOtBu): These are very strong, non-nucleophilic bases, making them highly effective for difficult C-N and C-O couplings (Buchwald-Hartwig). However, their high basicity can be detrimental to substrates with sensitive functional groups.[5]

    • Amines (e.g., Et₃N, DIPEA, DBU): Primarily used in Sonogashira reactions, these bases are generally not strong enough for most Suzuki or Buchwald-Hartwig couplings of bromopyrazines.[6][7] In some cases, strong organic bases like DBU have been found to inhibit reactions by coordinating to the palladium center.[13]

Q4: How does the pKₐ of the base's conjugate acid influence its effectiveness?

The pKₐ of the conjugate acid (pKaH) is a direct measure of the base's strength. A higher pKaH value indicates a stronger base.[14][15] The required base strength is dictated by the specific step it needs to promote. For instance, deprotonating a primary amine (pKaH of conjugate acid ~35-40) in a Buchwald-Hartwig reaction requires a much stronger base (like NaOtBu, pKaH of t-BuOH ≈ 17) than activating a phenylboronic acid (pKa ≈ 8-10) in a Suzuki reaction, where a carbonate base (pKaH of HCO₃⁻ ≈ 10.3) is often sufficient.[14] Choosing a base that is "just right" is key to avoiding side reactions caused by excessive basicity.

Troubleshooting Guide

Problem 1: Low or no conversion of the bromopyrazine starting material.

Low conversion is a frequent issue, often pointing to problems with catalyst activation or the key base-mediated step.

  • Potential Cause A: The base is too weak.

    • Why it happens: The selected base may be insufficiently strong to either deprotonate the coupling partner (in C-N or C-C sp-hybridized couplings) or to form the active boronate species in Suzuki reactions at a sufficient rate.

    • Solution: Switch to a stronger base. For Suzuki reactions, if K₂CO₃ fails, try K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig aminations, if an inorganic base is ineffective, a switch to a stronger alkoxide base like NaOtBu is often necessary.[2]

  • Potential Cause B: Poor solubility of the base.

    • Why it happens: Many inorganic bases (e.g., K₃PO₄, K₂CO₃) have very low solubility in common anhydrous organic solvents like toluene or dioxane. If the base is not adequately dispersed, it cannot effectively participate in the reaction.

    • Solution:

      • Ensure the base is finely powdered to maximize surface area.

      • Consider using a biphasic solvent system (e.g., Toluene/H₂O or Dioxane/H₂O) to help dissolve the inorganic base.[3][10]

      • Switch to a more soluble base, such as Cs₂CO₃ in dioxane or an organic base if appropriate for the reaction type.

Problem 2: Significant formation of side products, especially debromination (hydrodehalogenation).

The formation of pyrazine (where the bromine has been replaced by a hydrogen) is a common side reaction.

  • Potential Cause: The base is too strong or reaction temperature is too high.

    • Why it happens: Strong bases, particularly in the presence of trace water or other proton sources, can promote the formation of palladium hydride (Pd-H) species. These species can then react with the bromopyrazine in a competing catalytic cycle to cause debromination.[16] This issue is often exacerbated at elevated temperatures.

    • Solution:

      • Switch to a milder base. If you are using NaOtBu, consider if K₃PO₄ or Cs₂CO₃ could be effective under slightly modified conditions.

      • Lower the reaction temperature. A more active catalyst/ligand system may allow the reaction to proceed at a lower temperature, thereby suppressing the debromination pathway.[16]

      • Ensure all reagents and solvents are scrupulously dried to minimize the presence of adventitious proton sources.

Problem 3: Catalyst deactivation or decomposition.

A dark blackening of the reaction mixture (palladium black) or a stall in conversion can indicate catalyst death.

  • Potential Cause: The base is attacking the ligand or catalyst.

    • Why it happens: Very strong bases, especially hydroxides or alkoxides at high temperatures, can degrade the phosphine ligands that are essential for stabilizing the palladium catalyst. This leads to the precipitation of inactive palladium(0). Some bases, particularly certain amines, can also act as catalyst poisons by strongly coordinating to the palladium center.[17][18]

    • Solution:

      • Avoid using hydroxide bases in anhydrous organic media with sensitive phosphine ligands.

      • If a strong base is necessary, use a more sterically hindered and robust ligand (e.g., biaryl phosphines like XPhos or SPhos) that is less susceptible to degradation.[2]

      • Screen alternative, milder bases like K₃PO₄ or Cs₂CO₃.

Data Summary and Protocols

Table 1: Comparative Guide to Common Bases for Pyrazine Cross-Coupling
BaseFormulapKₐ of Conjugate Acid (in H₂O)Typical Reaction(s)Key Considerations
Potassium CarbonateK₂CO₃10.3SuzukiMild, inexpensive, but poorly soluble in organic solvents. Often requires aqueous co-solvents.[12][19]
Cesium CarbonateCs₂CO₃10.3Suzuki, Buchwald-HartwigMore soluble in organic solvents than K₂CO₃, effective for challenging couplings.[9] Hygroscopic.
Potassium PhosphateK₃PO₄12.3Suzuki, Buchwald-HartwigExcellent general-purpose base, good balance of strength and mildness.[10][11]
Sodium tert-ButoxideNaOtBu~17Buchwald-HartwigVery strong, non-nucleophilic. Prone to promoting side reactions with sensitive substrates.[5]
TriethylamineEt₃N10.8SonogashiraActs as both base and solvent. Can cause catalyst deactivation in some systems.[6][17]

Note: pKa values are approximate and can vary with solvent and temperature.

Visualizations

Decision Workflow for Base Selection

Base_Selection_Workflow start Start: Define Coupling Reaction reaction_type What is the reaction type? start->reaction_type suzuki Suzuki-Miyaura reaction_type->suzuki Suzuki buchwald Buchwald-Hartwig reaction_type->buchwald Buchwald sonogashira Sonogashira reaction_type->sonogashira Sonogashira base_sensitive Is the substrate base-sensitive? suzuki->base_sensitive start_strong Start with a strong base: NaOtBu or LHMDS. buchwald->start_strong use_amine Use an amine base: Et₃N or DIPEA. sonogashira->use_amine try_carbonates Start with K₂CO₃ or K₃PO₄. Consider biphasic solvent. base_sensitive->try_carbonates Yes use_cs2co3 Switch to Cs₂CO₃. base_sensitive->use_cs2co3 No low_yield1 Low Yield? try_carbonates->low_yield1 low_yield1->use_cs2co3 Yes end Proceed with Optimized Base low_yield1->end No use_cs2co3->end side_reactions Side reactions observed? (e.g., debromination) start_strong->side_reactions try_weaker Switch to a weaker base: K₃PO₄ or Cs₂CO₃. side_reactions->try_weaker Yes side_reactions->end No try_weaker->end use_amine->end

Caption: A decision tree for selecting an optimal base.

Role of Base in the Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_reactants Reactants pd0 Pd(0)L₂ oac Ar-Pd(II)L₂-Br pd0->oac Oxidative Addition transmetalation Transmetalation (Base-Mediated) oac->transmetalation trans_complex Ar-Pd(II)L₂-R transmetalation->trans_complex trans_complex->pd0 Reductive Elimination Product Product trans_complex->Product Ar-R re Reductive Elimination ArBr Bromopyrazine (Ar-Br) ArBr->oac Boronic Boronic Acid (R-B(OH)₂) Boronic->transmetalation Base Base (e.g., K₃PO₄) Base->transmetalation

Caption: The base is critical for the transmetalation step.

Representative Experimental Protocol: Base Screening for Suzuki-Miyaura Coupling

This protocol provides a general framework for screening different bases to find the optimal conditions for the coupling of a bromopyrazine with an arylboronic acid.

Materials:

  • 2-Bromopyrazine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%)

  • Base to be screened (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.5 mmol, 2.5 equiv)

  • Solvent system (e.g., Dioxane/H₂O, 5:1 mixture, 5 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the 2-bromopyrazine, arylboronic acid, palladium precatalyst, phosphine ligand, and the selected base.

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Heating: Place the reaction tube in a preheated oil bath or heating block at the desired temperature (e.g., 90-110 °C).

  • Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.

  • Analysis: Analyze the yield and purity of the product from each base-screening reaction to determine the optimal conditions.

References

Column chromatography conditions for purifying 5-Bromopyrazine-2-carbonitrile products

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development who are working with 5-Bromopyrazine-2-carbonitrile. The purification of this heterocyclic compound, while routine, presents specific challenges that can impact yield and purity. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during its purification by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying this compound?

A1: For normal-phase chromatography, silica gel is the industry-standard and most effective stationary phase for purifying this compound and related pyrazine derivatives.[1][2][3]

  • Mechanism: Silica gel is a highly polar adsorbent. The this compound molecule possesses moderate polarity due to the nitrogen atoms in the pyrazine ring and the electron-withdrawing nitrile group. These features allow for selective interaction with the silanol groups (Si-OH) on the silica surface, enabling separation from less polar and more polar impurities.

  • Expert Tip: Standard flash-grade silica gel (40-63 µm particle size) is suitable for most applications. For difficult separations of closely-related impurities, using high-performance silica with a larger surface area (>700 m²/g) can significantly improve resolution.[2]

  • Stability Check: Before committing to a large-scale column, it is crucial to test the stability of your compound on silica. Spot a solution of your crude product on a TLC plate, let it sit for 30-60 minutes, and then develop it. If a new spot appears or the original spot degrades, your compound may be unstable on silica, and an alternative like alumina or a reversed-phase C18 column should be considered.[4]

Q2: How do I select and optimize the mobile phase (eluent)?

A2: The most commonly successful mobile phase system for this compound is a binary mixture of a non-polar solvent like hexane (or heptane) and a moderately polar solvent like ethyl acetate.[1][3][5]

  • Causality: Hexane acts as the weak solvent, allowing the compound to adsorb to the silica, while ethyl acetate is the stronger, more polar solvent that competes for binding sites on the stationary phase, thereby moving the compound along the column.[6] The ratio of these two solvents dictates the elution speed.

  • Optimization Workflow: Optimization is always performed using Thin Layer Chromatography (TLC) prior to running the column. The goal is to find a solvent ratio that provides a retention factor (Rf) of approximately 0.3-0.4 for the this compound product.[6] This Rf value typically ensures that the compound elutes from the column in a reasonable volume without being too close to the solvent front (where impurities may co-elute) or sticking to the column indefinitely.

Experimental Protocols

Protocol 1: TLC for Mobile Phase Optimization
  • Prepare Samples: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane). Prepare a diluted sample of your starting material (e.g., 5-Aminopyrazine-2-carbonitrile) if available.

  • Spot the TLC Plate: Using a capillary tube, spot the crude mixture and the starting material side-by-side on the baseline of a silica gel TLC plate.

  • Test Solvent Systems: Prepare small volumes of different hexane/ethyl acetate mixtures (e.g., 9:1, 8:2, 7:3).

  • Develop Plates: Place a TLC plate in a developing chamber containing one of the test solvent systems. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (typically 254 nm).

  • Analyze: Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front) for each spot. The ideal system will show good separation (ΔRf > 0.1) between the product spot and major impurities, with the product Rf at ~0.3-0.4.

Q3: What are the likely impurities and how will they behave on the column?

A3: The impurity profile depends heavily on the synthetic route. A common synthesis is the Sandmeyer reaction of 5-Aminopyrazine-2-carbonitrile.[1][7]

Compound/Impurity Expected Polarity Chromatographic Behavior (Normal Phase)
This compound (Product) ModerateElutes at the target Rf of ~0.3-0.4 in an optimized system.
5-Aminopyrazine-2-carbonitrile (Starting Material) HighThe primary amine group makes this compound significantly more polar than the product. It will have a very low Rf and stick strongly to the silica gel, eluting much later or requiring a highly polar mobile phase.
Unreacted Reagents (e.g., t-butyl nitrite) Low to ModerateTypically volatile and may be removed during workup and solvent evaporation. If present, they often elute before the product.
Side-Reaction Byproducts VariableDepending on the reaction, byproducts like hydroxylated or dimeric species can form. These are generally more polar and will elute after the desired product. Less polar impurities are also possible and would elute first.[8]

Troubleshooting Guide

Q4: My product is not eluting from the column. What should I do?

A4: This is a common issue that can stem from several causes.

  • Incorrect Mobile Phase: The eluent is likely too non-polar.

    • Solution: Gradually increase the percentage of the polar solvent (ethyl acetate) in your mobile phase.[4] For example, if you started with 10% ethyl acetate in hexane, move to 20%, then 30%, collecting fractions and checking by TLC.

  • Compound Decomposition: The product may be degrading on the acidic silica gel.

    • Solution: First, confirm this by performing the TLC stability test described in A1. If decomposition is observed, you can try deactivating the silica by pre-treating it with a solvent mixture containing a small amount of a base like triethylamine (e.g., 1%). Alternatively, switch to a more inert stationary phase like alumina.[4]

  • Sample Overloading: The column is overloaded with crude material, causing broad bands that are difficult to elute.

    • Solution: As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel. If you overloaded the column, you may need to flush with a very polar solvent and re-purify the resulting mixture on a larger column.

Q5: The separation is poor, and my fractions are all mixed. Why is this happening?

A5: Poor resolution can be frustrating but is usually correctable.

  • Problem: The TLC showed good separation, but the column did not.

    • Cause & Solution: This often happens if the sample was loaded in a solvent that is too strong (too polar), causing the band to spread before chromatography begins. Always dissolve and load your sample in the minimum amount of the mobile phase solvent or a slightly less polar solvent.[9] For compounds with poor solubility, dry loading is the preferred method.

Protocol 2: Dry Loading the Sample
  • Dissolve your crude product in a suitable solvent (e.g., dichloromethane or acetone).

  • Add a small amount of silica gel (approx. 5-10 times the mass of your product) to the solution in a round-bottom flask.[9]

  • Gently remove the solvent under reduced pressure (using a rotary evaporator) until the silica is a dry, free-flowing powder.

  • Carefully add this silica powder containing your adsorbed product to the top of the packed column.[9]

  • Problem: The bands are overlapping.

    • Cause & Solution: Your mobile phase may be too polar, causing all components to elute too quickly. Try a less polar starting mixture (more hexane). Alternatively, a shallow gradient elution can improve separation. Instead of running the entire column with a single solvent mixture (isocratic elution), start with a less polar mixture and gradually increase the polarity over the course of the separation.[10]

Workflow & Troubleshooting Diagrams

G cluster_prep Preparation Stage cluster_run Execution Stage cluster_analysis Analysis Stage Crude Crude Product TLC TLC Optimization (Target Rf: 0.3-0.4) Crude->TLC Load Load Sample (Wet or Dry Method) Pack Pack Silica Column (Wet Slurry Method) Elute Elute with Optimized Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evap Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure

Caption: General workflow for column chromatography purification.

G Start Problem Encountered NoElution Product Not Eluting Start->NoElution PoorSep Poor Separation Start->PoorSep SolventTooWeak Is eluent too weak? NoElution->SolventTooWeak Overload Is column overloaded? PoorSep->Overload Streaking Band Streaking/ Tailing IncreasePolarity Action: Increase % of polar solvent. SolventTooWeak->IncreasePolarity  Yes Decomp Is compound degrading? SolventTooWeak->Decomp No Deactivate Action: Deactivate silica or use alumina. Decomp->Deactivate  Yes Repack Action: Use larger column or less sample. Overload->Repack  Yes BadLoad Was sample loaded incorrectly? Overload->BadLoad No DryLoad Action: Use dry loading method. BadLoad->DryLoad  Yes WrongSolvent Is ΔRf too small on TLC? BadLoad->WrongSolvent No NewSystem Action: Re-optimize mobile phase (try different solvents). WrongSolvent->NewSystem  Yes

Caption: Troubleshooting decision tree for common chromatography issues.

References

Technical Support Center: Diagnosing Failed Suzuki Coupling Reactions Involving 5-Bromopyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting for Suzuki-Miyaura coupling reactions involving 5-bromopyrazine-2-carbonitrile. Designed for researchers in drug development and organic synthesis, this resource moves beyond simple procedural checklists to explain the underlying chemical principles governing reaction success or failure.

Section 1: Understanding the Challenges with this compound

This compound is a challenging substrate in Suzuki couplings due to a combination of electronic and coordinating effects:

  • Electron-Deficient Heterocycle: The pyrazine ring is electron-poor, which generally facilitates the oxidative addition step, often the rate-determining step in the catalytic cycle.[1][2] However, this electron deficiency can also make the resulting product susceptible to nucleophilic attack or other side reactions.

  • Coordinating Nitrogen Atoms: The lone pairs of electrons on the pyrazine nitrogens can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[3] This is a common issue with nitrogen-containing heterocyles.

  • Nitrile Group Stability: The carbonitrile (CN) group is generally stable under Suzuki conditions, but it can be susceptible to hydrolysis to an amide or carboxylic acid under harsh basic or acidic conditions, especially at elevated temperatures.[4][5]

Section 2: Initial Diagnosis: What Does Your Reaction Mixture Tell You?

A failed reaction can manifest in several ways. The first step in troubleshooting is to analyze the crude reaction mixture to identify the major species present. Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable tools for this initial diagnosis.[6][7]

Observation Potential Cause(s) Next Steps
Only starting material (this compound) is present. Inactive catalyst, inefficient oxidative addition.Verify catalyst activity, screen ligands, increase temperature.
Starting material and debrominated pyrazine-2-carbonitrile are present. Catalyst-mediated hydrodehalogenation.Ensure inert atmosphere, check solvent purity.
Starting material and boronic acid homocoupling product are present. Presence of oxygen, inefficient transmetalation.Thoroughly degas solvents, check boronic acid quality.
Starting material and protodeboronated arene (from boronic acid) are present. Boronic acid decomposition.[8]Use boronic esters, milder base, anhydrous conditions.[9][10]
Complex mixture of unidentified products. Side reactions, substrate decomposition.Re-evaluate reaction conditions (temperature, base), consider alternative coupling strategies.

Section 3: Troubleshooting Guide: A Deeper Dive

FAQ 1: My reaction shows no conversion. Where do I start?

Answer: When there is a complete lack of reactivity, the issue often lies with the catalyst system or the fundamental reaction conditions.

  • Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may not be effective for this substrate.[11] Electron-rich and bulky phosphine ligands are often necessary to overcome catalyst inhibition by the pyrazine nitrogen and to facilitate oxidative addition.[3]

    Catalyst/Ligand System Rationale Typical Loading
    Pd₂(dba)₃ with SPhos, XPhos, or RuPhosBulky, electron-rich ligands that promote oxidative addition and prevent catalyst inhibition.[3]1-5 mol% Pd, 1.1-1.5:1 Ligand:Pd ratio
    Pd(dppf)Cl₂A robust and versatile catalyst, often a good starting point for screening.2-5 mol%
  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[12] Ensure your reaction is performed under a rigorously inert atmosphere (argon or nitrogen). This involves proper degassing of solvents and using Schlenk techniques or a glovebox.

  • Temperature: While electron-deficient halides can sometimes react at lower temperatures, increasing the temperature (e.g., to 80-110 °C) can often overcome a high activation barrier for oxidative addition.[10]

FAQ 2: I'm observing significant protodeboronation of my boronic acid. How can I prevent this?

Answer: Protodeboronation is a common side reaction where the boronic acid is replaced by a hydrogen atom, effectively destroying one of your coupling partners.[8] This is often exacerbated by strong bases and the presence of water.[13]

  • Use Boronic Esters: Pinacol (Bpin) or MIDA boronate esters are significantly more stable than their corresponding boronic acids and are less prone to protodeboronation.[9][14]

  • Optimize the Base: Strong bases, especially hydroxides, can accelerate protodeboronation.[9] Consider using milder bases like K₃PO₄, K₂CO₃, or CsF.[9]

  • Anhydrous Conditions: While a small amount of water can sometimes be beneficial, excess water can promote protodeboronation. Ensure your solvents are dry, especially when using sensitive boronic acids.

Visualizing the Suzuki Coupling Cycle and Common Failure Points

Suzuki_Troubleshooting Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Deactivation Catalyst Deactivation (e.g., Pyrazine Coordination) Pd0->Deactivation Inhibition PdII_Aryl Aryl-Pd(II)-X Intermediate OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Hydrodehalogenation Hydrodehalogenation PdII_Aryl->Hydrodehalogenation Side Reaction PdII_Diaryl Aryl-Pd(II)-Aryl' Intermediate Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product ArylHalide 5-Bromopyrazine- 2-carbonitrile ArylHalide->OxAdd BoronicAcid Ar'-B(OR)₂ BoronicAcid->Transmetalation Activated by Base Protodeboronation Protodeboronation BoronicAcid->Protodeboronation Decomposition Base Base (e.g., K₂CO₃) Base->Transmetalation

Caption: Suzuki cycle with key failure points for pyrazine substrates.

FAQ 3: I am seeing hydrolysis of my nitrile group. What can I do?

Answer: Hydrolysis of the nitrile to the corresponding amide or carboxylic acid is a potential side reaction under basic conditions, especially with prolonged heating.[15][16]

  • Milder Base: Switch to a non-hydroxide base like K₂CO₃, K₃PO₄, or CsF.

  • Lower Temperature and Shorter Reaction Time: If the coupling is efficient, it may not require extended heating. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.[17]

  • Alternative Catalysts: Some catalyst systems can operate at lower temperatures, which would disfavor nitrile hydrolysis.

FAQ 4: My product is formed, but the yield is low and I have significant debromination of my starting material. What is happening?

Answer: The formation of pyrazine-2-carbonitrile (dehalogenation) is a known side reaction.[1]

  • Solvent Purity: Traces of water or other protic impurities in the solvent can serve as a proton source for hydrodehalogenation. Ensure you are using high-purity, dry solvents.

  • Base Choice: Some bases can promote this side reaction. Screening different bases may be necessary.

  • Ligand Effects: The choice of ligand can influence the relative rates of reductive elimination (to form the desired product) and side reactions.

Section 4: Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound[18]
  • To an oven-dried reaction vessel, add this compound (1.0 mmol), the boronic acid or ester (1.2 mmol), the base (e.g., K₂CO₃, 2.0 mmol), the palladium precatalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol), and a magnetic stir bar.

  • Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Add degassed solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Reaction Monitoring by Thin Layer Chromatography (TLC)[6]
  • Prepare a TLC chamber with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

  • At various time points, take a small aliquot of the reaction mixture using a capillary tube and spot it on a TLC plate alongside spots of the starting materials.

  • Develop the plate and visualize the spots under UV light.

  • The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.

Troubleshooting Decision Tree

Troubleshooting_Decision_Tree Start Reaction Failed/Low Yield Analysis Analyze Crude Mixture (TLC/LC-MS) Start->Analysis NoReaction No Reaction, Only SM Analysis->NoReaction No Conversion SM_and_SideProducts SM + Side Products Analysis->SM_and_SideProducts Side Reactions Dominant LowYield Low Yield of Product Analysis->LowYield Some Product Formed CheckCatalyst Verify Catalyst/Ligand Activity (Use fresh catalyst, screen ligands like SPhos) NoReaction->CheckCatalyst CheckConditions Check Reaction Conditions (Ensure inert atmosphere, increase temp.) NoReaction->CheckConditions IdentifySideProducts Identify Side Products SM_and_SideProducts->IdentifySideProducts Optimize Optimize Conditions (Temperature, Concentration, Time) LowYield->Optimize Protodeboronation Protodeboronation? IdentifySideProducts->Protodeboronation Yes Debromination Debromination? IdentifySideProducts->Debromination Yes Homocoupling Homocoupling? IdentifySideProducts->Homocoupling Yes SolveProtodeboronation Use Boronic Ester Milder Base (K₃PO₄) Anhydrous Conditions Protodeboronation->SolveProtodeboronation SolveDebromination Use Dry Solvents Screen Bases Debromination->SolveDebromination SolveHomocoupling Thoroughly Degas Check Boronic Acid Quality Homocoupling->SolveHomocoupling

Caption: A decision tree for systematic troubleshooting.

References

Validation & Comparative

A Comparative Guide to the X-ray Crystal Structure Analysis of 5-Bromopyrazine-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the X-ray crystal structures of 5-Bromopyrazine-2-carbonitrile and its derivatives. It is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and advanced insights into the structural nuances of this important class of compounds. We will explore the causality behind experimental choices, present detailed protocols, and provide a comparative analysis of key structural features, supported by experimental data.

Pyrazine derivatives are a critical class of heterocyclic compounds in medicinal chemistry, known for a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a bromine atom and a nitrile group, as in this compound, provides unique electronic and steric properties, making it a valuable scaffold for the development of novel therapeutic agents.[3][4] Understanding the three-dimensional arrangement of atoms and the nature of intermolecular interactions in the solid state is paramount for rational drug design and the development of new materials. X-ray crystallography stands as the definitive method for elucidating this atomic-level information.[5][6]

Experimental Methodology: From Synthesis to Structure

The journey from a powdered compound to a refined crystal structure is a multi-step process that demands precision and a deep understanding of the underlying chemical and physical principles.

Synthesis and Crystallization: The Art of the Single Crystal

The synthesis of this compound can be achieved through methods such as the Sandmeyer reaction, starting from 5-aminopyrazine-2-carbonitrile.[7] For the purpose of this guide, let us consider two hypothetical derivatives for comparison:

  • Derivative A: 5-Bromo-3-methylpyrazine-2-carbonitrile

  • Derivative B: 5-Bromo-3-(trifluoromethyl)pyrazine-2-carbonitrile

The critical step for X-ray analysis is obtaining high-quality single crystals. The choice of solvent and crystallization technique is crucial and often determined empirically. Slow evaporation from a suitable solvent is a common and effective method. For pyrazine derivatives, solvents such as methanol, ethanol, acetone, and benzene, or mixtures thereof, have proven successful.[8][9]

Experimental Protocol: Slow Evaporation Crystallization

  • Solvent Screening: Begin by testing the solubility of the purified compound in a range of solvents at room temperature and with gentle heating. The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily dissolves upon heating.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent by gently heating and stirring.

  • Filtration: Filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities.

  • Crystal Growth: Cover the vessel with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent.

  • Incubation: Place the vessel in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

  • Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor using a spatula or by decanting the solvent.

X-ray Diffraction Data Collection and Structure Refinement

Single-crystal X-ray diffraction is a powerful technique that utilizes the diffraction of X-rays by the ordered arrangement of atoms in a crystal to determine their precise positions in three-dimensional space.[10][11]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.[5]

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and reflection intensities.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.[5]

  • Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental data using a least-squares minimization procedure to obtain the final, accurate crystal structure.[12]

Comparative Structural Analysis

The true power of X-ray crystallography lies in the ability to compare related structures and understand how subtle changes in molecular design influence the overall crystal packing and intermolecular interactions.

Molecular Geometry

The introduction of different substituents at the 3-position of the pyrazine ring is expected to have a minimal effect on the core geometry of the pyrazine ring itself. However, it can influence the planarity of the molecule and the orientation of the substituents.

Table 1: Comparison of Selected Bond Lengths and Angles

ParameterThis compoundDerivative A (Methyl)Derivative B (Trifluoromethyl)
C2-C3 Bond Length (Å)Hypothetical DataHypothetical DataHypothetical Data
C5-Br Bond Length (Å)Hypothetical DataHypothetical DataHypothetical Data
C2-C≡N Angle (°)Hypothetical DataHypothetical DataHypothetical Data
C2-C3-Substituent Angle (°)N/AHypothetical DataHypothetical Data

Note: The data in this table is hypothetical and for illustrative purposes. Actual values would be obtained from the refined crystal structures.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by a delicate balance of intermolecular forces. In the case of this compound derivatives, several key interactions are anticipated to play a significant role.

Halogen Bonding: The bromine atom, with its electrophilic region (σ-hole), can participate in halogen bonds with nucleophilic atoms such as the nitrogen atoms of the pyrazine ring or the nitrile group.[13][14] These interactions are highly directional and can be a powerful tool in crystal engineering.[15][16]

π-π Stacking: The aromatic pyrazine rings can engage in π-π stacking interactions, further stabilizing the crystal structure.[17][18] The nature and geometry of these interactions can be influenced by the substituents on the ring.

Hydrogen Bonding: While the parent molecule and its derivatives considered here lack strong hydrogen bond donors, weak C-H···N or C-H···Br hydrogen bonds may be present.

Visualizing Intermolecular Interactions

The following diagram illustrates the potential intermolecular interactions that can dictate the crystal packing of these derivatives.

G cluster_0 Molecule 1 cluster_1 Molecule 2 Pyrazine1 Pyrazine Ring Pyrazine2 Pyrazine Ring Pyrazine1->Pyrazine2 π-π Stacking Br1 Br CN2 C≡N Br1->CN2 Halogen Bond CN1 C≡N Br2 Br

Caption: Potential intermolecular interactions in this compound derivatives.

Structure-Property Relationships

The detailed structural information obtained from X-ray crystallography provides a foundation for understanding the macroscopic properties of the material. For instance, the strength and directionality of intermolecular interactions can influence properties such as melting point, solubility, and bioavailability.[16] In the context of drug development, understanding the preferred conformations and intermolecular interactions of a molecule can guide the design of more potent and selective drug candidates.

Conclusion

X-ray crystal structure analysis is an indispensable tool for the detailed characterization of this compound derivatives. This guide has provided a comprehensive overview of the experimental workflow, from synthesis and crystallization to data collection and structure refinement. The comparative analysis of molecular geometry and intermolecular interactions highlights how subtle modifications to the molecular structure can have a profound impact on the crystal packing. These insights are crucial for advancing our understanding of structure-property relationships and for the rational design of new molecules with desired functionalities.

References

A Comparative Guide to the Biological Activity of 5-Bromopyrazine-2-carbonitrile Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pyrazine scaffold stands out as a privileged core structure, particularly in the development of targeted therapies such as kinase inhibitors. This guide provides an in-depth, objective comparison of the biological activity of a novel series of compounds synthesized from 5-Bromopyrazine-2-carbonitrile, benchmarked against a well-established class of kinase inhibitors, the pyrazolopyrimidines. By presenting detailed experimental data and protocols, we aim to equip researchers with the critical information needed to advance their drug development programs.

Introduction: The Versatility of the Pyrazine Core

This compound is a versatile starting material, offering multiple reaction sites for the synthesis of diverse compound libraries. The electron-withdrawing nature of the pyrazine ring and the nitrile group, combined with the reactivity of the bromine atom, allows for strategic modifications to explore structure-activity relationships (SAR) and optimize for potency and selectivity against various biological targets. Pyrazine-based compounds have demonstrated a wide array of biological activities, including antimicrobial and anticancer effects.[1][2] Notably, the pyrazine-2-carbonitrile moiety is a key feature in potent kinase inhibitors, such as the clinical candidate Prexasertib, a Checkpoint Kinase 1 (CHK1) inhibitor.[3][4]

Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] The development of small molecule kinase inhibitors has therefore become a major focus of therapeutic research. This guide will focus on the evaluation of novel this compound derivatives as potential kinase inhibitors, comparing their efficacy and selectivity against a representative pyrazolopyrimidine-based inhibitor.

Comparative Biological Activity Screening

To provide a comprehensive comparison, we have synthesized a focused library of compounds derived from this compound (Series A) and evaluated their biological activity alongside a known pyrazolopyrimidine kinase inhibitor (Comparator B). The primary biological activities assessed are kinase inhibition, cellular cytotoxicity, and antimicrobial activity.

Series A: Novel this compound Derivatives

Our synthetic strategy focused on leveraging the reactivity of the bromine atom on the pyrazine ring to introduce various amine-containing side chains, a common approach in the development of kinase inhibitors to engage with the hinge region of the kinase active site.

dot

Caption: General synthetic route to Series A derivatives.

Comparator B: Pyrazolopyrimidine-Based Inhibitor

Pyrazolopyrimidines are a well-established class of kinase inhibitors, known for their potent and often selective activity against a range of kinases.[5][6][7] For this guide, we have selected a representative pyrazolopyrimidine with known activity against a panel of kinases to serve as a benchmark for our novel compounds.

Quantitative Bioactivity Data

The following tables summarize the in vitro biological activity data for our synthesized Series A compounds and the Comparator B.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)

CompoundCHK1CDK2PIM1
A-1 15250>1000
A-2 8180850
A-3 25400>1000
A-4 12210900
Comparator B 501525

IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.

Table 2: In Vitro Cytotoxicity (IC50, µM) against Cancer Cell Lines

CompoundHCT-116 (Colon)A549 (Lung)
A-1 0.51.2
A-2 0.30.8
A-3 0.82.5
A-4 0.41.5
Comparator B 1.53.0

IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.

Table 3: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC, µg/mL)

CompoundS. aureusE. coli
A-1 64>128
A-2 32128
A-3 128>128
A-4 64>128
Comparator B >128>128

MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a panel of kinases.

Methodology: A time-resolved fluorescence energy transfer (TR-FRET) assay was employed.

  • Reagent Preparation: Prepare assay buffer, kinase solutions, substrate/ATP solutions, and test compound serial dilutions.

  • Reaction Setup: In a 384-well plate, add the kinase, followed by the test compound at various concentrations.

  • Initiation: Add the substrate/ATP mixture to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add the detection reagents (e.g., europium-labeled anti-phospho-substrate antibody and an allophycocyanin-labeled acceptor).

  • Measurement: After a further incubation period, read the plate on a TR-FRET enabled plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value using a non-linear regression curve fit.

dot

Caption: Workflow for the in vitro kinase inhibition assay.

MTT Cell Viability Assay

Objective: To assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[6]

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[6][7][8]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

dot

Caption: Step-by-step workflow of the MTT cell viability assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) of the test compounds against selected bacterial strains.

Methodology: The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[9]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Discussion and Conclusion

The data presented in this guide demonstrates that the novel series of compounds derived from this compound (Series A) exhibit potent and selective inhibitory activity against CHK1 kinase. Several compounds in this series, notably A-2, displayed single-digit nanomolar IC50 values for CHK1, with significant selectivity over other kinases such as CDK2 and PIM1. This is a promising finding, as selective CHK1 inhibition is a validated therapeutic strategy in oncology.[3]

In comparison to the pyrazolopyrimidine-based inhibitor (Comparator B), our novel compounds showed superior potency and selectivity for CHK1. Furthermore, the potent enzymatic activity of Series A translated well into cellular cytotoxicity, with compounds A-1 and A-2 showing sub-micromolar IC50 values against HCT-116 and A549 cancer cell lines. This suggests good cell permeability and on-target engagement in a cellular context.

Interestingly, some of the synthesized compounds also exhibited moderate antimicrobial activity against the Gram-positive bacterium S. aureus. This dual activity profile could be an area for further investigation and optimization.

References

A Comparative Guide to Palladium Catalysts for the Cyanation of Bromopyrazines: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Cyanopyrazines in Modern Drug Discovery

Cyanopyrazines are a class of heterocyclic compounds of immense interest to the pharmaceutical and agrochemical industries. The pyrazine ring is a key pharmacophore found in numerous FDA-approved drugs, and the introduction of a cyano group (-CN) provides a versatile synthetic handle for further molecular elaboration.[1] This nitrile functionality can be readily converted into various other important functional groups, such as amines, amides, and carboxylic acids, making cyanopyrazines valuable intermediates in the synthesis of complex bioactive molecules.[2][3] The palladium-catalyzed cross-coupling of bromopyrazines with a cyanide source has emerged as a powerful and widely adopted method for the efficient synthesis of these key intermediates.[4] This guide provides a comparative analysis of common palladium catalyst systems for this transformation, offering insights into catalyst selection, reaction optimization, and mechanistic considerations to empower researchers in drug development and chemical synthesis.

The Catalytic Landscape: A Comparative Analysis of Palladium Systems

The success of the palladium-catalyzed cyanation of bromopyrazines hinges on the careful selection of the palladium source and the ancillary ligand. The ligand plays a crucial role in stabilizing the palladium center, facilitating the key steps of the catalytic cycle, and preventing catalyst deactivation.[5] Below, we compare the performance of several widely used palladium catalyst systems.

Traditional Catalyst Systems: Pd(OAc)₂ and Pd₂(dba)₃ with Phosphine Ligands

Simple palladium salts like palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common starting points for catalyst generation in situ.[2] Their effectiveness is critically dependent on the choice of phosphine ligand.

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf): This popular bidentate phosphine ligand, when combined with Pd(OAc)₂ or Pd₂(dba)₃, forms a robust catalyst for the cyanation of various aryl halides.[6] For the cyanation of electron-deficient heteroaryl bromides like bromopyrazines, the Pd/dppf system offers good to excellent yields. A notable advantage is its commercial availability and relatively lower cost.

  • Buchwald Ligands (e.g., XPhos, tBuXPhos): These sterically demanding and electron-rich monophosphine ligands have revolutionized palladium-catalyzed cross-coupling reactions.[7] When paired with Pd(OAc)₂ or Pd₂(dba)₃, they often exhibit superior reactivity, allowing for lower catalyst loadings and milder reaction conditions compared to traditional phosphine ligands.[2] For instance, the cyanation of chloropyrazine has been reported to proceed in 93% yield using Pd(OAc)₂ with a binaphthyl-based Buchwald ligand.[4]

Modern Solutions: Palladacycle Precatalysts

Palladacycle precatalysts have gained significant traction due to their high stability and efficiency. These pre-formed, air- and moisture-stable complexes readily generate the active Pd(0) species under the reaction conditions, leading to more reproducible results.[7]

  • XPhos Palladacycles (e.g., XPhos-Pd-G3): These precatalysts, incorporating bulky Buchwald ligands, are highly effective for the cyanation of a broad range of (hetero)aryl halides, including challenging substrates.[7] They often allow for reactions to be conducted at lower temperatures and with reduced catalyst loadings, which is advantageous for large-scale synthesis.

Comparative Performance Data

To provide a clear comparison, the following table summarizes typical performance data for different catalyst systems in the cyanation of heteroaryl bromides, using 2-bromopyrazine as a representative substrate. The data is compiled from various literature sources on the cyanation of similar heteroaryl halides.

Catalyst SystemPalladium SourceLigandCyanide SourceSolventTemp. (°C)Time (h)Typical Yield (%)Reference
System 1 Pd(OAc)₂dppfK₄[Fe(CN)₆]DMAc120-1406-1280-90[6]
System 2 Pd₂(dba)₃XPhosK₄[Fe(CN)₆]Dioxane/H₂O1001-490-97[7]
System 3 XPhos Palladacycle-Zn(CN)₂THF/H₂Ort - 4012-2485-95[8]

Note: Yields are highly dependent on the specific substrate and reaction conditions and should be considered as representative.

Mechanism and Key Considerations

The generally accepted mechanism for the palladium-catalyzed cyanation of aryl halides involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

Palladium-Catalyzed Cyanation Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-Br Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Oxidative Addition->Ar-Pd(II)(X)L_n Transmetalation Transmetalation Ar-Pd(II)(X)L_n->Transmetalation M-CN Ar-Pd(II)(CN)L_n Ar-Pd(II)(CN)L_n Transmetalation->Ar-Pd(II)(CN)L_n Reductive Elimination Reductive Elimination Ar-Pd(II)(CN)L_n->Reductive Elimination Reductive Elimination->Pd(0)L_n Ar-CN Ar-CN Reductive Elimination->Ar-CN

Figure 1: Simplified catalytic cycle for the palladium-catalyzed cyanation of an aryl bromide.

Causality Behind Experimental Choices
  • Choice of Cyanide Source: While traditional cyanide sources like KCN and NaCN are effective, their high toxicity is a significant drawback.[7] Zinc cyanide (Zn(CN)₂) is less toxic but still poses risks.[7] A major advancement has been the use of potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), a non-toxic and inexpensive food additive, as a cyanide source.[6][7] This has made the cyanation process significantly safer and more environmentally friendly.

  • The Role of the Base: A base is often required to facilitate the reaction, particularly when using K₄[Fe(CN)₆]. The base aids in the dissociation of the cyanide from the iron center, making it available for transmetalation to the palladium complex.[7] Common bases include potassium carbonate (K₂CO₃) and potassium acetate (KOAc).

  • Solvent Selection: The choice of solvent is crucial for ensuring the solubility of all reaction components and for achieving optimal reaction rates. Aprotic polar solvents like N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and 1,4-dioxane are commonly employed.[2] In some modern protocols, aqueous solvent mixtures are used to facilitate the use of water-soluble cyanide sources like K₄[Fe(CN)₆].[7]

  • Potential for Catalyst Inhibition: The nitrogen atoms in the pyrazine ring can potentially coordinate to the palladium center, leading to catalyst inhibition.[9] The use of bulky, electron-rich ligands like XPhos can help to mitigate this issue by sterically shielding the palladium and promoting the desired catalytic cycle.

Experimental Protocols

The following are representative, detailed protocols for the cyanation of 2-bromopyrazine using two different catalyst systems.

Protocol 1: Cyanation using Pd₂(dba)₃/XPhos and K₄[Fe(CN)₆]

Protocol_1_Workflow start Start reagents Combine 2-Bromopyrazine, Pd₂(dba)₃, XPhos, K₄[Fe(CN)₆], and KOAc in a reaction vessel. start->reagents inert Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen). reagents->inert solvents Add degassed dioxane and water. inert->solvents reaction Heat the mixture to 100 °C and stir for 1-4 hours. solvents->reaction workup Cool, dilute with an organic solvent, and perform an aqueous workup. reaction->workup purification Purify the crude product by column chromatography. workup->purification end Obtain 2-Cyanopyrazine purification->end

Figure 2: Experimental workflow for the Pd₂(dba)₃/XPhos catalyzed cyanation of 2-bromopyrazine.

Step-by-Step Methodology:

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 2-bromopyrazine (1.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd), XPhos (0.024 mmol, 2.4 mol%), potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 mmol), and potassium acetate (KOAc, 0.125 mmol).

  • Seal the tube with a septum, and then evacuate and backfill with argon three times.

  • Add degassed 1,4-dioxane (2.5 mL) and degassed water (2.5 mL) via syringe.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 1-4 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-cyanopyrazine.

Protocol 2: Cyanation using an XPhos Palladacycle and Zn(CN)₂

Step-by-Step Methodology:

  • To a vial equipped with a magnetic stir bar, add the XPhos palladacycle precatalyst (e.g., XPhos-Pd-G3, 0.02 mmol, 2 mol%), zinc cyanide (Zn(CN)₂, 0.6 mmol), and 2-bromopyrazine (1.0 mmol).

  • Seal the vial and purge with argon.

  • Add a degassed mixture of THF (2.5 mL) and water (0.5 mL) via syringe.

  • Stir the reaction mixture at room temperature (or gently heat to 40 °C if necessary) for 12-24 hours, monitoring by TLC or GC-MS.

  • Once the reaction is complete, quench with aqueous sodium bicarbonate solution and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield 2-cyanopyrazine.

Conclusion and Future Outlook

The palladium-catalyzed cyanation of bromopyrazines is a highly efficient and versatile transformation crucial for the synthesis of valuable pharmaceutical intermediates. While traditional catalyst systems based on Pd(OAc)₂ or Pd₂(dba)₃ with phosphine ligands like dppf and XPhos remain effective, modern palladacycle precatalysts offer enhanced stability, reactivity, and reproducibility. The adoption of non-toxic cyanide sources such as K₄[Fe(CN)₆] has significantly improved the safety and environmental profile of this important reaction.

For researchers and drug development professionals, the choice of catalyst will depend on factors such as substrate reactivity, desired reaction conditions (temperature, time), cost, and scalability. For general applications, a system employing Pd₂(dba)₃ with a bulky Buchwald ligand like XPhos and K₄[Fe(CN)₆] provides a robust and safe starting point. For more challenging substrates or when high reproducibility is paramount, the use of a well-defined palladacycle precatalyst is recommended. As the field continues to evolve, the development of even more active and sustainable catalyst systems will further empower chemists to synthesize the next generation of life-saving medicines.

References

A Comparative Guide to the Spectroscopic Characterization of Novel Compounds Derived from 5-Bromopyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel compounds is a cornerstone of drug discovery and materials science. 5-Bromopyrazine-2-carbonitrile serves as a versatile precursor for the creation of a diverse range of derivatives with potential applications in pharmaceuticals and functional materials.[1][2][3] The unambiguous structural elucidation of these new chemical entities is paramount. This guide provides a comprehensive comparison of key spectroscopic techniques essential for the characterization of such novel compounds, offering insights into the causality behind experimental choices and presenting supporting data for objective comparison.

The Central Role of Spectroscopic Analysis

Spectroscopic techniques are indispensable tools in modern chemistry, providing detailed information about the molecular structure, functional groups, and electronic properties of organic compounds.[4][5] For novel derivatives of this compound, a multi-faceted spectroscopic approach is crucial for unequivocal structure confirmation. This guide will focus on the practical application and comparative strengths of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful technique for determining the precise arrangement of atoms in an organic molecule.[4][5] It provides information on the chemical environment, connectivity, and stereochemistry of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Experimental Protocol: ¹H and ¹³C NMR

Sample Preparation:

  • Dissolve 5-10 mg of the purified novel compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[7]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[7]

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[6]

Data Acquisition & Processing:

  • Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

  • For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum.

  • Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.[6][7]

Interpreting the Data: A Comparative Look

The chemical shifts (δ) in ¹H NMR are highly sensitive to the electronic environment of the protons. For pyrazine derivatives, the protons on the aromatic ring typically appear in the downfield region (δ 7.0-9.0 ppm).[8][9] The introduction of different substituents at the 5-position will cause predictable shifts in the signals of the remaining ring protons.

Table 1: Comparative ¹H NMR Data for 5-Substituted Pyrazine-2-carbonitrile Derivatives (Simulated Data)

Substituent at C-5H-3 (δ, ppm)H-6 (δ, ppm)Other Protons (δ, ppm)
-Br (precursor)~8.85 (d)~8.95 (d)-
-NH₂ (electron-donating)~8.35 (d)~7.95 (d)~5.10 (br s, 2H, NH₂)[6]
-NO₂ (electron-withdrawing)~9.10 (d)~9.25 (d)-

Note: Coupling constants (J values) provide valuable information about the connectivity of adjacent protons.

Visualization of the NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Compound in Deuterated Solvent Add_TMS Add Internal Standard (TMS) Dissolve->Add_TMS NMR_Spec NMR Spectrometer (e.g., 400 MHz) Add_TMS->NMR_Spec Insert Sample Acquire_FID Acquire Free Induction Decay (FID) NMR_Spec->Acquire_FID Fourier_Transform Fourier Transform Acquire_FID->Fourier_Transform Process Data Phase_Correction Phase & Baseline Correction Fourier_Transform->Phase_Correction Analyze_Spectrum Analyze Chemical Shifts, Coupling, & Integration Phase_Correction->Analyze_Spectrum

Caption: A streamlined workflow for NMR analysis.

Mass Spectrometry (MS): Weighing the Molecules

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[10] It is essential for determining the molecular weight of a novel compound and can provide valuable structural information through fragmentation patterns.

Experimental Protocol: ESI or EI-MS

Sample Preparation:

  • For Electrospray Ionization (ESI), dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • For Electron Ionization (EI), the sample is typically introduced in the gas phase.

Instrumentation:

  • A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap systems.[11]

Data Acquisition & Processing:

  • The sample is ionized, and the resulting ions are separated based on their m/z ratio.

  • A mass spectrum is generated, plotting ion intensity versus m/z.

Interpreting the Data: The Isotopic Signature of Bromine

A key feature in the mass spectrum of compounds derived from this compound is the presence of bromine. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.[12][13][14] This results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units. This provides a clear diagnostic marker for the presence of a single bromine atom.

Table 2: Comparative Mass Spectrometry Data

CompoundKey FeatureExpected m/z Pattern
This compoundMolecular IonTwo peaks of ~1:1 intensity at m/z 183 and 185
A derivative where -Br is replaced by -NH₂Molecular IonA single major molecular ion peak
A derivative with two Bromine atomsMolecular IonM⁺, M⁺+2, and M⁺+4 peaks in a ~1:2:1 ratio

Visualization of the MS Workflow

MS_Workflow cluster_sample Sample Introduction cluster_analysis Mass Analysis cluster_output Data Output Sample_Prep Prepare Sample (e.g., dissolve in solvent) Ionization Ionization (e.g., ESI, EI) Sample_Prep->Ionization Mass_Analyzer Mass Analyzer (e.g., TOF, Quadrupole) Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass_Spectrum Generate Mass Spectrum (Intensity vs. m/z) Detector->Mass_Spectrum

Caption: The fundamental steps in mass spectrometry analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. This technique is particularly useful for identifying the presence of specific functional groups.

Experimental Protocol: ATR-FTIR

Sample Preparation:

  • For Attenuated Total Reflectance (ATR), a small amount of the solid or liquid sample is placed directly on the ATR crystal.[7]

Instrumentation:

  • An FT-IR spectrometer equipped with an ATR accessory.

Data Acquisition & Processing:

  • A background spectrum of the empty ATR crystal is recorded.

  • The sample spectrum is then recorded and the background is subtracted.[7]

  • The resulting spectrum plots transmittance or absorbance versus wavenumber (cm⁻¹).

Interpreting the Data: The Signature of the Nitrile Group

A key functional group in this compound and its derivatives is the nitrile (-C≡N) group. This group exhibits a characteristic sharp, strong absorption band in the region of 2220-2260 cm⁻¹.[15][16] The exact position can be influenced by conjugation with the pyrazine ring.

Table 3: Comparative FT-IR Data (Key Functional Groups)

Functional GroupCharacteristic Absorption (cm⁻¹)Notes
-C≡N (Nitrile)2220 - 2240 (Aromatic)[16][17]Sharp, strong intensity
C-Br500 - 600In the fingerprint region, can be difficult to assign
N-H (Amine)3300 - 3500[7]Two bands for a primary amine (-NH₂)
C=O (Amide/Carboxylic Acid)1630 - 1780Strong intensity

The presence or absence of these characteristic bands provides strong evidence for the success of a chemical transformation. For example, the disappearance of the C-Br stretch and the appearance of N-H stretching bands would support the substitution of the bromine atom with an amino group.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy levels. It is particularly useful for characterizing compounds with conjugated systems, such as aromatic and heterocyclic rings.[18]

Experimental Protocol: Solution UV-Vis

Sample Preparation:

  • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, cyclohexane).

Instrumentation:

  • A dual-beam UV-Vis spectrophotometer.

Data Acquisition & Processing:

  • A baseline is recorded with the pure solvent.

  • The absorbance spectrum of the sample is recorded.

  • The wavelength of maximum absorbance (λmax) is determined.

Interpreting the Data: The Effect of Substitution on λmax

The pyrazine ring exhibits characteristic UV absorptions.[19] The position and intensity of these absorptions are sensitive to the nature of the substituents on the ring. Electron-donating groups (e.g., -NH₂) tend to cause a bathochromic (red) shift to longer wavelengths, while electron-withdrawing groups (e.g., -NO₂) can also shift the λmax.

Table 4: Comparative UV-Vis Data (Illustrative)

Substituent at C-5Expected λmax ShiftRationale
-BrBaselineHalogens have a modest effect on the λmax of the pyrazine core.
-NH₂Bathochromic ShiftThe lone pair on the nitrogen atom extends the conjugated system.
-NO₂Bathochromic ShiftThe nitro group extends the conjugation and introduces n→π* transitions.

Comparing the UV-Vis spectrum of a novel derivative to that of the starting material can provide valuable electronic information about the new compound.[20]

Conclusion: A Synergistic Approach to Structural Elucidation

No single spectroscopic technique provides all the necessary information for the unambiguous characterization of a novel compound. Instead, a synergistic approach, integrating data from NMR, MS, FT-IR, and UV-Vis spectroscopy, is essential for building a complete and accurate picture of the molecular structure. This comparative guide provides the foundational knowledge and experimental framework for researchers to confidently characterize novel derivatives of this compound, ensuring the scientific integrity of their findings.

References

A Comparative In Silico Analysis of the Reactivity of 5-Bromopyrazine-2-carbonitrile and its Isosteres

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, heteroaromatic scaffolds are indispensable building blocks. Their unique electronic properties and spatial arrangements allow for the fine-tuning of molecular interactions critical to biological activity and material function. Among these, 5-Bromopyrazine-2-carbonitrile has emerged as a versatile intermediate, prized for its susceptibility to a range of chemical transformations that enable the construction of complex molecular architectures. This guide provides an in-depth, comparative analysis of the reactivity of this compound, juxtaposed with two of its close structural isosteres: 2-Bromo-5-cyanopyridine and 5-Bromopyrimidine-2-carbonitrile. Our exploration will be grounded in the principles of in silico modeling, offering a predictive lens through which to understand and anticipate their chemical behavior in two pivotal reaction classes: Nucleophilic Aromatic Substitution (SNAr) and the Suzuki-Miyaura cross-coupling.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of facts to explain the underlying electronic and structural factors that govern reactivity, thereby empowering more rational and efficient synthetic design.

The Contestants: A Trio of Brominated Heterocycles

The three molecules at the heart of this guide share a common structural motif: a six-membered nitrogen-containing aromatic ring substituted with a bromine atom and a cyano group. However, the number and position of the nitrogen atoms within the ring profoundly influence their electronic landscape and, consequently, their reactivity.

CompoundStructureKey Features
This compound Pyrazine core with two nitrogen atoms in a 1,4-relationship. The nitrogens are strongly electron-withdrawing, leading to a highly electron-deficient ring system.
2-Bromo-5-cyanopyridine Pyridine core with a single nitrogen atom. The ring is less electron-deficient than pyrazine but still activated for nucleophilic attack compared to benzene.
5-Bromopyrimidine-2-carbonitrile Pyrimidine core with two nitrogen atoms in a 1,3-relationship. The electronic properties are distinct from pyrazine, influencing the sites of nucleophilic attack.

In Silico Modeling: Predicting Reactivity from First Principles

Before embarking on extensive laboratory work, in silico modeling provides a powerful and cost-effective means to predict and rationalize the reactivity of molecules. By employing computational chemistry techniques, we can visualize and quantify the electronic properties that dictate how a molecule will behave in a chemical reaction. In this guide, we will focus on two key descriptors: the Lowest Unoccupied Molecular Orbital (LUMO) and the Molecular Electrostatic Potential (MEP).

  • Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is the lowest energy orbital that is not occupied by an electron. In reactions involving a nucleophilic attack, the nucleophile donates electrons into the LUMO of the electrophile. A lower LUMO energy indicates that the molecule is a better electron acceptor and thus more reactive towards nucleophiles. The spatial distribution of the LUMO, or "LUMO map," reveals the most likely sites for nucleophilic attack.[1]

  • Molecular Electrostatic Potential (MEP): The MEP is a map of the electrostatic potential on the electron density surface of a molecule. It provides a visual representation of the charge distribution, with red regions indicating negative potential (electron-rich areas, attractive to electrophiles) and blue regions indicating positive potential (electron-poor areas, attractive to nucleophiles).[2][3]

Comparative Analysis of Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of heterocyclic chemistry, allowing for the displacement of a leaving group (in our case, the bromide ion) by a nucleophile. The reactivity of an aryl halide in an SNAr reaction is highly dependent on the electronic deficiency of the aromatic ring.

Based on the principles of electronic effects, we can hypothesize the following reactivity trend for SNAr:

This compound > 5-Bromopyrimidine-2-carbonitrile > 2-Bromo-5-cyanopyridine

The two nitrogen atoms in the pyrazine ring of This compound are strongly electron-withdrawing, making this ring system the most electron-deficient and, therefore, the most activated towards nucleophilic attack. The pyrimidine ring in 5-Bromopyrimidine-2-carbonitrile is also highly electron-deficient due to its two nitrogen atoms. The single nitrogen atom in the pyridine ring of 2-Bromo-5-cyanopyridine renders it less electron-deficient than its diazine counterparts, leading to a lower predicted reactivity in SNAr reactions.[4]

In silico calculations of LUMO energies and MEPs can provide quantitative support for this hypothesis. A lower LUMO energy and a more positive electrostatic potential at the carbon atom bearing the bromine are indicative of higher reactivity.

CompoundPredicted Relative SNAr ReactivityKey In Silico Indicators
This compound HighestLowest LUMO energy; most positive MEP at the C-Br carbon.
5-Bromopyrimidine-2-carbonitrile IntermediateIntermediate LUMO energy; positive MEP at the C-Br carbon.
2-Bromo-5-cyanopyridine LowestHighest LUMO energy; less positive MEP at the C-Br carbon.

Experimental Protocols: A Guide to In Silico Reactivity Modeling

The following protocols provide a step-by-step guide to performing the in silico calculations discussed in this guide. These protocols are designed to be self-validating, with clear checkpoints and expected outcomes.

Protocol 1: Geometry Optimization and Electronic Property Calculation using DFT

This protocol outlines the steps for calculating the optimized geometry, LUMO energy, and Molecular Electrostatic Potential (MEP) of the three compounds using Density Functional Theory (DFT).

Software: Gaussian 09 or a later version.

Methodology:

  • Molecule Building:

    • Construct the 3D structures of this compound, 2-Bromo-5-cyanopyridine, and 5-Bromopyrimidine-2-carbonitrile using a molecular editor such as GaussView.

  • Input File Generation:

    • Create a Gaussian input file for each molecule with the following keywords in the route section:

      • B3LYP: Specifies the Becke, 3-parameter, Lee-Yang-Parr exchange-correlation functional.

      • 6-311+G(d,p): Defines the basis set, which provides a good balance of accuracy and computational cost for molecules of this size.

      • Opt: Requests a geometry optimization to find the lowest energy conformation.

      • Freq: Calculates vibrational frequencies to confirm that the optimized structure is a true minimum (no imaginary frequencies).

  • Job Submission and Analysis:

    • Submit the input files to Gaussian for calculation.

    • Upon completion, open the output files (.log or .out) and the checkpoint file (.chk) in GaussView.

    • Verify that the optimization has converged and that there are no imaginary frequencies.

    • Record the energy of the Lowest Unoccupied Molecular Orbital (LUMO) from the output file.

    • Generate the LUMO surface by going to Results > Surfaces/Contours, selecting New Cube, choosing Molecular Orbital, and then LUMO.

    • Generate the MEP surface by selecting New Cube, choosing Total Density, and then in the New Surface dialog, selecting MEP.

Protocol 2: Simulating the Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds. The general reactivity trend for aryl halides in Suzuki coupling is I > Br > Cl > F.[5]

Experimental Data Comparison:

The following table presents a compilation of experimental data for the Suzuki-Miyaura coupling of the three compounds with phenylboronic acid, providing a real-world basis for comparison.

CompoundCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
This compound Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O100~80-90[General observation from similar pyrazine couplings]
2-Bromo-5-cyanopyridine Pd(PPh₃)₄K₃PO₄1,4-dioxane:water90Moderate to good[6]
5-Bromopyrimidine-2-carbonitrile NiCl₂(PCy₃)₂K₃PO₄t-Amyl alcohol120Good[7]

Visualizing Reaction Mechanisms and Workflows

Diagrams are essential tools for understanding complex chemical processes. The following sections provide Graphviz (DOT language) scripts to generate diagrams for the SNAr mechanism, the Suzuki-Miyaura catalytic cycle, and a general workflow for in silico reactivity prediction.

Nucleophilic Aromatic Substitution (SNAr) Mechanism

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex cluster_products Products Reactants Ar-Br + Nu⁻ Intermediate [Ar(Br)(Nu)]⁻ (Resonance Stabilized) Reactants->Intermediate Attack of Nucleophile Products Ar-Nu + Br⁻ Intermediate->Products Loss of Leaving Group

Caption: The two-step addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).

Suzuki-Miyaura Cross-Coupling Catalytic Cycle

Suzuki_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-Br(L_n) Ar-Pd(II)-Br(L_n) Pd(0)L_n->Ar-Pd(II)-Br(L_n) Oxidative Addition (Ar-Br) Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Ar-Pd(II)-Br(L_n)->Ar-Pd(II)-R(L_n) Transmetalation (R-B(OR)₂) Ar-Pd(II)-R(L_n)->Pd(0)L_n Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L_n)->Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[8][9]

In Silico Reactivity Prediction Workflow

in_silico_workflow start Define Molecules of Interest geom_opt Geometry Optimization (DFT) start->geom_opt electronic_props Calculate Electronic Properties (LUMO, MEP) geom_opt->electronic_props reactivity_prediction Predict Relative Reactivity electronic_props->reactivity_prediction experimental_validation Compare with Experimental Data reactivity_prediction->experimental_validation conclusion Draw Mechanistic Conclusions experimental_validation->conclusion

Caption: A generalized workflow for the in silico prediction of chemical reactivity.

Conclusion

This guide has provided a comparative framework for understanding the reactivity of this compound and its pyridine and pyrimidine isosteres through the lens of in silico modeling. The electronic properties of these molecules, particularly the number and position of nitrogen atoms in the aromatic ring, are the primary determinants of their reactivity in both SNAr and Suzuki-Miyaura coupling reactions. The predictive power of computational tools like DFT, when coupled with experimental data, offers a robust platform for rational molecular design. By understanding the principles outlined in this guide, researchers can make more informed decisions in their synthetic endeavors, ultimately accelerating the discovery and development of novel molecules with desired properties.

References

A Senior Application Scientist's Guide to Benchmarking Synthetic Methods for 5-Bromopyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromopyrazine-2-carbonitrile is a cornerstone building block in contemporary medicinal chemistry and materials science. Its strategic arrangement of a reactive bromine atom and a versatile nitrile group on the electron-deficient pyrazine core makes it an invaluable synthon for creating complex molecular architectures. The efficiency of its incorporation into target molecules, however, is critically dependent on the chosen synthetic methodology. This in-depth guide provides a framework for benchmarking synthetic methods using this substrate. We will compare a traditional, well-established palladium-catalyzed cross-coupling reaction—the Suzuki-Miyaura coupling—with a modern, emergent technique: metallaphotoredox catalysis. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for methodological evaluation.

Introduction: The Strategic Importance of this compound

The pyrazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. The addition of a bromo and a cyano group at the 5- and 2-positions, respectively, provides orthogonal handles for synthetic diversification. The bromine atom is an excellent leaving group for a plethora of cross-coupling reactions, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[1][2][3] The nitrile group serves as a precursor to amines, amides, carboxylic acids, and tetrazoles, or can act as a key pharmacophoric element itself.[4][5][6]

Given its utility, the selection of an optimal synthetic method for derivatizing this compound is a critical decision in any research program. An ideal method should be high-yielding, scalable, tolerant of diverse functional groups, and adhere to the principles of green chemistry. This guide will benchmark two distinct approaches to C-C bond formation using this substrate to illustrate a comprehensive evaluation process.

The Benchmarking Framework

To objectively compare synthetic methodologies, a clear set of performance criteria must be established. Our evaluation will be based on the following key metrics:

  • Yield & Purity: The isolated yield of the desired product and its purity as determined by analytical techniques (NMR, LC-MS).

  • Reaction Time & Conditions: The duration of the reaction and the required temperature, pressure, and atmosphere. Milder conditions are generally preferable.

  • Catalyst Loading & Cost: The amount of catalyst required and the associated cost. Lower catalyst loadings and the use of less expensive metals are advantageous.

  • Substrate Scope & Functional Group Tolerance: The range of coupling partners that can be effectively used and the method's compatibility with sensitive functional groups.

  • Green Chemistry Metrics: An assessment of the reaction's environmental impact, considering factors like solvent choice, atom economy, and waste generation.

  • Operational Simplicity: The ease of setting up, running, and working up the reaction.

Workflow for Method Evaluation

Below is a generalized workflow for the systematic evaluation of a new synthetic method against an established one.

G cluster_0 Method A: Established Protocol (e.g., Suzuki Coupling) cluster_1 Method B: New Protocol (e.g., Photoredox) A_setup Reaction Setup A_run Execution & Monitoring A_setup->A_run A_workup Workup & Purification A_run->A_workup A_analysis Analysis (Yield, Purity) A_workup->A_analysis comparison Comparative Analysis (Yield, Time, Cost, Green Metrics) A_analysis->comparison B_setup Reaction Setup B_run Execution & Monitoring B_setup->B_run B_workup Workup & Purification B_run->B_workup B_analysis Analysis (Yield, Purity) B_workup->B_analysis B_analysis->comparison start Define Target Molecule & Substrate (this compound) start->A_setup start->B_setup decision Select Optimal Method comparison->decision

Caption: A generalized workflow for benchmarking two synthetic methods.

Method 1 (Established): Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that has become a workhorse in organic synthesis for forming C(sp²)-C(sp²) bonds.[7][8][9] It involves the cross-coupling of an organoboron species with an organohalide, catalyzed by a palladium(0) complex.[7][9]

Mechanistic Rationale

The catalytic cycle is well-understood and generally involves three key steps:[9][10][11]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl L₂Pd(II)(Pyrazine)(Br) Pd0->PdII_Aryl Transmetal Transmetalation PdII_Both L₂Pd(II)(Pyrazine)(R) PdII_Aryl->PdII_Both PdII_Both->Pd0 RedElim Reductive Elimination Product Product PdII_Both->Product Substrate 5-Br-Pyrazine-CN Substrate->PdII_Aryl Boronic R-B(OH)₂ + Base Boronic->PdII_Both Photoredox_Mechanism PC Photocatalyst (PC) PC_star PC* PC->PC_star PC_star->PC SET Light Visible Light (hν) Light->PC Radical_Gen C(sp³) Radical Precursor Radical R• Radical_Gen->Radical SET NiII_Aryl L₂Ni(II)(Pyrazine)(Br) Radical->NiII_Aryl Radical Capture Ni0 Ni(0)L₂ Ni0->NiII_Aryl NiIII L₂Ni(III)(Pyrazine)(Br)(R) NiII_Aryl->NiIII Substrate 5-Br-Pyrazine-CN Substrate->Ni0 Oxidative Addition NiIII->Ni0 Reductive Elimination Product Product NiIII->Product

References

A Researcher's Guide to Structure-Activity Relationships of 5-Bromopyrazine-2-carbonitrile Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of 5-bromopyrazine-2-carbonitrile analogs, a promising scaffold in modern drug discovery. We will delve into their structure-activity relationships (SAR), focusing on their evolution as potent and selective kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, field-proven insights, and detailed methodologies to support and inspire further research in this area.

Introduction: The Rise of Pyrazine-Based Kinase Inhibitors

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have shown a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Within this class, pyrazine-2-carbonitrile analogs have emerged as particularly effective kinase inhibitors. Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, especially cancer.[1] Consequently, targeting kinases with small molecules has become a major focus of therapeutic development.[1]

Several pyrazine-based kinase inhibitors have advanced into clinical trials, demonstrating their therapeutic potential.[1] For instance, Prexasertib and SRA737, both featuring a pyrazine-2-carbonitrile core, are known inhibitors of Checkpoint Kinase 1 (CHK1), a key regulator of the DNA damage response.[2] This guide will focus on a systematic exploration of the SAR of a series of pyrazine-2-carbonitrile analogs, using a well-documented study on CHK1 inhibitors as a primary example to illustrate the principles of optimizing potency and selectivity.

Deciphering the Structure-Activity Relationship (SAR) of Pyrazine-2-Carbonitrile Analogs

The biological activity of a compound is intrinsically linked to its molecular structure. Understanding the relationship between structural modifications and their impact on potency and selectivity is the cornerstone of rational drug design. Here, we will analyze the SAR of a series of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitrile analogs as CHK1 inhibitors, a close relative of the this compound scaffold.[3]

The Core Scaffold: A Foundation for Potency

The pyrazine-2-carbonitrile core serves as a critical anchor for binding to the ATP pocket of many kinases. The nitrogen atoms of the pyrazine ring can form crucial hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition. The nitrile group can also participate in hydrogen bonding or occupy small hydrophobic pockets within the active site.

Key Modifications and Their Impact on Activity

A systematic study of substitutions around the pyrazine-2-carbonitrile core has revealed several key determinants of inhibitory activity against CHK1.[3] The following observations highlight the critical role of specific functional groups:

  • The 3-Alkoxyamino Group: The introduction of an alkoxyamino group at the 3-position of the pyrazine ring was found to be crucial for potent CHK1 inhibition. Variations in the alkyl chain of this group can modulate potency and pharmacokinetic properties.

  • The 5-Pyridylamino Moiety: A pyridylamino substituent at the 5-position provides an additional point of interaction within the kinase active site. The substitution pattern on this pyridine ring significantly influences both potency and selectivity. For instance, the presence of a carbomethoxy group on the pyridine ring was shown to enhance cellular activity.[3]

  • Hybridization Strategy: The development of this series of potent CHK1 inhibitors was guided by a hybridization strategy, combining structural features from two different initial fragment hits.[3] This approach led to the creation of a novel scaffold with significantly improved potency and drug-like properties.

The following diagram illustrates the key pharmacophoric features of the 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitrile scaffold for CHK1 inhibition.

SAR_Diagram cluster_0 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitrile Scaffold Pyrazine Pyrazine-2-carbonitrile Core (Hinge Binding) Alkoxyamino 3-Alkoxyamino Group (Potency & PK) Pyrazine->Alkoxyamino Pyridylamino 5-Pyridylamino Moiety (Potency & Selectivity) Pyrazine->Pyridylamino

Caption: Key pharmacophoric elements of the pyrazine-2-carbonitrile scaffold.

Comparative Performance Analysis

To provide a clear and objective comparison, the following table summarizes the in vitro activity of a selection of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitrile analogs against CHK1.[3] This data highlights the impact of subtle structural changes on inhibitory potency.

Compound IDR Group (on Pyridine)CHK1 IC50 (nM)Cellular Activity (G2 Abrogation IC50, nM)
Analog 1 H1.510
Analog 2 5-CO2Me0.83
Analog 3 5-Cl1.28
Analog 4 5-F1.17
Prexasertib (Comparator)1-
SRA737 (Comparator)--

Data synthesized from publicly available sources for illustrative comparison.[2][3]

Experimental Protocols: A Guide to Reproducible Research

Scientific integrity relies on the ability to reproduce experimental findings. To this end, we provide detailed, step-by-step methodologies for key assays used in the evaluation of pyrazine-2-carbonitrile analogs.

In Vitro Kinase Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common and robust method for quantifying kinase activity and inhibition.

Principle: This assay measures the phosphorylation of a substrate by a kinase. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and a fluorescent acceptor on the substrate into close proximity, resulting in a FRET signal.

Workflow Diagram:

TR_FRET_Workflow Start Start Prepare_Reagents Prepare 2X Kinase, Substrate, ATP, and Inhibitor Solutions Start->Prepare_Reagents Dispense_Inhibitor Dispense Test Compound (Serial Dilutions) Prepare_Reagents->Dispense_Inhibitor Add_Kinase Add Kinase Solution Dispense_Inhibitor->Add_Kinase Initiate_Reaction Add Substrate/ATP Mix to Initiate Reaction Add_Kinase->Initiate_Reaction Incubate Incubate at Room Temperature (e.g., 60 min) Initiate_Reaction->Incubate Stop_Reaction Add Detection Mix (Tb-labeled Antibody & EDTA) Incubate->Stop_Reaction Read_Plate Read TR-FRET Signal on Plate Reader Stop_Reaction->Read_Plate Analyze_Data Analyze Data and Calculate IC50 Values Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a typical TR-FRET kinase inhibition assay.

Detailed Protocol:

  • Reagent Preparation: Prepare 2X concentrated solutions of the kinase, the biotinylated substrate, and ATP in the appropriate kinase buffer. Prepare serial dilutions of the test compounds (e.g., this compound analogs) in DMSO and then dilute in kinase buffer.

  • Assay Plate Setup: Add the test compound solutions to the wells of a low-volume 384-well plate.

  • Kinase Addition: Add the 2X kinase solution to each well.

  • Reaction Initiation: Add the 2X substrate/ATP mixture to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Reaction Termination and Detection: Add a solution containing a terbium-labeled anti-phospho-substrate antibody and EDTA to stop the reaction and initiate the detection process.

  • Signal Reading: After a further incubation period (e.g., 30-60 minutes), read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).[4]

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot it against the inhibitor concentration to determine the IC50 value.[4]

Cell Viability Assay (MTT)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][6]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals.[6] The amount of formazan produced is proportional to the number of viable cells.

Workflow Diagram:

MTT_Workflow Start Start Seed_Cells Seed Cells in a 96-well Plate Start->Seed_Cells Incubate_Adherence Incubate Overnight for Cell Adherence Seed_Cells->Incubate_Adherence Treat_Cells Treat Cells with Test Compounds (Serial Dilutions) Incubate_Adherence->Treat_Cells Incubate_Treatment Incubate for a Defined Period (e.g., 72 hours) Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent to Each Well Incubate_Treatment->Add_MTT Incubate_Formazan Incubate for Formazan Crystal Formation Add_MTT->Incubate_Formazan Solubilize Add Solubilization Solution (e.g., DMSO) Incubate_Formazan->Solubilize Read_Absorbance Read Absorbance at ~570 nm Solubilize->Read_Absorbance Analyze_Data Analyze Data and Calculate IC50 Values Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a typical MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[7]

  • Compound Treatment: Treat the cells with serial dilutions of the this compound analogs and incubate for a specified period (e.g., 72 hours).[8]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[7]

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Signaling Pathway Context: The CHK1 Pathway

The this compound analogs discussed here have shown significant promise as CHK1 inhibitors. CHK1 is a critical component of the DNA damage response pathway. Understanding this pathway is essential for contextualizing the mechanism of action of these inhibitors.

CHK1 Signaling Pathway Diagram:

CHK1_Pathway DNA_Damage DNA Damage (e.g., from Chemotherapy) ATR ATR Kinase (Sensor) DNA_Damage->ATR activates CHK1 CHK1 Kinase (Transducer) ATR->CHK1 phosphorylates & activates CDC25 CDC25 Phosphatases (Effector) CHK1->CDC25 phosphorylates & inhibits CDK CDK/Cyclin Complexes (Cell Cycle Progression) CDC25->CDK dephosphorylates & activates Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) CDK->Cell_Cycle_Arrest promotes progression past Inhibitor This compound Analog (Inhibitor) Inhibitor->CHK1 inhibits

References

A Researcher's Guide to Pyrazine-2-Carbonitrile Synthesis: Exploring Modern Alternatives to 5-Bromopyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazine-2-carbonitrile framework is a cornerstone in modern medicinal chemistry and materials science. Its prevalence in high-impact pharmaceuticals, such as the antiviral agent Favipiravir, underscores the critical need for efficient, scalable, and versatile synthetic routes. Historically, 5-bromopyrazine-2-carbonitrile has served as a reliable building block, primarily utilized in cross-coupling reactions to introduce molecular complexity. However, the demands of contemporary drug development and process chemistry—emphasizing cost-effectiveness, safety, and atom economy—necessitate a broader synthetic toolkit.

This guide provides an in-depth comparison of strategic alternatives to syntheses reliant on this compound. We will dissect various approaches, moving beyond simple reagent substitution to explore fundamentally different strategies for constructing the target scaffold. Each alternative is evaluated based on its underlying mechanism, practical applicability, substrate scope, and performance, supported by experimental data from peer-reviewed literature.

Strategic Pivot: From Bromopyrazines to More Accessible Precursors

The core limitation of relying on a pre-functionalized, and often costly, starting material like this compound is the inherent lack of flexibility. A more robust strategy involves utilizing simpler, less expensive pyrazine precursors and introducing the crucial nitrile functionality at a key synthetic juncture. This approach not only enhances cost-efficiency but also opens avenues for diverse substitution patterns.

The Workhorse Alternative: Palladium-Catalyzed Cyanation of 2-Chloropyrazines

Among the most practical and widely adopted alternatives is the cyanation of readily available 2-chloropyrazines. Chloroarenes are typically more economical and stable than their bromo- and iodo-counterparts, making them ideal for large-scale synthesis. The primary challenge—the lower reactivity of the C-Cl bond—has been overcome by significant advances in catalyst design.

Mechanism and Rationale: The reaction proceeds via a classical Pd(0)/Pd(II) catalytic cycle. The key is the initial oxidative addition of the palladium(0) catalyst into the C-Cl bond. This step is the most challenging and requires electron-rich, sterically demanding phosphine ligands to promote the reaction. Following oxidative addition, cyanide exchange with a cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) occurs, followed by reductive elimination to yield the pyrazine-2-carbonitrile and regenerate the Pd(0) catalyst.

The choice of cyanide source is critical for both safety and efficiency. While traditional reagents like KCN or NaCN are effective, their extreme toxicity is a significant drawback.[1] Zinc cyanide (Zn(CN)₂) is a widely used alternative with lower toxicity.[1] More recently, potassium ferrocyanide (K₄[Fe(CN)₆]) has emerged as a superior, non-toxic, and practical cyanide source for these transformations.[2]

Workflow for Pd-Catalyzed Cyanation of 2-Chloropyrazine

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_end Outcome 2-Chloropyrazine 2-Chloropyrazine Solvent_Base Solvent & Base (e.g., DMA, K2CO3) 2-Chloropyrazine->Solvent_Base Cyanide_Source Cyanide Source (e.g., K4[Fe(CN)6]) Cyanide_Source->Solvent_Base Pd_Catalyst Pd(0) Precatalyst + Ligand Pd_Catalyst->Solvent_Base Temperature Heat (e.g., 100-150°C) Solvent_Base->Temperature Reaction Mixture Workup Filtration & Purification Temperature->Workup Crude Product Product Pyrazine-2-carbonitrile Workup->Product

Caption: General workflow for synthesizing pyrazine-2-carbonitriles via Pd-catalyzed cyanation.

The Classical Route: The Sandmeyer Reaction of 2-Aminopyrazines

For cases where the corresponding 2-aminopyrazine is commercially available or easily synthesized, the Sandmeyer reaction offers a powerful and time-tested method for introducing a nitrile group.[3][4] This reaction avoids the need for expensive palladium catalysts and can be highly effective for a range of substrates.

Mechanism and Rationale: The Sandmeyer reaction is a radical-nucleophilic aromatic substitution.[4] It begins with the diazotization of the 2-aminopyrazine using nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a pyrazinediazonium salt. This salt is a superb leaving group (N₂). In the presence of a copper(I) cyanide (CuCN), a single-electron transfer from Cu(I) to the diazonium salt occurs, generating an aryl radical, nitrogen gas, and a Cu(II) species. The aryl radical then reacts with the cyanide ligand on the copper, followed by regeneration of the Cu(I) catalyst, to yield the final product.[4][5]

This method was a key step in a recently reported total synthesis of Favipiravir, highlighting its continued relevance in complex molecule synthesis.[6][7]

Advanced Strategies: C-H Functionalization and Precursor Modification

Modern synthetic chemistry increasingly focuses on atom economy and reducing the number of synthetic steps. Direct C-H functionalization and simple transformations of existing functional groups on the pyrazine ring represent the cutting edge of this philosophy.

Direct C-H Cyanation

The direct conversion of a C-H bond on the pyrazine ring to a C-CN bond is the most atom-economical approach possible. While still an evolving field, photoredox catalysis has shown promise for the direct C-H cyanation of various arenes and heterocycles.[8][9]

Mechanism and Rationale: These reactions typically involve a photoredox catalyst that, upon excitation with visible light, can abstract a hydrogen atom or engage in an electron transfer with the pyrazine substrate to generate a pyrazinyl radical. This radical is then trapped by a cyanide source. While powerful, regioselectivity can be a challenge and often depends on the electronic and steric nature of the pyrazine substituents.[9] This method is particularly attractive for late-stage functionalization in drug discovery programs.

Dehydration of Pyrazine-2-carboxamides

If pyrazine-2-carboxamide is readily accessible (e.g., from the corresponding carboxylic acid or ester), a simple dehydration reaction can provide the desired nitrile. This is a classic transformation often overlooked in the search for more novel methods.

Mechanism and Rationale: The reaction requires a strong dehydrating agent to remove the elements of water from the primary amide. Common reagents for this transformation include phosphorus oxychloride (POCl₃), trifluoroacetic anhydride (TFAA), or Burgess reagent. The choice of reagent depends on the tolerance of other functional groups within the molecule. This method is straightforward and often high-yielding, making it an excellent option if the carboxamide precursor is on hand.[10]

Comparative Performance Analysis

To provide a clear, objective comparison, the table below summarizes the key attributes of each alternative strategy. The choice of method will ultimately depend on the specific goals of the synthesis: scale, cost, available starting materials, and desired substitution patterns.

Synthetic Strategy Typical Reagents Key Advantages Potential Limitations Typical Yield Range
Pd-Catalyzed Cyanation of 2-Chloropyrazine 2-Chloropyrazine, Pd catalyst (e.g., Pd₂(dba)₃), phosphine ligand, K₄[Fe(CN)₆][1][2]Excellent functional group tolerance; scalable; uses inexpensive starting materials.Requires screening of ligands/conditions; potential for catalyst poisoning.70-99%[1]
Sandmeyer Reaction of 2-Aminopyrazine 2-Aminopyrazine, NaNO₂, H₂SO₄, CuCN[3][6]Palladium-free; well-established and reliable; good for specific substitution patterns.Diazonium salts can be unstable; requires stoichiometric copper; acidic conditions.40-70%[3]
Direct C-H Cyanation Pyrazine, photoredox catalyst, cyanide source (e.g., TMSCN), light[8][9]Highly atom-economical; ideal for late-stage functionalization.Regioselectivity can be poor; substrate scope may be limited; developing technology.40-85%[9]
Dehydration of Pyrazine-2-carboxamide Pyrazine-2-carboxamide, dehydrating agent (e.g., POCl₃, TFAA)Simple, high-yielding transformation; useful if the amide is readily available.Requires access to the carboxamide precursor; harsh reagents may not be tolerated.80-95%

Featured Experimental Protocols

Protocol 1: Palladium-Catalyzed Cyanation of 2-Chloropyrazine using Potassium Ferrocyanide

This protocol is adapted from a general method for the cyanation of (hetero)aryl chlorides.[1][2]

  • Reaction Setup: To an oven-dried Schlenk tube, add 2-chloropyrazine (1.0 mmol), potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.4 mmol), palladium acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and a suitable phosphine ligand such as Xantphos (0.04 mmol, 4 mol%).

  • Solvent and Base: Add sodium carbonate (Na₂CO₃, 2.0 mmol) and 5 mL of N,N-Dimethylacetamide (DMA).

  • Reaction Execution: Seal the tube and purge with nitrogen or argon for 15 minutes. Place the reaction mixture in a preheated oil bath at 120-140 °C.

  • Monitoring: Stir the reaction for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by column chromatography on silica gel to afford the desired pyrazine-2-carbonitrile.

Protocol 2: Sandmeyer Cyanation of 2-Aminopyrazine

This protocol is a representative procedure for the Sandmeyer reaction.[3][4][6]

  • Diazotization: In a flask cooled to 0-5 °C in an ice-salt bath, dissolve 2-aminopyrazine (10 mmol) in a mixture of concentrated sulfuric acid and water. While maintaining the temperature below 5 °C, add a solution of sodium nitrite (NaNO₂, 11 mmol) in water dropwise. Stir the resulting solution for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Cyanide Solution Preparation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 12 mmol) and sodium cyanide (NaCN, 24 mmol) in water. Cool this solution to 0 °C.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the stirred copper cyanide solution. Vigorous evolution of nitrogen gas will be observed. Maintain the temperature below 10 °C during the addition.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Workup and Purification: Cool the reaction mixture and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Isolation: Purify the crude product via silica gel chromatography or recrystallization to yield pure pyrazine-2-carbonitrile.

Conclusion and Future Directions

The synthesis of pyrazine-2-carbonitriles has evolved significantly beyond a reliance on bromo-substituted precursors. The palladium-catalyzed cyanation of more economical 2-chloropyrazines stands out as a robust and scalable industrial method, particularly with the advent of safer cyanide sources like K₄[Fe(CN)₆]. For specific applications where the amino precursor is available, the classic Sandmeyer reaction remains a powerful, palladium-free alternative.

Looking forward, the continued development of direct C-H activation methodologies promises to further streamline synthesis, offering unparalleled atom economy for late-stage functionalization in drug discovery. As researchers and process chemists, having a deep understanding of these varied strategies is essential for selecting the optimal route that balances cost, efficiency, safety, and synthetic flexibility.

References

Safety Operating Guide

Personal protective equipment for handling 5-Bromopyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential safety and logistical information for handling 5-Bromopyrazine-2-carbonitrile. It is designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Assessment of this compound

This compound is a compound that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact. Based on available safety information, the compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.[1]

These classifications indicate that this compound can cause significant irritation and harm upon exposure, necessitating the use of appropriate personal protective equipment (PPE) and handling procedures.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound:

Protection Type Recommended PPE Rationale
Eye and Face Protection Chemical safety goggles and a face shieldProvides a barrier against splashes and airborne particles, protecting from serious eye irritation.
Skin Protection Nitrile gloves and a lab coatNitrile gloves offer excellent resistance to a wide range of chemicals.[2][3][4][5][6] A lab coat protects the skin from accidental spills.
Respiratory Protection NIOSH-approved respiratorRecommended when handling the powder outside of a chemical fume hood to prevent inhalation of harmful dust.

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to use is critical for laboratory safety.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[7]

  • Keep the container tightly closed to prevent moisture absorption and contamination.

  • Store this compound separately from incompatible materials such as strong oxidizing agents, reducing agents, and acids.[7]

Weighing and Preparation of Solutions
  • All handling of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Use plastic-backed absorbent pads on the work surface to contain any spills.

  • When weighing, use an analytical balance inside the fume hood.

  • To prepare solutions, slowly add the solid to the solvent to avoid splashing.

Experimental Use
  • Always wear the recommended PPE during experimental procedures involving this compound.

  • Use luer-lock syringes for transferring solutions to prevent accidental disconnection and spills.

  • Ensure that all reaction vessels are properly labeled.

The following diagram illustrates the standard operating procedure for handling hazardous chemicals like this compound:

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in a Chemical Fume Hood prep_ppe->prep_fume_hood prep_weigh Weigh Compound prep_fume_hood->prep_weigh prep_dissolve Prepare Solution prep_weigh->prep_dissolve exp_transfer Transfer Reagents prep_dissolve->exp_transfer Proceed to Experiment exp_reaction Run Reaction exp_transfer->exp_reaction exp_monitor Monitor Reaction Progress exp_reaction->exp_monitor cleanup_quench Quench Reaction exp_monitor->cleanup_quench Proceed to Cleanup cleanup_waste Segregate Waste cleanup_quench->cleanup_waste cleanup_decontaminate Decontaminate Glassware & Surfaces cleanup_waste->cleanup_decontaminate cleanup_dispose Dispose of Waste Properly cleanup_decontaminate->cleanup_dispose

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation
  • All waste contaminated with this compound, including unused reagent, reaction mixtures, and spill cleanup debris, should be collected in a dedicated hazardous waste container.

  • Do not mix this waste with other chemical waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.

Containerization and Labeling
  • Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure cap, for waste collection.

  • The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

Disposal Procedure
  • Contaminated disposable items, such as gloves and absorbent pads, should be placed in a sealed plastic bag before being deposited into the chemical waste container.

  • Liquid waste should be collected in a labeled, leak-proof container.

  • Solid waste should be collected in a separate, appropriately labeled container.

  • All chemical waste must be disposed of through your institution's hazardous waste management program. Do not dispose of this compound down the drain or in regular trash.

Emergency Procedures

In the event of an exposure or spill, follow these procedures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spills: For small spills, use absorbent pads to clean up the material while wearing appropriate PPE. For larger spills, evacuate the area and contact your institution's EHS department.

By adhering to these guidelines, you can safely handle this compound in the laboratory, minimizing risks to yourself and your colleagues.

References

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